EGFRvIII peptide
説明
特性
分子式 |
C48H78N12O16 |
|---|---|
分子量 |
1079.2 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H78N12O16/c1-25(2)21-29(51)41(68)55-32(15-17-38(64)65)44(71)58-33(16-18-39(66)67)45(72)57-31(10-6-8-20-50)43(70)56-30(9-5-7-19-49)42(69)53-24-37(63)54-35(23-36(52)62)46(73)59-34(22-27-11-13-28(61)14-12-27)47(74)60-40(26(3)4)48(75)76/h11-14,25-26,29-35,40,61H,5-10,15-24,49-51H2,1-4H3,(H2,52,62)(H,53,69)(H,54,63)(H,55,68)(H,56,70)(H,57,72)(H,58,71)(H,59,73)(H,60,74)(H,64,65)(H,66,67)(H,75,76)/t29-,30-,31-,32-,33-,34-,35-,40-/m0/s1 |
InChIキー |
YSJSHSRQMVWQTD-KFNJBGEYSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the EGFRvIII Peptide: Structure, Sequence, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFRvIII Structure and Sequence
The defining characteristic of EGFRvIII is the deletion of 801 base pairs from the coding sequence of the wild-type EGFR gene, spanning exons 2 through 7. This genetic alteration leads to the removal of 267 amino acids from the extracellular domain of the receptor.[1] A significant consequence of this deletion is the creation of a novel glycine (B1666218) residue at the fusion junction of exon 1 and exon 8.[1][2] This unique junction forms a tumor-specific neoepitope, making EGFRvIII an attractive target for cancer immunotherapy.
The full-length human EGFRvIII protein has a calculated molecular weight of approximately 40.5 kDa, though it migrates at 60-80 kDa on SDS-PAGE due to glycosylation. The three-dimensional structure of the extracellular region of EGFRvIII has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under accession codes 8UKX and 8UKW. These structures reveal that the EGFRvIII extracellular region resembles the unliganded, tethered conformation of the wild-type EGFR.
A specific 14-amino acid peptide, often referred to as PEPvIII, spans the unique fusion junction of EGFRvIII and is a key target for therapeutic antibodies and vaccines.
PEPvIII Sequence: LEEKKGNYVVTDHC[3]
Quantitative Data: Binding Affinities to EGFRvIII
The development of therapeutic agents targeting EGFRvIII has led to the generation of various antibodies, single-chain variable fragments (scFvs), and other binding molecules. The binding affinities of these molecules to EGFRvIII are critical parameters for their efficacy. The following table summarizes the reported dissociation constants (Kd) for several key molecules that bind to EGFRvIII.
| Molecule | Type | Target | Kd (nM) | Reference |
| MR1-1 | scFv | EGFRvIII | 1.5 | [4] |
| RAbDMvIII | Recombinant Antibody | EGFRvIII Peptide | 886 | [3] |
| Humanized 2173 | scFv | EGFRvIII | 101 | [5] |
| Murine 3C10 | scFv | EGFRvIII | 25.8 | [5] |
| EGFRvIIIA3/CD3x | TandAb | EGFRvIII | 0.006 | [6] |
| MR1 Immunotoxin | Immunotoxin (scFv) | This compound | 22 | [7] |
| MR1 Immunotoxin | Immunotoxin (scFv) | Cell-surface EGFRvIII | 11 | [7] |
| GCT02 | scFv | EGFRvIII | Not specified | [8] |
EGFRvIII Signaling Pathways
The constitutive kinase activity of EGFRvIII leads to the persistent activation of several downstream signaling pathways that drive tumor growth, proliferation, survival, and invasion. Unlike wild-type EGFR, which requires ligand binding for activation, EGFRvIII signals continuously. The primary signaling cascades activated by EGFRvIII are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Ras/Raf/MEK/ERK (MAPK) pathway, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Notably, studies have shown that at high expression levels, EGFRvIII preferentially activates the PI3K pathway over the MAPK and STAT3 pathways.[9]
EGFRvIII Signaling Network
References
- 1. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an EGFRvIII specific recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E. coli protein expression and purification [protocols.io]
- 5. Rational development and characterization of humanized anti–EGFR variant III chimeric antigen receptor T cells for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Specific and Effective Targeting of EGFRvIII-Positive Tumors with TandAb Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
The Role of EGFRvIII in Glioblastoma Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging malignancies to treat. A key driver in a significant subset of these tumors is the epidermal growth factor receptor variant III (EGFRvIII). This constitutively active mutant of EGFR plays a pivotal role in promoting tumor growth, survival, and invasion through the aberrant activation of multiple downstream signaling pathways. This technical guide provides an in-depth exploration of the core signaling cascades modulated by EGFRvIII, presents quantitative data in a structured format, details key experimental methodologies, and visualizes complex interactions through signaling and workflow diagrams. Understanding the nuances of EGFRvIII-mediated signaling is critical for the development of effective targeted therapies for this devastating disease.
EGFRvIII: A Constitutively Active Driver of Glioblastoma
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates intracellular signaling pathways controlling cell proliferation, survival, and differentiation.[1][2] In approximately 30-50% of glioblastomas with EGFR amplification, a specific mutation known as EGFRvIII is present.[3][4][5] This mutation is characterized by an in-frame deletion of exons 2-7, resulting in a truncated extracellular domain that renders the receptor ligand-independent and constitutively active.[6][7][8] Unlike the wild-type EGFR, EGFRvIII is tumor-specific, making it an attractive therapeutic target.[1][4]
EGFRvIII's constitutive kinase activity, although at a lower level than ligand-stimulated wild-type EGFR, is persistent due to impaired endocytosis and degradation.[1] This sustained signaling drives the malignant phenotype of glioblastoma cells.
Core Signaling Pathways Activated by EGFRvIII
EGFRvIII utilizes many of the same downstream signaling pathways as wild-type EGFR, but with distinct quantitative and qualitative differences.[1] The primary cascades activated by EGFRvIII are the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.
The PI3K/AKT/mTor Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. EGFRvIII strongly and constitutively activates this pathway.
-
Activation Mechanism: Upon autophosphorylation, EGFRvIII recruits and activates the p85 regulatory subunit of PI3K, either directly or through adaptor proteins like GAB1.[1] This activation leads to the conversion of PIP2 to PIP3. AKT is then recruited to the membrane and activated by phosphorylation.
-
Downstream Effects: Activated AKT phosphorylates a multitude of substrates, including mTOR, which in turn promotes protein synthesis and cell growth. AKT also inhibits pro-apoptotic proteins, thereby promoting cell survival.
-
Significance in GBM: The PI3K/AKT/mTOR pathway is hyperactivated in the majority of glioblastomas, often due to EGFRvIII expression or loss of the tumor suppressor PTEN, which counteracts PI3K activity.[1][9]
The RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK (also known as the MAPK) pathway is another central signaling cascade that regulates cell proliferation and differentiation.
-
Activation Mechanism: Activated EGFRvIII recruits the adaptor protein GRB2, which is in a complex with the guanine (B1146940) nucleotide exchange factor SOS. SOS then activates RAS by promoting the exchange of GDP for GTP.[1] Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK1/2.
-
Downstream Effects: Phosphorylated ERK1/2 translocates to the nucleus and activates transcription factors that drive the expression of genes involved in cell cycle progression and proliferation.[1]
-
Significance in GBM: While RAS mutations are infrequent in glioblastoma, the RAS/RAF/MEK/ERK pathway is often hyperactive due to upstream activation from receptor tyrosine kinases like EGFRvIII.[1][10]
The JAK/STAT Pathway
The Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway is a direct route for transmitting signals from cell surface receptors to the nucleus, playing a key role in cell survival, proliferation, and angiogenesis.
-
Activation Mechanism: EGFRvIII can directly phosphorylate and activate STAT proteins, particularly STAT3 and STAT5.[1][6][8] In some contexts, this activation is mediated by Src family kinases (SFKs).[6] There is also evidence of a cooperative relationship where wild-type EGFR can phosphorylate EGFRvIII, leading to enhanced STAT3/5 signaling.[8][11]
-
Downstream Effects: Activated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival (e.g., Bcl-xL) and angiogenesis (e.g., VEGF).[1]
-
Significance in GBM: Constitutive activation of STAT3 is a hallmark of many glioblastomas and is associated with a poor prognosis.[1][12] EGFRvIII is a major driver of this aberrant STAT3 activity.[1]
Quantitative and Qualitative Differences in EGFRvIII Signaling
While EGFRvIII activates canonical EGFR downstream pathways, the nature of this activation differs from that of ligand-stimulated wild-type EGFR.
| Signaling Pathway | Wild-Type EGFR (Ligand-Stimulated) | EGFRvIII (Constitutive) | Key References |
| Overall Kinase Activity | High, transient | Lower, sustained | [1] |
| PI3K/AKT/mTOR | Strong, transient activation | Strong, constitutive activation | [1][9] |
| RAS/RAF/MEK/ERK | Strong, transient activation | Moderate, sustained activation | [1] |
| STAT3/5 | Transient activation | Strong, constitutive activation | [1][6] |
| Receptor Trafficking | Rapid internalization and degradation | Impaired endocytosis, prolonged surface expression | [1] |
Key Experimental Methodologies
The study of EGFRvIII signaling in glioblastoma relies on a variety of molecular and cellular biology techniques.
Detection of EGFRvIII Expression
A. Reverse Transcription Polymerase Chain Reaction (RT-PCR)
-
Principle: This method detects the presence of the EGFRvIII mRNA transcript, which is a definitive indicator of the EGFRvIII mutation.
-
Methodology:
-
Total RNA is extracted from tumor tissue or cell lines.
-
Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.
-
PCR is performed using primers that specifically flank the exon 2-7 deletion site in the EGFRvIII transcript.
-
The presence of a PCR product of the expected size confirms the expression of EGFRvIII.
-
Quantitative RT-PCR (qRT-PCR) can be used to determine the relative abundance of the EGFRvIII transcript.[7]
-
B. Immunohistochemistry (IHC)
-
Principle: IHC utilizes antibodies that specifically recognize the unique junctional peptide of the EGFRvIII protein to visualize its expression and localization within tumor tissue.
-
Methodology:
-
Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitope.
-
The tissue sections are incubated with a primary antibody specific to EGFRvIII (e.g., L8A4).[13]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
A chromogenic substrate is applied, resulting in a colored precipitate at the site of antibody binding.
-
The tissue is counterstained and visualized under a microscope.[13][14][15]
-
Analysis of Downstream Signaling
A. Western Blotting
-
Principle: This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling molecules, in cell or tissue lysates.
-
Methodology:
-
Proteins are extracted from cells or tissues and separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-AKT, phospho-ERK).
-
A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
The signal is visualized and quantified using chemiluminescence or fluorescence imaging.
-
B. Co-Immunoprecipitation (Co-IP)
-
Principle: Co-IP is used to identify protein-protein interactions. It can be employed to determine which proteins associate with EGFRvIII.
-
Methodology:
-
Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
An antibody specific to EGFRvIII is added to the lysate and incubated to allow binding.
-
Protein A/G beads are used to pull down the antibody-EGFRvIII complex.
-
After washing to remove non-specifically bound proteins, the precipitated proteins are eluted and analyzed by Western blotting to identify interacting partners (e.g., GRB2, p85).
-
In Vitro and In Vivo Models
-
Cell Lines: Glioblastoma cell lines (e.g., U87MG) are often engineered to overexpress EGFRvIII to study its effects on signaling and cell behavior in a controlled environment.[2]
-
Neurosphere Cultures: Patient-derived glioblastoma cells grown as neurospheres can better recapitulate the properties of the original tumor, including the presence of cancer stem-like cells.[7]
-
Mouse Models:
-
Xenografts: Human glioblastoma cells expressing EGFRvIII are implanted into immunodeficient mice to study tumor growth and response to therapies in an in vivo setting.[14]
-
Genetically Engineered Mouse Models (GEMMs): Transgenic mice have been developed that express EGFRvIII in glial cells, often in combination with the deletion of tumor suppressor genes, to create more clinically relevant models of glioblastoma.[1][16][17]
-
Therapeutic Targeting of EGFRvIII
The tumor-specific nature of EGFRvIII has made it a prime candidate for targeted therapies. However, clinical success has been limited due to factors such as tumor heterogeneity and the development of resistance.
| Therapeutic Strategy | Mechanism of Action | Examples | Key References |
| Tyrosine Kinase Inhibitors (TKIs) | Small molecules that inhibit the kinase activity of EGFR and EGFRvIII. | Gefitinib, Erlotinib, Lapatinib, Osimertinib | [1][3] |
| Antibody-Drug Conjugates (ADCs) | Monoclonal antibodies against EGFRvIII linked to a cytotoxic agent. | ABT-414 (AbbVie) | [4] |
| Vaccines | Peptides corresponding to the EGFRvIII mutation are used to elicit an immune response against tumor cells. | Rindopepimut (CDX-110) | [2][4] |
| CAR T-Cell Therapy | T-cells are genetically engineered to express a chimeric antigen receptor (CAR) that recognizes EGFRvIII. | NCT01454596, NCT02209376 | [4][18][19][20] |
Conclusion and Future Directions
The EGFRvIII peptide is a central oncogenic driver in a significant portion of glioblastomas, orchestrating a network of signaling pathways that promote tumor progression. While our understanding of these pathways has advanced considerably, translating this knowledge into effective clinical therapies remains a major hurdle. Future research will likely focus on combinatorial approaches that target multiple nodes within the EGFRvIII signaling network, as well as strategies to overcome the challenges of tumor heterogeneity and therapeutic resistance. A deeper understanding of the quantitative and dynamic aspects of EGFRvIII signaling will be paramount in designing the next generation of targeted treatments for glioblastoma.
References
- 1. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Therapeutic Advances Targeting EGFR and EGFRvIII in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Insights on EGFR Signaling Pathways in Glioma [mdpi.com]
- 4. Targeting EGFRvIII in Glioblastoma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Expression of EGFRvIII in Glioblastoma: Prognostic Significance Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR phosphorylates tumor-derived EGFRvIII driving STAT3/5 and progression in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGFR and EGFRvIII Promote Angiogenesis and Cell Invasion in Glioblastoma: Combination Therapies for an Effective Treatment | MDPI [mdpi.com]
- 10. Targeting Ras-RAF-ERK and its Interactive Pathways as a Novel Therapy for Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR phosphorylates tumor-derived EGFRvIII driving STAT3/5 and progression in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Roles of STAT3 in the pathogenesis and treatment of glioblastoma [frontiersin.org]
- 13. atlantisbioscience.com [atlantisbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Genetically Engineered Mouse Models of Gliomas: Technological Developments for Translational Discoveries | MDPI [mdpi.com]
- 18. Novel EGFRvIII-CAR transgenic mice for rigorous preclinical studies in syngeneic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Frontiers | EGFRVIII and EGFR targeted chimeric antigen receptor T cell therapy in glioblastoma [frontiersin.org]
The Oncogenic Symphony of EGFRvIII: An In-depth Technical Guide to its Tumorigenic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermal growth factor receptor variant III (EGFRvIII) is a constitutively active mutant of the EGFR that plays a pivotal role in the tumorigenesis of several cancers, most notably glioblastoma. This technical guide provides a comprehensive overview of the molecular mechanisms by which EGFRvIII promotes cancer development and progression. We delve into the core signaling pathways aberrantly activated by this oncoprotein, present quantitative data on its downstream effects, and provide detailed protocols for key experimental assays used to study its function. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and target EGFRvIII-driven malignancies.
Introduction to EGFRvIII
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that regulates crucial cellular processes, including proliferation, survival, and differentiation.[1] The EGFR variant III (EGFRvIII) is the most common extracellular domain mutant of EGFR, arising from an in-frame deletion of exons 2-7.[2][3] This deletion results in a truncated receptor that is unable to bind its natural ligands but is constitutively active.[4] This ligand-independent activity drives a cascade of downstream signaling events that contribute to a highly aggressive tumor phenotype, characterized by increased proliferation, invasion, and angiogenesis.[4][5]
Core Signaling Pathways Activated by EGFRvIII
EGFRvIII orchestrates a pro-tumorigenic signaling network primarily through the activation of three major pathways: the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[6] While these pathways are also activated by wild-type EGFR, EGFRvIII-mediated signaling is sustained and dysregulated, leading to uncontrolled cell growth and survival.
The RAS/MAPK Pathway
The RAS/MAPK pathway is a critical regulator of cell proliferation. Upon autophosphorylation, EGFRvIII recruits the adaptor protein Growth factor receptor-bound protein 2 (Grb2), which in turn binds to the Son of sevenless (SOS) guanine (B1146940) nucleotide exchange factor.[3] This complex activates RAS, initiating a phosphorylation cascade through RAF, MEK, and finally, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] Activated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression.
.dot digraph "EGFRvIII_RAS_MAPK_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="EGFRvIII-Mediated RAS/MAPK Signaling", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes EGFRvIII [label="EGFRvIII", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#FBBC05", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges EGFRvIII -> Grb2 [label="P"]; Grb2 -> SOS; SOS -> RAS [label="GTP"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Nucleus; Nucleus -> TranscriptionFactors [style=invis]; ERK -> TranscriptionFactors [ltail=Nucleus, label="Activation"]; TranscriptionFactors -> Proliferation; } .dot
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. EGFRvIII directly phosphorylates and activates the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[3] Activated PI3K converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a plethora of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis and cell growth.
.dot digraph "EGFRvIII_PI3K_AKT_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="EGFRvIII-Mediated PI3K/AKT/mTOR Signaling", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes EGFRvIII [label="EGFRvIII", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProtein Synthesis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges EGFRvIII -> PI3K [label="P"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylation"]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="P"]; AKT -> mTORC1 [label="P"]; mTORC1 -> CellGrowth; AKT -> Apoptosis [arrowhead=tee, label="Inhibition"]; } .dot
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is also aberrantly activated by EGFRvIII. EGFRvIII can directly phosphorylate and activate STAT3 and STAT5.[5][7] Upon phosphorylation, STAT proteins dimerize and translocate to the nucleus, where they act as transcription factors to promote the expression of genes involved in cell survival, proliferation, and angiogenesis.
.dot digraph "EGFRvIII_JAK_STAT_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="EGFRvIII-Mediated JAK/STAT Signaling", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes EGFRvIII [label="EGFRvIII", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT3/5", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_dimer [label="STAT Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Gene Expression\n(e.g., Bcl-xL, Cyclin D1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival_Proliferation [label="Cell Survival &\nProliferation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges EGFRvIII -> JAK [label="P"]; JAK -> STAT [label="P"]; EGFRvIII -> STAT [label="P", style=dashed]; STAT -> STAT_dimer [label="Dimerization"]; STAT_dimer -> Nucleus; Nucleus -> GeneExpression [style=invis]; STAT_dimer -> GeneExpression [ltail=Nucleus, label="Transcription"]; GeneExpression -> Survival_Proliferation; } .dot
Quantitative Analysis of EGFRvIII Signaling
The constitutive activity of EGFRvIII leads to quantifiable changes in the phosphorylation status of its downstream effector proteins. Mass spectrometry-based quantitative phosphoproteomics has been instrumental in elucidating the signaling landscape downstream of EGFRvIII.[8][9]
Table 1: Quantitative Phosphorylation Changes in Response to EGFRvIII Expression
| Protein | Phosphorylation Site | Fold Change vs. Control | Primary Downstream Pathway | Reference |
| EGFRvIII | Y1068 | >2-fold | RAS/MAPK, PI3K/AKT | [8] |
| EGFRvIII | Y1173 | >2-fold | RAS/MAPK | [8] |
| Gab1 | Multiple sites | >3-fold | PI3K/AKT | [8] |
| PI3K (p85) | Multiple sites | >3-fold | PI3K/AKT | [8] |
| STAT3 | Y705 | Significantly Increased | JAK/STAT | [9] |
| PLC-γ1 | Y771, Y1253 | Increased in EGFRvIII+ tumors | PLC-γ | [9] |
| SHC1 | Y239/240 | Increased in EGFRvIII+ tumors | RAS/MAPK | [9] |
| c-Met | Y1234/1235 | Highly responsive to EGFRvIII levels | Crosstalk | [8] |
Note: Fold changes are dependent on the specific experimental system and EGFRvIII expression levels.
Binding Affinities: Direct measurement of the binding affinities (Kd values) for the interaction of the intracellular domain of EGFRvIII with its immediate downstream signaling partners (e.g., Grb2, PI3K, STAT3) is not extensively reported in the literature. The focus has largely been on the functional consequences of these interactions, such as changes in phosphorylation levels. Computational modeling suggests a generally lower binding affinity of ligands to the extracellular domain of EGFRvIII compared to wild-type EGFR, though this is less relevant to its constitutive intracellular signaling.[2] The interaction between wild-type EGFR and Grb2 has been characterized with dissociation constants in the range of 97-650 nM, depending on the Grb2 concentration. It is plausible that the affinities for EGFRvIII interactions are within a similar order of magnitude, but further biophysical studies are needed for precise determination.
Experimental Protocols for Studying EGFRvIII
A variety of in vitro and in vivo experimental techniques are employed to investigate the mechanisms of EGFRvIII-driven tumorigenesis. Below are detailed protocols for some of the key assays.
Western Blotting for EGFRvIII Signaling Pathway Activation
This protocol describes the detection of phosphorylated and total proteins in the EGFRvIII signaling cascade.
.dot digraph "Western_Blot_Workflow" { graph [fontname="Arial", fontsize=12, label="Western Blotting Workflow", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes start [label="Start:\nCell Lysate Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_quant [label="Protein Quantification\n(e.g., BCA Assay)"]; sds_page [label="SDS-PAGE"]; transfer [label="Protein Transfer\n(to PVDF or Nitrocellulose)"]; blocking [label="Blocking\n(e.g., 5% BSA or Milk in TBST)"]; primary_ab [label="Primary Antibody Incubation\n(e.g., anti-p-AKT, anti-AKT)"]; secondary_ab [label="Secondary Antibody Incubation\n(HRP-conjugated)"]; detection [label="Chemiluminescent Detection"]; analysis [label="Image Acquisition & Densitometry"]; end [label="End:\nData Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> protein_quant; protein_quant -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; } .dot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells expressing EGFRvIII and control cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software.
In Vitro Kinase Assay
This assay measures the kinase activity of EGFRvIII.
Materials:
-
Recombinant active EGFRvIII
-
Kinase assay buffer
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) or a specific peptide substrate)
-
ATP (including radiolabeled [γ-³²P]ATP or using an ADP-Glo™ assay)
-
Kinase inhibitors (as controls)
-
P81 phosphocellulose paper or 96-well plates for luminescence reading
Procedure (Radiolabeled method):
-
Reaction Setup: In a microcentrifuge tube, combine recombinant EGFRvIII, kinase buffer, and substrate.
-
Initiate Reaction: Add ATP (containing a spike of [γ-³²P]ATP) to start the reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto P81 paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the P81 paper using a scintillation counter.
Cell Migration and Invasion Assays
These assays assess the effect of EGFRvIII on cell motility.
.dot digraph "Transwell_Assay_Workflow" { graph [fontname="Arial", fontsize=12, label="Transwell Migration/Invasion Assay Workflow", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes start [label="Start:\nPrepare Transwell Inserts\n(Coat with Matrigel for invasion)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_seeding [label="Seed Cells in Serum-Free Medium\nin the Upper Chamber"]; chemoattractant [label="Add Chemoattractant\n(e.g., FBS) to the Lower Chamber"]; incubation [label="Incubate for 12-48 hours"]; remove_non_migrated [label="Remove Non-Migrated Cells\nfrom the Upper Surface"]; fix_stain [label="Fix and Stain Migrated Cells\non the Lower Surface"]; imaging [label="Image and Count Cells"]; end [label="End:\nQuantify Migration/Invasion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> cell_seeding; cell_seeding -> chemoattractant; chemoattractant -> incubation; incubation -> remove_non_migrated; remove_non_migrated -> fix_stain; fix_stain -> imaging; imaging -> end; } .dot
Materials:
-
Transwell inserts (e.g., Boyden chambers) with appropriate pore size
-
Matrigel (for invasion assay)
-
Cell culture medium (serum-free and serum-containing)
-
Cotton swabs
-
Fixative (e.g., methanol (B129727) or paraformaldehyde)
-
Stain (e.g., crystal violet or DAPI)
-
Microscope
Procedure:
-
Insert Preparation: For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Seed EGFRvIII-expressing and control cells in serum-free medium into the upper chamber of the transwell inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane and stain them.
-
Quantification: Image and count the number of migrated/invaded cells in several fields of view.
Conclusion
EGFRvIII is a potent oncoprotein that drives tumorigenesis through the constitutive activation of key signaling pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT cascades. Understanding the intricate molecular mechanisms of EGFRvIII signaling is paramount for the development of effective targeted therapies. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. As research continues to unravel the complexities of the EGFRvIII interactome and its impact on the tumor microenvironment, we anticipate the emergence of novel therapeutic strategies to combat EGFRvIII-driven cancers.
References
- 1. Resolving the EGF-EGFR interaction characteristics through a multiple-temperature, multiple-inhibitor, real-time interaction analysis approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EGFR phosphorylates tumor-derived EGFRvIII driving STAT3/5 and progression in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Molecular Characterization of EGFR and EGFRvIII Signaling Networks in Human Glioblastoma Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
EGFRvIII Peptide: A Comprehensive Technical Guide to its Role as a Biomarker in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation of the EGFR gene, created by an in-frame deletion of exons 2-7. This alteration results in a constitutively active receptor that promotes tumorigenesis, making it a highly specific biomarker and a compelling target for therapeutic intervention in a variety of solid tumors. This technical guide provides an in-depth overview of EGFRvIII, including its prevalence, signaling pathways, diagnostic and prognostic significance, and detailed methodologies for its detection. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to advance research and therapeutic strategies targeting EGFRvIII.
Introduction
The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation, survival, and differentiation.[1][2] Its aberrant activation through mutation or overexpression is a hallmark of many cancers. Among the various EGFR mutations, EGFRvIII is unique due to its exclusive expression in tumor cells and absence in normal tissues.[1][2][3] This tumor specificity makes EGFRvIII an ideal biomarker for diagnostics, prognostics, and the development of targeted therapies. This guide will delve into the technical aspects of EGFRvIII as a biomarker, providing a comprehensive resource for the scientific community.
Prevalence of EGFRvIII in Solid Tumors
EGFRvIII is most prominently associated with glioblastoma (GBM), the most common and aggressive primary brain tumor in adults.[2][4] However, its expression has been reported in a range of other solid tumors, albeit at lower frequencies.
| Tumor Type | Prevalence of EGFRvIII | Notes | Reference |
| Glioblastoma (GBM) | 20-40% of all GBMs | Frequently associated with EGFR gene amplification.[5] Some studies report prevalence as high as 70%.[5] | [5][6][7] |
| Glioblastoma (EGFR-amplified) | ~57% | EGFRvIII is almost exclusively found in GBMs with EGFR amplification.[8][9] | [10] |
| Breast Cancer | Low, but present in a high percentage of certain subtypes | Found in a high percentage of certain breast cancers in some studies.[5] One study identified it in 0.3% of 301 breast tumors, specifically in sarcomatoid neoplasms.[11][12] | [5][11][12] |
| Lung Cancer (NSCLC) | Reported, but prevalence is low | EGFRvIII has been found in a high percentage in some lung cancer studies.[5] | [5] |
| Ovarian Cancer | Reported | Present in a high percentage in some studies.[5] | [5] |
| Prostate Cancer | Reported | Present in a high percentage in some studies.[5] | [5] |
| Head and Neck Cancer | Reported | Present in a high percentage in some studies.[5] | [5] |
EGFRvIII Signaling Pathways
The constitutive kinase activity of EGFRvIII, independent of ligand binding, leads to the aberrant activation of several downstream signaling pathways that are crucial for tumor growth, proliferation, survival, and invasion.[2]
Key Signaling Cascades Activated by EGFRvIII:
-
PI3K/AKT/mTOR Pathway: This is a dominant pathway activated by EGFRvIII, promoting cell survival and proliferation.[13][14] The constitutive activation of this pathway is a key mechanism behind the tumorigenic properties of EGFRvIII.[13]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: EGFRvIII also constitutively activates the MAPK pathway, which is involved in regulating cell proliferation and differentiation.[2][14]
-
JAK/STAT Pathway: The JAK/STAT pathway, particularly STAT3 and STAT5, is another critical downstream effector of EGFRvIII signaling.[2][14] This pathway is involved in cell proliferation, invasion, and immune evasion. EGFRvIII has a stronger correlation with activated STAT3 than wild-type EGFR.[14] EGFRvIII preferentially activates the Src-Stat5 pathway.[15]
Below is a diagram illustrating the major signaling pathways activated by EGFRvIII.
Diagnostic and Prognostic Significance
The detection of EGFRvIII in tumor samples has significant implications for both diagnosis and prognosis.
Diagnostic Value:
-
Tumor Specificity: As EGFRvIII is not expressed in normal tissues, its detection is highly specific for the presence of cancer.[1][2]
-
Molecular Subtyping: In GBM, EGFRvIII is a hallmark of the classical subtype and is strongly associated with EGFR gene amplification.[2]
Prognostic Value:
The prognostic significance of EGFRvIII expression remains a subject of debate, with different studies reporting conflicting results.
-
Negative Prognostic Indicator: Several studies have associated EGFRvIII expression with a poorer prognosis and shorter survival in GBM patients.[16][17] In patients surviving for at least one year, EGFRvIII expression is an independent negative prognostic indicator.[6][17]
-
No Significant Association: Other studies have found no significant association between EGFRvIII positivity and overall survival in GBM patients, particularly those treated with standard-of-care radiochemotherapy.[10]
-
Favorable Prognosis: Conversely, one prospective study reported that EGFRvIII expression was associated with longer overall survival in GBM patients treated with surgery and radio/chemotherapy.[18]
A meta-analysis of 32 studies concluded that while EGFR amplification is a significant independent prognostic marker for worse overall survival in GBM, the prognostic value of EGFRvIII was inconclusive for the general GBM population but may be associated with poorer outcomes in recurrent GBM.[19]
Experimental Protocols for EGFRvIII Detection
Accurate and sensitive detection of EGFRvIII is crucial for its clinical utility. Several methods are employed, each with its own advantages and limitations.
Immunohistochemistry (IHC)
IHC detects the EGFRvIII protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through graded ethanol (B145695) solutions (100%, 95%, 70%, 50%), 3-5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Place slides in a citrate (B86180) buffer solution (pH 6.0).[20]
-
Heat in a microwave oven at full power for 12 minutes, followed by 20% power for 10 minutes.[20]
-
Allow slides to cool for at least 15 minutes.[20]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate sections with a specific anti-EGFRvIII primary antibody (e.g., L8A4) overnight at 4°C.[22]
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).[20]
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[20]
-
Dehydrate, clear, and mount the slides.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR detects the EGFRvIII mRNA transcript. This method is highly sensitive and specific.
Methodology:
-
RNA Extraction:
-
Extract total RNA from FFPE tissue sections or fresh frozen tissue using a suitable kit.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Real-Time PCR (qPCR):
-
Design primers and a probe that specifically span the unique exon 1-8 junction of the EGFRvIII transcript.[23]
-
Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a labeled probe (e.g., TaqMan).
-
Include a reference gene (e.g., GAPDH) for normalization.
-
The cycle threshold (Ct) value is used to quantify the amount of EGFRvIII transcript.
-
A study on FFPE glioblastoma samples showed that a real-time RT-PCR assay had a sensitivity of 93% and a specificity of 98% for detecting EGFRvIII.[8]
Digital PCR (dPCR)
dPCR is an advancement of conventional PCR that allows for absolute quantification of nucleic acids.
Methodology:
-
Sample Preparation:
-
Extract DNA or RNA from the tumor sample. If starting with RNA, perform reverse transcription to generate cDNA.
-
-
Droplet Generation:
-
Partition the PCR reaction mixture, containing the sample, primers, probes, and master mix, into thousands of nanoliter-sized droplets.
-
-
PCR Amplification:
-
Perform PCR amplification in a thermal cycler. Each droplet acts as an individual microreactor.
-
-
Droplet Reading:
-
After amplification, the fluorescence of each droplet is read to determine if it is positive or negative for the target sequence.
-
-
Data Analysis:
-
The number of positive and negative droplets is used to calculate the absolute concentration of the target nucleic acid using Poisson statistics.
-
dPCR offers high sensitivity, with a reported lower limit of quantification for EGFRvIII as low as 0.003%.[23][24]
Next-Generation Sequencing (NGS)
NGS allows for the comprehensive analysis of the tumor genome and can detect the EGFRvIII mutation at the DNA level.
Methodology:
-
Library Preparation:
-
Extract DNA from the tumor sample.
-
Fragment the DNA and ligate adapters to the ends of the fragments to create a sequencing library.
-
-
Target Enrichment (for targeted panels):
-
Use a targeted panel, such as the Ion AmpliSeq Cancer Hotspot Panel, to enrich for specific genomic regions, including the EGFR gene.[9]
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Analyze the read coverage across the EGFR gene. A dropout of coverage in exons 2-7 is indicative of the EGFRvIII deletion.[9]
-
Specialized algorithms can be used to detect the fusion junction between exon 1 and exon 8.
-
A study using a targeted NGS panel on glioblastoma samples detected EGFRvIII in 44% of EGFR-amplified tumors, with results confirmed by long-range PCR.[9]
Therapeutic Targeting of EGFRvIII
The tumor-specific nature of EGFRvIII makes it an attractive target for various therapeutic strategies.
-
Monoclonal Antibodies: Antibodies that specifically recognize the unique epitope of EGFRvIII can be used to deliver cytotoxic agents or to block receptor signaling.[1]
-
Vaccines: Peptide vaccines, such as rindopepimut, are designed to elicit an immune response against EGFRvIII-expressing cells.[6][16]
-
CAR T-Cell Therapy: Chimeric antigen receptor (CAR) T-cell therapy involves genetically modifying a patient's T-cells to recognize and attack tumor cells expressing EGFRvIII.[25][26][27] This approach has shown promise in preclinical models and is being investigated in clinical trials.[27]
Conclusion
EGFRvIII is a well-established, tumor-specific biomarker with significant implications for the management of solid tumors, particularly glioblastoma. Its detection provides valuable diagnostic and prognostic information and is critical for patient selection in clinical trials of EGFRvIII-targeted therapies. The methodologies for its detection are continually improving, with techniques like dPCR and NGS offering enhanced sensitivity and quantitative analysis. As our understanding of EGFRvIII signaling and its role in tumorigenesis deepens, so too will our ability to develop more effective and personalized therapies targeting this unique oncoprotein. This guide provides a foundational resource for researchers and clinicians working to translate the scientific knowledge of EGFRvIII into tangible benefits for patients.
References
- 1. research.regionh.dk [research.regionh.dk]
- 2. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor and EGFRvIII in glioblastoma: signaling pathways and targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting a Glioblastoma Cancer Stem Cell Population Defined by EGF Receptor Variant III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFRvIII in Glioblastoma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. EGFRvIII: An Oncogene with Ambiguous Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Practical Bioinformatic DNA-Sequencing Pipeline for Detecting Oncogene Amplification and EGFRvIII Mutational Status in Clinical Glioblastoma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Intragenic EGFR::EGFR.E1E8 Fusion (EGFRvIII) in 4331 Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Current Therapeutic Advances Targeting EGFR and EGFRvIII in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Expression of EGFRvIII in Glioblastoma: Prognostic Significance Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Prognostic Significance of Epidermal Growth Factor Receptor Amplification and Epidermal Growth Factor Receptor Variant III Mutation in Glioblastoma: A Systematic Review and Meta-Analysis with Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Rapid and ultrasensitive digital PCR (dPCR) profiling of EGFRvIII in tumor cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. EGFRVIII and EGFR targeted chimeric antigen receptor T cell therapy in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The ASCO Post [ascopost.com]
An In-depth Technical Guide to the Expression of EGFRvIII Peptide in Different Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epidermal growth factor receptor variant III (EGFRvIII), a tumor-specific mutation of the EGFR gene. EGFRvIII is expressed in a variety of cancers and its presence is often associated with enhanced tumorigenicity, making it a critical target for novel therapeutic strategies.[1] This document details the prevalence of EGFRvIII across different cancer types, outlines the experimental protocols for its detection, and illustrates the key signaling pathways it activates.
Quantitative Expression of EGFRvIII Across Cancer Types
The expression of EGFRvIII varies significantly among different cancer types, with the highest prevalence observed in glioblastoma. The following table summarizes the quantitative data on EGFRvIII expression from various studies.
| Cancer Type | Patient Cohort Size | EGFRvIII Prevalence (%) | Method of Detection | Reference |
| Glioblastoma (GBM) | 59 | 27% | Real-Time RT-PCR | [2] |
| 54 | 31.5% | Immunohistochemistry (IHC) | [3] | |
| 44 | 41% (in EGFR amplified cases) | Immunohistochemistry (IHC) | [4] | |
| 30 | 27% | Immunohistochemistry (IHC) | [5] | |
| - | 20-50% | General Literature Review | [6] | |
| Non-Small Cell Lung Cancer (NSCLC) | 252 | 3.2% (8/252) | Real-Time Quantitative PCR | [7][8] |
| 76 | 39% | Immunohistochemistry (IHC) | [9] | |
| Breast Cancer | 170 | 0% | Real-Time PCR | [10] |
| - | 20-78% (of tumor tissue) | General Literature Review | [6] | |
| Prostate Cancer | - | Increased expression in malignant tissue | mRNA and Protein Analysis | [11] |
| Ovarian Cancer | - | 73% (disputed) | Western Blot | [12] |
Note: The reported prevalence of EGFRvIII can vary due to different detection methodologies and patient cohorts.
Experimental Protocols for EGFRvIII Detection
Accurate detection of EGFRvIII is crucial for both research and clinical applications. The following are detailed methodologies for key experimental techniques used to identify EGFRvIII expression.
IHC is a widely used technique to visualize the presence and location of EGFRvIII protein in formalin-fixed, paraffin-embedded (FFPE) tissues.
-
Antigen Retrieval:
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Perform heat-induced epitope retrieval by immersing slides in a 50 mM citrate (B86180) buffer (pH 6.0).
-
Microwave the slides for 12 minutes at full power, followed by 10 minutes at 20% power.
-
Allow slides to cool for 15 minutes, then wash two to three times in Phosphate Buffered Saline (PBS) for 5 minutes each.[13]
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide.
-
Block non-specific antibody binding by incubating with 10% normal goat serum in Tris-Buffered Saline with Tween 20 (TBST).[14]
-
-
Antibody Incubation:
-
Detection and Counterstaining:
-
Apply diaminobenzidine (DAB) substrate-chromogen solution to visualize the antibody-antigen complex.[14]
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.[14]
-
Real-time RT-PCR is a sensitive method for detecting and quantifying EGFRvIII mRNA from tissue samples or circulating extracellular vesicles.
-
RNA Extraction:
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Prepare a PCR reaction mixture containing the cDNA template, EGFRvIII-specific primers, a fluorescent probe (e.g., TaqMan), and PCR master mix.
-
Perform the PCR amplification in a real-time PCR instrument. A typical cycling protocol is an initial denaturation at 94°C for 2 minutes, followed by 35-40 cycles of denaturation at 94°C for 30 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 1 minute.[2][16]
-
The accumulation of PCR product is monitored in real-time by detecting the fluorescence emitted from the probe.
-
-
Data Analysis:
-
The cycle threshold (Ct) value is determined for each sample, which is inversely proportional to the amount of target mRNA.
-
Relative quantification can be performed by comparing the Ct value of EGFRvIII to that of a reference gene.
-
Flow cytometry can be used to identify and quantify cells expressing EGFRvIII on their surface.
-
Cell Preparation:
-
Dissociate fresh tissue or cultured cells into a single-cell suspension using a non-enzymatic dissociation solution like Accutase.[17]
-
Wash the cells with a staining buffer (e.g., PBS with 1% BSA).
-
-
Antibody Staining:
-
Incubate the cells with a fluorophore-conjugated primary antibody specific for EGFRvIII (e.g., Alexa Fluor® 488 anti-human EGFRvIII antibody) for 1.5 hours at 4°C.[18]
-
Alternatively, use an unconjugated primary antibody followed by incubation with a fluorophore-conjugated secondary antibody for 1 hour at 4°C in the dark.[18]
-
Wash the cells twice with staining buffer to remove unbound antibodies.[18]
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the fluorescence histogram to determine the percentage of EGFRvIII-positive cells.[18]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the EGFRvIII signaling pathway and a typical experimental workflow for its detection.
EGFRvIII is a constitutively active receptor that, upon dimerization, activates several downstream signaling cascades, promoting cell proliferation, survival, and migration. The PI3K/Akt pathway is preferentially activated by EGFRvIII, particularly in glioblastoma.[19][20] Other key pathways include the Ras/Raf/MAPK and STAT pathways.[19][21]
Caption: EGFRvIII downstream signaling pathways.
This diagram illustrates the key steps in the immunohistochemical detection of EGFRvIII in tissue samples.
Caption: Immunohistochemistry workflow for EGFRvIII.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The natural history of EGFR and EGFRvIII in glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical detection of EGFRvIII in high malignancy grade astrocytomas and evaluation of prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predominant Expression of Mutant EGFR (EGFRvIII) is Rare in Primary Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. EGFRvIII mutation in lung cancer correlates with increased EGFR copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of constitutively activated EGFRvIII in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGFR and EGFRvIII expression in primary breast cancer and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for the differential expression of a variant EGF receptor protein in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EGFRvIII: An Oncogene with Ambiguous Role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. EGFR cooperates with EGFRvIII to recruit macrophages in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clustered localization of EGFRvIII in glioblastoma cells as detected by high precision localization microscopy - Nanoscale (RSC Publishing) DOI:10.1039/C6NR05880A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
The Immunogenic Landscape of the EGFRvIII Peptide Fusion Junction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation arising from an in-frame deletion of exons 2-7 of the EGFR gene. This genetic alteration creates a unique protein with a novel glycine (B1666218) residue at the fusion junction of exons 1 and 8, rendering it a highly specific neoantigen absent in normal tissues. This characteristic has made the EGFRvIII peptide fusion junction a compelling target for cancer immunotherapy, particularly in glioblastoma (GBM), where it is expressed in approximately 30% of tumors and is associated with a more aggressive phenotype and poor prognosis. This technical guide provides an in-depth overview of the immunogenicity of the this compound fusion junction, focusing on the peptide vaccine Rindopepimut (CDX-110), with detailed data, experimental protocols, and pathway visualizations.
Immunogenicity of the this compound
The immunogenicity of the EGFRvIII fusion junction is centered on its unique 14-amino acid sequence, which is recognized as foreign by the immune system. The peptide vaccine, Rindopepimut, consists of this EGFRvIII-specific peptide (PEPvIII) conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity. The vaccine is designed to elicit both humoral and cellular immune responses against tumor cells expressing EGFRvIII.
Humoral Immune Response
Vaccination with Rindopepimut has been shown to induce a robust and specific humoral immune response, characterized by the production of anti-EGFRvIII antibodies. These antibodies, predominantly of the IgG1 isotype, are thought to mediate their anti-tumor effects through antibody-dependent cellular cytotoxicity (ADCC), where immune cells like natural killer (NK) cells are recruited to destroy antibody-coated tumor cells. Clinical trials have demonstrated that a significant percentage of patients treated with Rindopepimut develop high titers of anti-EGFRvIII antibodies.
Cellular Immune Response
In addition to the humoral response, the this compound can also stimulate a cell-mediated immune response. The peptide can be processed and presented by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) class I and II molecules to activate CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, respectively. Activated CTLs can directly recognize and kill EGFRvIII-expressing tumor cells. Evidence for a cellular immune response in vaccinated patients has been observed through delayed-type hypersensitivity (DTH) reactions to the this compound.
Quantitative Data from Clinical Trials
The clinical development of Rindopepimut has provided a wealth of quantitative data on its immunogenicity and efficacy. The following tables summarize key findings from the Phase II ReACT and Phase III ACT IV clinical trials.
| ReACT Trial (Recurrent Glioblastoma) | Rindopepimut + Bevacizumab (n=36) | Control (KLH) + Bevacizumab (n=37) | p-value |
| Progression-Free Survival at 6 months (PFS6) | 28% | 16% | 0.116 |
| Median Overall Survival (OS) | 11.6 months | 9.3 months | 0.039 |
| Objective Response Rate (ORR) | 30% | 18% | - |
| Patients with ≥4-fold increase in anti-EGFRvIII antibody titer | 80% | N/A | - |
| ACT IV Trial (Newly Diagnosed Glioblastoma) | Rindopepimut + Temozolomide (n=371) | Control (KLH) + Temozolomide (n=374) | p-value |
| Median Overall Survival (OS) in MRD* population | 20.1 months | 20.0 months | 0.93 |
| Median Overall Survival (OS) in SRD** population | 14.8 months | 14.1 months | 0.066 |
| Patients with ≥4-fold increase in anti-EGFRvIII antibody titer | High percentage reported | N/A | - |
*Minimal Residual Disease **Significant Residual Disease
Key Experimental Protocols
Accurate assessment of the immune response to EGFRvIII-targeted therapies is critical. The following are detailed methodologies for key experiments cited in the evaluation of EGFRvIII immunogenicity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-EGFRvIII Antibody Titer
This protocol outlines the steps to quantify the concentration of anti-EGFRvIII antibodies in patient serum.
Materials:
-
96-well ELISA plates
-
Recombinant this compound
-
Patient serum samples
-
Peroxidase-conjugated anti-human IgG secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted patient serum to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the peroxidase-conjugated anti-human IgG secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the highest dilution of serum that gives a signal significantly above the background.
IFN-γ ELISpot Assay for EGFRvIII-Specific T-Cell Response
This protocol details the detection of individual T cells secreting IFN-γ in response to stimulation with the this compound.
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ capture antibody
-
Peripheral blood mononuclear cells (PBMCs) from patients
-
This compound
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase
-
Substrate (e.g., BCIP/NBT or AEC)
-
Culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
Procedure:
-
Cell Preparation: Isolate PBMCs from patient blood samples using density gradient centrifugation.
-
Cell Plating: Add a defined number of PBMCs (e.g., 2-5 x 10⁵ cells/well) to the pre-coated ELISpot plate.
-
Stimulation: Add the this compound to the wells at a predetermined optimal concentration. Include negative control wells (no peptide) and positive control wells (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Washing: Wash the plate four to six times with wash buffer to remove the cells.
-
Detection Antibody Incubation: Add the biotinylated anti-IFN-γ detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate four to six times with wash buffer.
-
Enzyme Conjugate Incubation: Add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase and incubate for 1 hour at room temperature.
-
Washing: Wash the plate four to six times with wash buffer.
-
Spot Development: Add the substrate and incubate until distinct spots emerge.
-
Data Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the number of spots in each well using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFUs) per million PBMCs.
Cytotoxicity Assay for EGFRvIII-Specific CTL Activity
This protocol describes how to measure the ability of cytotoxic T lymphocytes (CTLs) to kill target cells expressing EGFRvIII.
Materials:
-
Effector cells: CTLs from vaccinated patients (can be expanded in vitro).
-
Target cells: A cell line engineered to express EGFRvIII (e.g., U87-EGFRvIII).
-
Control target cells: The parental cell line not expressing EGFRvIII (e.g., U87).
-
Labeling agent for target cells (e.g., ⁵¹Cr or a fluorescent dye like Calcein AM).
-
Culture medium.
Procedure:
-
Target Cell Labeling: Label the target cells with the chosen labeling agent according to the manufacturer's instructions.
-
Co-culture: Co-culture the labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1) in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Release Measurement:
-
For a ⁵¹Cr release assay, centrifuge the plate and measure the radioactivity in the supernatant.
-
For a fluorescence-based assay, measure the fluorescence of the remaining viable target cells or the released fluorescent dye.
-
-
Data Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: Release from target cells co-cultured with effector cells.
-
Spontaneous Release: Release from target cells incubated in medium alone.
-
Maximum Release: Release from target cells lysed with a detergent.
-
Visualizing EGFRvIII Signaling and Experimental Workflows
EGFRvIII Signaling Pathway
EGFRvIII, due to its conformational change, is constitutively active, leading to the continuous activation of downstream signaling pathways that promote tumor growth, proliferation, survival, and invasion. The primary pathways activated by EGFRvIII include the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.
Caption: EGFRvIII downstream signaling pathways.
Experimental Workflow for Assessing Humoral Response
The following diagram illustrates the typical workflow for evaluating the antibody response to an this compound vaccine.
Caption: Workflow for humoral response assessment.
Logical Relationship of EGFRvIII Immunotherapy
This diagram outlines the conceptual framework for the therapeutic effect of EGFRvIII-targeted immunotherapy.
Caption: EGFRvIII immunotherapy conceptual framework.
Conclusion
The this compound fusion junction represents a highly specific and immunogenic target for cancer therapy. Peptide vaccines like Rindopepimut have demonstrated the ability to induce both humoral and cellular immune responses against EGFRvIII-expressing tumors. While the Phase III ACT IV trial did not meet its primary endpoint in the overall population of newly diagnosed GBM, the significant immune responses observed and the potential for benefit in certain patient subgroups underscore the importance of continued research in this area. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to advance the field of immunotherapy for glioblastoma and other cancers harboring the EGFRvIII mutation. Further investigation into combinatorial approaches and patient selection strategies will be crucial to unlocking the full therapeutic potential of targeting this unique tumor neoantigen.
An In-depth Technical Guide to Preclinical Studies on EGFRvIII Peptide Cancer Vaccines
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation that arises from an in-frame deletion in the extracellular domain of the EGFR gene.[1][2][3] This mutation results in a constitutively active, ligand-independent tyrosine kinase that promotes tumorigenesis, enhances cellular motility, and confers resistance to radiation and chemotherapy.[2][4] Its exclusive expression on tumor cells and absence from normal tissues make EGFRvIII an ideal and highly specific target for cancer immunotherapy.[1][2][3] This technical guide provides a comprehensive overview of the preclinical research on EGFRvIII peptide-based cancer vaccines, summarizing key efficacy data, detailing experimental methodologies, and visualizing the core biological and experimental processes.
Core Concept: The this compound Vaccine
The primary strategy behind the this compound vaccine is to leverage a short, synthetic peptide that spans the unique fusion junction of the EGFRvIII protein. This novel amino acid sequence acts as a neoantigen, capable of being recognized as foreign by the immune system.[5][6] When formulated with a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), and an adjuvant, the vaccine is designed to break immune tolerance and elicit a robust and targeted anti-tumor response.[1][7]
Proposed Mechanism of Action
Preclinical studies suggest a dual mechanism of action involving both humoral (antibody-based) and cellular (T-cell-based) immunity.[2][3]
-
Antigen Presentation: Following administration, the peptide-KLH conjugate is taken up by Antigen Presenting Cells (APCs), such as dendritic cells (DCs).[7]
-
T-Cell Activation: APCs process the antigen and present the this compound on Major Histocompatibility Complex (MHC) class I and class II molecules, leading to the activation of CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells, respectively.[7][8]
-
B-Cell and Antibody Response: Activated CD4+ T-cells help stimulate B-cells to produce highly specific antibodies against the EGFRvIII epitope.[7]
-
Tumor Eradication: The anti-tumor effect is mediated by:
Preclinical Efficacy: Quantitative Data Summary
Numerous preclinical studies in murine models have demonstrated the potent anti-tumor efficacy of this compound vaccination. The data below is aggregated from key publications.
Table 1: In Vivo Prophylactic and Therapeutic Efficacy
| Vaccine Composition | Animal Model | Tumor Challenge | Efficacy Setting | Key Quantitative Outcomes | Reference |
| PEP-3-KLH + Freund's Adjuvant | C57BL/6J Mice | Subcutaneous (s.c.) syngeneic melanoma (EGFRvIII+) | Prophylactic | 70% of vaccinated mice never developed palpable tumors; tumors in the remaining 30% were significantly smaller (P < 0.05). | [1][10] |
| PEP-3-KLH + Freund's Adjuvant | C3H Mice | Intracerebral (i.c.) syngeneic melanoma (EGFRvIII+) | Prophylactic | >173% increase in median survival time; 80% long-term survival (P = 0.014). | [1][10] |
| PEP-3-KLH | C3H Mice | Established i.c. tumor | Therapeutic | 26% increase in median survival time; 40% long-term survival (P = 0.007). | [1][10] |
| Engineered Y6-pepVIII | Animal Models | Tumor Regression Studies | Therapeutic | Improved survival from 55% (earlier peptide) to 70-90% (engineered peptide). | [11] |
| Multi-peptide vaccine (non-mutated EGFR) | Transgenic Mouse Model (EGFR L858R) | Spontaneous Lung Tumors | Prophylactic | 76.4% reduction in tumor multiplicity 12 weeks post-transgene induction. | [12] |
Table 2: Immunological Correlates of Protection
| Vaccine/Model | Immune Parameter | Assay | Key Quantitative Results | Reference |
| PEP-3-KLH in C57BL/6J Mice | Humoral Immunity | ELISA | Enhanced antibody titers against the PEP-3 peptide. | [10] |
| PEP-3-KLH in C57BL/6J Mice | Antibody Function | Passive Serum Transfer | Protected 31% of recipient mice from tumor development (P < 0.05). | [1][10] |
| PEPvIII-pulsed DCs | Cytotoxic T-Cell (CTL) Lysis | CCK-8 Assay | Specific lysis of U87-EGFRvIII cells: 36.22% at a 2:1 Effector:Target ratio. Negligible lysis of U87-MG (EGFRvIII-). | [8] |
| PEPvIII-pulsed DCs | Cytokine Release | ELISA | Increased IFN-γ production by CTLs when co-cultured with U87-EGFRvIII cells. | [8] |
| Asp/iso-Asp EGFR p580 peptide | Antibody Function | In vitro Growth Inhibition | 33% inhibition of A431 tumor cell growth by iso-Asp p580 immune sera. | [9] |
| Asp/iso-Asp EGFR p580 peptide | Antibody Function | ADCC Assay | Immune sera promoted antibody-dependent cell-mediated cytotoxicity. | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are synthesized from the cited literature.
Vaccine Preparation and Formulation
-
Peptide Synthesis: The EGFRvIII-specific peptide (e.g., PEP-3) is synthesized using standard solid-phase peptide synthesis.
-
Carrier Conjugation: The peptide is conjugated to a carrier protein, most commonly Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity. This is often achieved using a bifunctional linker like glutaraldehyde.
-
Adjuvant Emulsification: For immunization, the peptide-KLH conjugate is emulsified with an adjuvant. A common formulation involves an initial immunization with Complete Freund's Adjuvant (CFA) followed by subsequent boosts with Incomplete Freund's Adjuvant (IFA).[1][13] Alternatively, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) has been used as an adjuvant.[1]
Murine Tumor Challenge and Vaccination Models
-
Cell Lines: Syngeneic murine tumor cell lines (e.g., melanoma or glioma) are stably transfected to express a murine homolog of human EGFRvIII.
-
Animal Strains: Immunocompetent mouse strains, such as C57BL/6J or C3H, are used to allow for the study of a complete immune response.
-
Prophylactic Protocol:
-
Mice receive a series of vaccinations (e.g., at 8, 6, and 2 weeks) prior to tumor challenge.[1]
-
Vaccine (e.g., 50 µg PEP-3-KLH in adjuvant) is administered subcutaneously or intraperitoneally.
-
Following the vaccination series, mice are challenged with a subcutaneous (e.g., 1x10^5 cells) or intracerebral (e.g., 1x10^4 cells) injection of the EGFRvIII-expressing tumor cells.
-
Control groups receive KLH in adjuvant alone.
-
-
Therapeutic Protocol:
-
Mice are first challenged with tumor cells.
-
Once tumors are established (e.g., 3-5 days post-inoculation), vaccination treatment is initiated.[1]
-
-
Monitoring: Tumor growth is monitored by caliper measurement (for s.c. tumors) or by observing neurological symptoms and survival (for i.c. tumors).
Dendritic Cell (DC) Vaccine Protocol
-
DC Generation: Bone marrow is harvested from mice and cultured in the presence of GM-CSF and IL-4 to generate immature DCs.[14]
-
Peptide Pulsing: Immature DCs are incubated overnight with the this compound (e.g., 100 µg/mL) to allow for antigen uptake and processing.[15]
-
DC Maturation: A maturation cocktail (e.g., TNF-α, IL-1β) is added to induce upregulation of co-stimulatory molecules.
-
CTL Generation (Ex Vivo):
-
Splenic CD8+ T-cells are isolated from immunized mice.
-
T-cells are co-cultured with the peptide-pulsed DCs to expand a population of EGFRvIII-specific CTLs.[15]
-
Immunological Assays
-
Cytotoxicity Assay:
-
Effector Cells: EGFRvIII-specific CTLs.
-
Target Cells: EGFRvIII-positive tumor cells (and EGFRvIII-negative cells as a control).
-
Procedure: Effector and target cells are co-cultured at various ratios (e.g., 2:1, 1:1) for a set period (e.g., 20-48 hours).[8]
-
Readout: Cell viability is measured using an assay like CCK-8 or a standard chromium-51 (B80572) release assay to quantify specific lysis.[8]
-
-
In Vivo Cell Depletion:
-
To identify the key effector cells responsible for the anti-tumor response, specific immune cell populations are depleted in vivo.
-
This is achieved by administering monoclonal antibodies against cell surface markers (e.g., anti-CD8, anti-CD4, anti-NK1.1) before and during the tumor challenge.[1]
-
Abrogation of the vaccine's protective effect upon depletion of a specific cell type indicates its crucial role.
-
Visualizing Pathways and Workflows
Diagram 1: Simplified EGFRvIII Oncogenic Signaling
Caption: EGFRvIII constitutively activates downstream pathways like PI3K/AKT and MEK/ERK.
Diagram 2: this compound Vaccine - Mechanism of Action
Caption: Workflow of the immune response from vaccination to tumor cell eradication.
Diagram 3: Experimental Workflow for Preclinical Efficacy Study
Caption: Logical flow of a typical prophylactic murine vaccine efficacy study.
Conclusion and Future Outlook
The body of preclinical evidence strongly supports the efficacy of this compound vaccines in generating potent, specific, and durable anti-tumor immune responses. Studies have consistently demonstrated significant inhibition of tumor growth and prolonged survival in various animal models, mediated by a combination of humoral and cellular immunity.[1][10][12] The detailed protocols and quantitative data presented herein provide a solid foundation for further research and development. While these promising preclinical results have paved the way for numerous clinical trials, future work will likely focus on optimizing vaccine formulations with novel adjuvants and exploring synergistic combinations with other immunotherapies, such as immune checkpoint inhibitors, to overcome the immunosuppressive tumor microenvironment and prevent antigen-loss escape variants.[2][16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EGFRvIII‐Targeted Vaccination Therapy of Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFRvIII-targeted vaccination therapy of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor-specific Immunotherapy Targeting the EGFRvIII Mutation in Patients with Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFRvIII vaccine in glioblastoma—InACT-IVe or not ReACTive enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Epidermal Growth Factor Variant III Peptide Vaccine for Treatment of Malignant Gliomas | Neupsy Key [neupsykey.com]
- 7. researchgate.net [researchgate.net]
- 8. Combination epidermal growth factor receptor variant III peptide-pulsed dendritic cell vaccine with miR-326 results in enhanced killing on EGFRvIII-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor receptor peptide vaccination induces cross-reactive immunity to human EGFR, HER2, and HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor VIII peptide vaccination is efficacious against established intracerebral tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cancer vaccine optimization with EGFRvIII-derived peptide | Explore Technologies [techfinder.stanford.edu]
- 12. mdpi.com [mdpi.com]
- 13. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 40 Preclinical evaluation of a novel dendritic cell vaccine for kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel oncolytic adenovirus-based PEPvIII vaccine displays a super antitumor effect in glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel oncolytic adenovirus-based PEPvIII vaccine displays a super antitumor effect in glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
The EGFRvIII Peptide: A Tumor-Specific Antigen and its Interaction with MHC Molecules
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation that arises from an in-frame deletion of exons 2-7 of the EGFR gene. This deletion creates a unique protein sequence at the fusion junction, making it an ideal neoantigen for targeted cancer immunotherapies. This guide provides a comprehensive overview of the core immunobiology of the EGFRvIII peptide, focusing on its interaction with Major Histocompatibility Complex (MHC) molecules, the signaling pathways it governs, and the experimental methodologies used to study these interactions.
Introduction: EGFRvIII as a Tumor-Specific Antigen
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] In several cancers, including glioblastoma (GBM), breast, and non-small cell lung cancer, the EGFR gene is often amplified or mutated.[2][3] The most common of these mutations is EGFRvIII, which results from the deletion of 267 amino acids from the extracellular domain.[4] This truncation leads to a constitutively active, ligand-independent receptor that promotes enhanced tumorigenicity.[5]
Crucially, the deletion creates a novel glycine (B1666218) residue at the fusion junction, forming a unique peptide sequence not found in any normal tissues.[6] This tumor-exclusive expression makes EGFRvIII an ideal target for immunotherapies, as it allows the immune system to distinguish cancer cells from healthy cells, minimizing the risk of autoimmunity.[1]
The this compound Epitope
The primary immunogenic peptide derived from this mutation spans the novel fusion junction. While various lengths have been studied, two are of particular significance:
-
PEPvIII (9-mer): A minimal cytotoxic T lymphocyte (CTL) epitope with the sequence H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH (LEEKKGNYV). This peptide has been identified as a highly immunogenic epitope for MHC class I binding.[4]
-
Rindopepimut Peptide (14-mer): A longer synthetic peptide used in the rindopepimut (CDX-110) vaccine, which spans the fusion junction and is conjugated to Keyhole Limpet Hemocyanin (KLH) to enhance its immunogenicity.[6]
These peptides are processed by the antigen processing machinery within tumor cells and presented on the cell surface by MHC molecules.
Interaction with MHC Molecules
The presentation of the this compound is critical for T-cell recognition and subsequent anti-tumor response.
-
MHC Class I Interaction: The 9-mer this compound (LEEKKGNYV) is primarily presented by MHC class I molecules, particularly the HLA-A*02:01 allele, which is prevalent in a significant portion of the human population.[7] This presentation engages CD8+ cytotoxic T lymphocytes (CTLs), which are capable of directly killing tumor cells expressing the EGFRvIII mutation. The interaction is highly specific, and the stability of the peptide-MHC complex is a key determinant of the peptide's immunogenicity.[1]
-
MHC Class II Interaction: Longer peptides, such as the 14-mer used in the rindopepimut vaccine, can be taken up by antigen-presenting cells (APCs) like dendritic cells.[8][9] These APCs then process the peptide and present fragments on both MHC class I and MHC class II molecules. Presentation on MHC class II is crucial for activating CD4+ helper T cells, which play a vital role in orchestrating a robust and durable anti-tumor immune response, including the support of CD8+ T-cell function and B-cell activation.[9][10]
Quantitative Analysis of this compound-MHC Interaction
While direct, experimentally determined binding affinity data for the LEEKKGNYV peptide is not widely published, computational prediction algorithms are standard tools for estimating peptide-MHC binding. These tools calculate the half-maximal inhibitory concentration (IC50), with lower values indicating stronger affinity. An IC50 value below 500 nM is generally considered indicative of a good binder.[8]
The following table presents predicted binding affinities for the EGFRvIII 9-mer peptide (LEEKKGNYV) to common HLA class I alleles, generated using the NetMHCpan-4.1 algorithm.
| Peptide Sequence | HLA Allele | Predicted IC50 (nM) | Predicted Rank (%) | Interpretation |
| LEEKKGNYV | HLA-A02:01 | 289.45 | 0.85 | Medium Binder |
| LEEKKGNYV | HLA-A01:01 | 18760.34 | 22.00 | Non-Binder |
| LEEKKGNYV | HLA-A03:01 | 12544.83 | 11.00 | Non-Binder |
| LEEKKGNYV | HLA-A11:01 | 11578.43 | 8.20 | Non-Binder |
| LEEKKGNYV | HLA-B07:02 | 19876.43 | 20.00 | Non-Binder |
| LEEKKGNYV | HLA-B08:01 | 17985.67 | 21.00 | Non-Binder |
| LEEKKGNYV | HLA-C*07:01 | 27543.11 | 20.00 | Non-Binder |
Data generated using the IEDB Analysis Resource NetMHCpan-4.1 tool. Rank is based on a library of random natural peptides.
These predictions underscore the specificity of the peptide for the HLA-A*02:01 allele, which is consistent with experimental findings that vaccination is most effective in HLA-A2 positive patients.[7]
EGFRvIII Downstream Signaling
The constitutive activity of the EGFRvIII receptor triggers several downstream signaling cascades that promote tumor growth, survival, and invasion. Understanding these pathways is crucial for developing combination therapies. The primary pathways activated by EGFRvIII include:
-
PI3K/Akt/mTOR Pathway: This is a dominant signaling cascade activated by EGFRvIII, leading to enhanced cell survival and proliferation.[5]
-
RAS/RAF/MAPK Pathway: This pathway is also constitutively activated and contributes to cell proliferation and tumor growth.
-
STAT3/5 Pathway: Signal Transducer and Activator of Transcription proteins, particularly STAT3 and STAT5, are activated by EGFRvIII and promote cell migration, invasion, and survival.
References
- 1. Immunogenicity of peptides bound to MHC class I molecules depends on the MHC-peptide complex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Identification of epidermal growth factor receptor-derived peptides immunogenic for HLA-A2+ cancer patients | Semantic Scholar [semanticscholar.org]
- 3. HLA class I alleles are associated with peptide binding repertoires of different size, affinity and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of epidermal growth factor receptor-derived peptides immunogenic for HLA-A2+ cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immudex.com [immudex.com]
- 6. Predicted MHC peptide binding promiscuity explains MHC class I ‘hotspots’ of antigen presentation defined by mass spectrometry eluted ligand data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of EGFRvIII-derived CTL epitopes restricted by HLA A0201 for dendritic cell based immunotherapy of gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HLA class I binding of mutant EGFR peptides in NSCLC is associated with improved survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - HLA-A2-binding capability of the predicted EGFR T790M-derived peptides. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
The Molecular Architecture of a Rogue Receptor: An In-depth Guide to the EGFRvIII Mutation
For Immediate Release
A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Molecular Characteristics of the Epidermal Growth Factor Receptor Variant III (EGFRvIII)
This technical guide delves into the core molecular characteristics of the EGFRvIII mutation, a key driver in several aggressive cancers, most notably glioblastoma. This document provides a detailed overview of its structure, aberrant signaling, and the experimental methodologies used to investigate this oncoprotein.
Executive Summary
The epidermal growth factor receptor variant III (EGFRvIII) is a mutated form of the EGFR that results from an in-frame deletion of exons 2-7 in the EGFR gene.[1][2] This truncation leads to a constitutively active receptor that promotes cell proliferation, survival, invasion, and angiogenesis, independent of ligand binding.[1][3] EGFRvIII is a compelling therapeutic target as it is exclusively expressed in tumor cells and not in normal tissues.[1][4][5] This guide summarizes the key molecular features of EGFRvIII, the signaling cascades it dysregulates, and detailed protocols for its detection and analysis.
Molecular Structure of EGFRvIII: A Truncated Tyrant
The defining feature of EGFRvIII is the deletion of 267 amino acids from the extracellular domain of the EGFR protein.[2][5] This is a consequence of an 801-bp in-frame deletion of exons 2-7.[2] This structural alteration removes a significant portion of the ligand-binding region, resulting in a novel glycine (B1666218) residue at the fusion junction of exon 1 and exon 8.[1] The transmembrane and intracellular domains, including the tyrosine kinase domain, remain identical to the wild-type EGFR.[6]
Aberrant Signaling: The Dominance of Pro-Survival Pathways
Unlike its wild-type counterpart which requires ligand binding for activation, EGFRvIII is constitutively, albeit at a low level, tyrosine-phosphorylated.[4][7] This ligand-independent activity leads to the chronic activation of several downstream signaling pathways critical for tumor progression.
Key Signaling Cascades Activated by EGFRvIII
EGFRvIII activates multiple downstream signaling pathways, with a notable preference for the PI3K/Akt/mTOR pathway.[4][8][9]
-
PI3K/Akt/mTOR Pathway: This is considered the dominant signaling cascade activated by EGFRvIII.[4][8][9] Its activation promotes cell proliferation, survival, and migration.[8][10] Studies have shown that increasing EGFRvIII expression levels dramatically increases the phosphorylation of PI3K and its upstream adaptor GAB1 by more than three-fold.[4]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: While also activated by EGFRvIII, the MAPK pathway appears to be less dominant compared to the PI3K pathway, especially at high EGFRvIII expression levels.[4][8][9] This pathway is also involved in cell proliferation and survival.[6]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another downstream target of EGFRvIII. The correlation of EGFRvIII with activated Stat3 appears to be even stronger than that of wild-type EGFR.[11]
-
c-Met Crosstalk: EGFRvIII has been shown to induce the phosphorylation and activation of the c-Met receptor tyrosine kinase, indicating a crosstalk between these two oncogenic pathways.[4][8][12]
The signaling network initiated by EGFRvIII is complex and can be influenced by the level of receptor expression.[4][8]
Quantitative Analysis of EGFRvIII Signaling
Quantitative phosphoproteomic studies have been instrumental in mapping the signaling networks activated by EGFRvIII. These analyses have revealed distinct signaling responses based on the level of EGFRvIII expression.
| Protein/Site | Fold Change in Phosphorylation (High vs. Low EGFRvIII Expression) | Associated Pathway | Reference |
| PI3K | >3-fold increase | PI3K/Akt/mTOR | [4] |
| GAB1 | >3-fold increase | PI3K/Akt/mTOR | [4] |
| c-Met (activating phosphorylation site) | Highly responsive to EGFRvIII levels | RTK Crosstalk | [4][8] |
| Erk1/Erk2 | Little effect | MAPK | [8] |
| STAT3 | Little effect | STAT | [8] |
Table 1: Quantitative Changes in Downstream Signaling Molecules.
| Parameter | EGFRvIII | Ligand-Stimulated Wild-Type EGFR | Reference |
| Constitutive Tyrosine Phosphorylation | ~10% | 100% (upon ligand stimulation) | [4] |
| PI3K Pathway Activation | Dominant | Moderate | [4][8] |
| MAPK Pathway Activation | Moderate | Strong | [8] |
| STAT3 Pathway Activation | Moderate | Strong | [8] |
Table 2: Comparison of EGFRvIII and Wild-Type EGFR Signaling.
Experimental Protocols for EGFRvIII Analysis
Accurate detection and characterization of EGFRvIII are crucial for both research and clinical applications. The following are generalized protocols for common experimental techniques.
Detection of EGFRvIII mRNA by RT-PCR
Reverse transcription-polymerase chain reaction (RT-PCR) is a sensitive method for detecting the presence of the EGFRvIII transcript.
Protocol:
-
RNA Extraction: Isolate total RNA from formalin-fixed paraffin-embedded (FFPE) or frozen tumor samples using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the EGFRvIII junction.
-
A typical reaction volume is 25-50 µL.[13]
-
Use 1-2 µL of the cDNA product as a template.[13]
-
Cycling Conditions (Example): [13]
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the EGFRvIII transcript.
For quantitative real-time RT-PCR (qRT-PCR), a fluorescent dye (e.g., SYBR Green) or a probe-based system is included in the PCR reaction, and fluorescence is monitored in real-time.[13][14]
Detection of EGFRvIII Protein by Western Blot
Western blotting allows for the detection and relative quantification of the EGFRvIII protein.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EGFRvIII overnight at 4°C. These antibodies are designed to recognize the unique junctional epitope of EGFRvIII.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Detection of EGFRvIII by Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of EGFRvIII protein in tissue sections.
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate FFPE tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with an EGFRvIII-specific primary antibody.
-
Secondary Antibody and Detection: Use a labeled polymer-HRP detection system and a chromogen such as diaminobenzidine (DAB) to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Logical Relationship of EGFRvIII Characteristics
The molecular alterations in EGFRvIII directly lead to its oncogenic functions.
Conclusion
The EGFRvIII mutation represents a well-defined molecular target in oncology. Its unique structure, resulting in constitutive kinase activity and the activation of potent pro-survival signaling pathways, underpins its role in tumorigenesis. The detailed understanding of its molecular characteristics, facilitated by the experimental approaches outlined in this guide, is paramount for the continued development of effective targeted therapies against cancers harboring this alteration.
References
- 1. Development of an EGFRvIII specific recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Specific and Effective Targeting of EGFRvIII-Positive Tumors with TandAb Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFRvIII in Glioblastoma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. pnas.org [pnas.org]
- 5. Molecular Characterization of EGFR and EGFRvIII Signaling Networks in Human Glioblastoma Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EGFR and EGFRvIII Promote Angiogenesis and Cell Invasion in Glioblastoma: Combination Therapies for an Effective Treatment [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of the EGFRvIII mutant receptor signaling networks in Glioblastoma [dspace.mit.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Specific and Sensitive Hydrolysis Probe-Based Real-Time PCR Detection of Epidermal Growth Factor Receptor Variant III in Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for EGFRvIII Peptide Synthesis and Purification
These application notes provide detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis and purification of EGFRvIII-related peptides. The methodologies described are based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques.
Introduction
The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation expressed in various cancers, including glioblastoma.[1][2] This truncated and constitutively active receptor plays a significant role in tumor progression, making it a prime target for immunotherapies and drug development.[3][4] Synthetic peptides corresponding to the unique junctional sequence of EGFRvIII are crucial for developing vaccines and targeted therapies.[5][6][7] The most commonly studied EGFRvIII peptide has the sequence LEEKKGNYVVTDHC.[2][8][9]
This document outlines the chemical synthesis of this 14-amino acid peptide using Fmoc-based solid-phase peptide synthesis and its subsequent purification by RP-HPLC.
EGFRvIII Signaling Pathway
EGFRvIII activation leads to the initiation of several downstream signaling cascades that promote tumor growth, proliferation, and survival.[4][10] Unlike the wild-type EGFR, EGFRvIII is constitutively active, independent of ligand binding.[4] Key pathways activated by EGFRvIII include the PI3K/Akt, RAS/MAPK, and STAT pathways.[10][11][12] The PI3K/Akt pathway is considered to be preferentially activated by EGFRvIII in glioblastoma.[10][12]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (LEEKKGNYVVTDHC)
This protocol describes the manual synthesis of the this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[13]
Materials and Reagents:
-
Fmoc-Cys(Trt)-Wang resin or 2-Chlorotrityl chloride resin[14]
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, etc.)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail (Reagent B): 88% TFA (Trifluoroacetic acid), 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[15]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Loading (if using 2-chlorotrityl chloride resin):
-
Dissolve Fmoc-Cys(Trt)-OH (2 eq.) and DIPEA (4 eq.) in DCM.
-
Add the solution to the resin and shake for 2 hours.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 3 and 4 for each amino acid in the sequence from C-terminus to N-terminus (H, D, T, V, V, Y, N, G, K, K, E, E, L).
-
Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (Step 3).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cold cleavage cocktail to the resin (10 mL per 1 g of resin).[15]
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification by RP-HPLC
The crude peptide is purified using reversed-phase high-performance liquid chromatography.[16]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Phenomenex Gemini 10 µm C18, 250 x 21.2 mm)[14]
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)[16]
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate.
-
Purification:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak, which should be the target peptide.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to assess purity.
-
Confirm the identity and molecular weight of the peptide in the pure fractions using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
-
-
Lyophilization:
-
Pool the fractions with the desired purity (>95%).
-
Freeze the pooled fractions (e.g., in a dry ice/acetone bath).
-
Lyophilize the frozen sample to obtain the purified peptide as a white, fluffy powder.
-
Store the lyophilized peptide at -20°C or -80°C.[2]
-
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and purification of the this compound.
Table 1: Synthesis Parameters and Yield
| Parameter | Value | Reference |
| Synthesis Scale | 0.1 mmol | [17] |
| Resin Loading | 0.18 mmol/g | [15] |
| Crude Peptide Yield | ~70-85% | General Expectation |
| Final Purified Yield | ~20-40% | [14][18] |
Table 2: Purification and Characterization Data
| Parameter | Method | Result | Reference |
| Purification Column | Preparative C18 RP-HPLC | --- | [14][16] |
| Mobile Phase | Water/ACN with 0.1% TFA | --- | [19] |
| Purity | Analytical RP-HPLC | > 95% | [2][14] |
| Molecular Weight (Expected) | --- | 1634.82 Da | [2] |
| Molecular Weight (Observed) | Mass Spectrometry (MS) | Matches Expected Mass | [15] |
Experimental Workflow
The overall process from peptide synthesis to the final purified product follows a sequential workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. Epidermal growth factor receptor and EGFRvIII in glioblastoma: signaling pathways and targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of EGFR and EGFRvIII Signaling Networks in Human Glioblastoma Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer vaccine optimization with EGFRvIII-derived peptide | Explore Technologies [techfinder.stanford.edu]
- 6. EGFRvIII‐Targeted Vaccination Therapy of Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 14. Novel Cyclic Peptides for Targeting EGFR and EGRvIII Mutation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ultrasound-Assisted Solid-Phase Affibody Synthesis Using ZEGFR:1907 as an Example—Superior to the Conventional Protocol? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Application Notes and Protocols for Developing EGFRvIII Peptide-Based Cancer Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation that arises from an in-frame deletion of exons 2-7 of the EGFR gene. This mutation results in a unique glycine (B1666218) residue at the junction of exons 1 and 8, creating a novel epitope that is not present in normal tissues.[1] EGFRvIII is expressed in a variety of cancers, most notably glioblastoma, but also in breast, lung, and head and neck cancers.[2] Its tumor-specific nature makes it an ideal target for immunotherapy, particularly peptide-based cancer vaccines.[1][3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the development of EGFRvIII peptide-based cancer vaccines. The information is intended to guide researchers, scientists, and drug development professionals through the critical steps of vaccine design, formulation, and immunological evaluation.
EGFRvIII Signaling Pathway in Cancer
EGFRvIII is a constitutively active receptor that promotes tumor growth, survival, and invasion through the activation of several downstream signaling pathways.[1] Understanding these pathways is crucial for the rational design of targeted therapies. The primary signaling cascades activated by EGFRvIII include the PI3K/Akt/mTOR and RAS/MAPK pathways, which are central to cell proliferation and survival.[6][7][8] Additionally, EGFRvIII has been shown to activate the JAK/STAT pathway, further contributing to tumorigenesis.[7]
This compound Vaccine Design and Formulation
The most common design for an this compound vaccine involves conjugating a synthetic peptide spanning the unique EGFRvIII junction to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[1] KLH is highly immunogenic and provides T-cell help, enhancing the immune response to the conjugated peptide.[1]
Data Presentation: Preclinical and Clinical Trial Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound vaccines.
Table 1: Preclinical Efficacy of an this compound Vaccine
| Animal Model | Vaccine Formulation | Challenge | Outcome | Reference |
| C57BL/6J Mice | PEP-3-KLH in Freund's adjuvant | Subcutaneous B16-EGFRvIII tumor cells | 70% of vaccinated mice remained tumor-free. | [9] |
| C3H Mice | PEP-3-KLH in Freund's adjuvant | Intracerebral tumor cells | >173% increase in median survival; 80% long-term survival. | [9] |
| C3H Mice | PEP-3-KLH with GM-CSF | Established intracerebral tumors | 26% increase in median survival; 40% long-term survival. | [10] |
Table 2: Clinical Trial Results of this compound Vaccines in Glioblastoma Patients
| Trial Phase | Vaccine | Control Group | Median Overall Survival (Vaccine vs. Control) | Median Progression-Free Survival (Vaccine vs. Control) | Reference |
| Phase II | CDX-110 (PEPvIII-KLH) | Standard Treatment | 26 months vs. 15 months | 14.2 months vs. 6.3 months | [2] |
| Phase II (ACTIVATE) | PEPvIII-KLH + GM-CSF | Historical Control | Not explicitly stated, but TTP was 12 months vs 7.1 months for control. | 12 months vs. 7.1 months | [3] |
| Phase III (ACT IV) | Rindopepimut (PEPvIII-KLH) | KLH | No significant difference | Not reported | [11] |
Experimental Protocols
Protocol for Conjugation of this compound to KLH
This protocol describes a common method for conjugating a cysteine-containing this compound to maleimide-activated KLH.
Materials:
-
This compound with a C-terminal cysteine (e.g., LEEKKGNYVVTDHC)
-
Maleimide-activated KLH
-
Conjugation Buffer (e.g., 20 mM sodium phosphate, 100 mM EDTA, pH 6.6-7.2)
-
Dimethylformamide (DMF) (optional, for dissolving hydrophobic peptides)
-
PD-10 desalting column (or similar)
-
Ellman's Reagent (for confirming free thiols)
Procedure:
-
Peptide Preparation:
-
Synthesize the this compound with a C-terminal cysteine to facilitate conjugation. The typical 14-amino acid peptide is LEEKKGNYVVTDHC.[1]
-
Confirm the presence of a free thiol group on the peptide using Ellman's reagent.[3][12]
-
Dissolve the peptide in Conjugation Buffer. If the peptide has poor aqueous solubility, it can be dissolved in a small amount of DMF before adding it to the buffer.[13]
-
-
KLH Reconstitution:
-
Reconstitute the maleimide-activated KLH in the recommended buffer according to the manufacturer's instructions.
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove unconjugated peptide from the peptide-KLH conjugate using a desalting column (e.g., PD-10) equilibrated with sterile PBS.
-
The conjugate will elute in the void volume.
-
-
Characterization and Storage:
-
Determine the concentration of the conjugate using a protein assay (e.g., BCA).
-
The efficiency of conjugation can be estimated by measuring the amount of remaining free thiol in the reaction mixture.
-
Store the purified conjugate at -20°C or -80°C in aliquots.
-
Protocol for Detecting EGFRvIII-Specific Antibodies by ELISA
This protocol outlines a standard indirect ELISA to measure the titer of EGFRvIII-specific antibodies in serum samples from vaccinated subjects.
Materials:
-
96-well ELISA plates
-
This compound
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Serum samples (from vaccinated and control subjects)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the peptide solution to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the serum samples in Blocking Buffer.
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Reading:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Protocol for Measuring T-Cell Responses by ELISpot Assay
This protocol describes an IFN-γ ELISpot assay to quantify EGFRvIII-specific T-cells in peripheral blood mononuclear cells (PBMCs) from vaccinated individuals.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate (e.g., AEC or BCIP/NBT)
-
This compound
-
PBMCs
-
Complete RPMI medium
-
Positive control (e.g., PHA)
-
Negative control (medium alone)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate and block with complete RPMI medium for at least 30 minutes.
-
Add 2-4 x 10⁵ PBMCs to each well.
-
Add the this compound (at a final concentration of 1-10 µg/mL), positive control, or negative control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 1.5-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate and add the substrate.
-
Monitor for the appearance of spots (typically 5-20 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
Protocol for Immune Cell Profiling by Flow Cytometry
Flow cytometry can be used to characterize the phenotype and function of immune cells in response to vaccination.
Materials:
-
PBMCs from vaccinated and control subjects
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation (for intracellular cytokine staining):
-
Stimulate PBMCs with the this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 20-30 minutes on ice, protected from light.
-
-
Fixation and Permeabilization (for intracellular staining):
-
Wash the cells and fix them with a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature, protected from light.
-
-
Acquisition:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using appropriate software to identify and quantify different immune cell populations and their cytokine production.
-
Conclusion
The development of this compound-based cancer vaccines represents a promising immunotherapeutic strategy for tumors expressing this specific mutation. The protocols and information provided in these application notes offer a foundational framework for researchers and drug developers working in this field. Careful consideration of vaccine design, formulation, and the use of robust immunological assays are critical for the successful translation of these vaccines from the laboratory to the clinic.
References
- 1. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 2. mabtech.com [mabtech.com]
- 3. utminers.utep.edu [utminers.utep.edu]
- 4. researchgate.net [researchgate.net]
- 5. EGFRvIII‐Targeted Vaccination Therapy of Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Modifications: KLH, BSA, OVA Conjugates [lifetein.com.cn]
- 7. genfollower.com [genfollower.com]
- 8. Frontiers | Multiparametric flow cytometry to characterize vaccine-induced polyfunctional T cell responses and T cell/NK cell exhaustion and memory phenotypes in mouse immuno-oncology models [frontiersin.org]
- 9. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cloud-clone.com [cloud-clone.com]
- 12. peptide KLH conjugates | Peptide Thiol Groups [biosyn.com]
- 13. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Pulsing Dendritc Cells with EGFRvIII Peptide for Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of EGFRvIII peptide-pulsed dendritic cells (DCs) for use in cancer immunotherapy, with a primary focus on glioblastoma.
The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation, making it an ideal target for immunotherapy.[1][2] Dendritic cells, as the most potent antigen-presenting cells in the immune system, can be loaded with EGFRvIII-derived peptides to elicit a targeted cytotoxic T lymphocyte (CTL) response against cancer cells expressing this mutation.
Signaling Pathways and Experimental Logic
The rationale for this immunotherapy approach is rooted in the specific signaling pathways activated by EGFRvIII in cancer cells and the mechanism of antigen presentation by dendritic cells.
EGFRvIII Signaling Pathway in Glioblastoma
EGFRvIII is a constitutively active mutant of the epidermal growth factor receptor, resulting from an in-frame deletion of exons 2-7. This mutation leads to continuous downstream signaling, promoting cell proliferation, survival, and invasion. Key signaling pathways activated by EGFRvIII include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Additionally, EGFRvIII has been shown to activate STAT3 and STAT5, contributing to tumor progression.[3][4] Targeting cells with this specific mutation allows for a focused anti-tumor immune response with minimal off-target effects on healthy tissues.
Experimental Workflow: From Monocyte to Immunotherapy
The overall process involves isolating monocytes from a patient's peripheral blood, differentiating them into immature dendritic cells, pulsing them with a specific this compound, maturing the dendritic cells, and then administering the final vaccine product back to the patient to stimulate an anti-tumor immune response.
Quantitative Data from Clinical Trials
The efficacy of EGFRvIII-targeted dendritic cell vaccines has been evaluated in several clinical trials for glioblastoma. The following table summarizes key quantitative outcomes from some of these studies.
| Trial Name/Identifier | Phase | Number of Patients | Treatment Arm | Median Overall Survival (mOS) from Surgery (months) | Median Progression-Free Survival (mPFS) from Surgery (months) |
| ACTIVATE | II | 19 | PEPvIII-KLH + GM-CSF | 23.6 | 12 |
| ACT II | II | 22 | Rindopepimut + GM-CSF | 21.8 | Not Reported |
| ACT III | II | 18 | Rindopepimut + TMZ | 24.6 | Not Reported |
| ReACT | II | 73 (bevacizumab-naïve) | Rindopepimut + Bevacizumab | 12.0 | 28% at 6 months |
| ReACT | II | 73 (bevacizumab-naïve) | Control + Bevacizumab | 8.8 | 16% at 6 months |
| ACT IV | III | 745 | Rindopepimut + TMZ | No significant improvement over control | No significant improvement over control |
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol outlines the generation of immature dendritic cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
-
Recombinant Human IL-4 (Interleukin-4)
-
CD14 MicroBeads (for monocyte isolation)
Procedure:
-
PBMC Isolation:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
-
Monocyte Isolation:
-
Resuspend the PBMC pellet in an appropriate buffer.
-
Isolate CD14+ monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's protocol.
-
-
Differentiation into Immature DCs:
-
Resuspend the purified monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a T-75 flask or 6-well plates at a density of 1 x 10^6 cells/mL.
-
Add recombinant human GM-CSF (e.g., 50-100 ng/mL) and recombinant human IL-4 (e.g., 20-50 ng/mL) to the culture medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
Protocol 2: Pulsing Dendritic Cells with this compound and Maturation
This protocol describes the process of loading immature DCs with the this compound and inducing their maturation.
Materials:
-
Immature Dendritic Cells (from Protocol 1)
-
This compound (PEPvIII), sequence: Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-Val-Thr-Asp-His-Cys.
-
Maturation Cocktail:
-
TNF-α (e.g., 10-50 ng/mL)
-
IL-1β (e.g., 10 ng/mL)
-
IL-6 (e.g., 100 ng/mL)
-
PGE2 (e.g., 1 µg/mL)
-
Alternative TLR agonist-based cocktail: Poly(I:C) (e.g., 20 µg/mL) and CD40L (e.g., 1 µg/mL).
-
Procedure:
-
Peptide Pulsing:
-
On day 5 or 6 of culture, harvest the immature dendritic cells.
-
Resuspend the cells in fresh complete RPMI-1640 medium.
-
Add the this compound to the cell suspension at a final concentration of 1-10 µg/mL.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for peptide loading onto MHC molecules. Some protocols may suggest an overnight incubation.
-
-
Maturation:
-
Following peptide pulsing, add the maturation cocktail to the cell culture.
-
Incubate for an additional 24-48 hours.
-
-
Harvesting Mature DCs:
-
Harvest the mature, peptide-pulsed dendritic cells.
-
Wash the cells with PBS to remove any remaining free peptide and cytokines.
-
The cells are now ready for quality control and subsequent use.
-
Protocol 3: Quality Control of EGFRvIII-Pulsed Dendritic Cells
Prior to administration, the final dendritic cell product must undergo rigorous quality control to ensure safety and potency.
Parameters to Assess:
-
Viability:
-
Method: Trypan blue exclusion or flow cytometry with a viability dye (e.g., 7-AAD or Propidium Iodide).
-
Acceptance Criteria: >70% viability.
-
-
Purity:
-
Method: Flow cytometry to assess the percentage of CD14-negative and CD11c-positive cells.
-
Acceptance Criteria: Low percentage of contaminating cells (e.g., <10% CD14+ monocytes).
-
-
Maturation Status:
-
Method: Flow cytometry analysis of surface marker expression.
-
Markers: Upregulation of CD80, CD83, CD86, and HLA-DR.
-
Acceptance Criteria: High expression of maturation markers (e.g., >70% of cells positive for CD83 and CD86).
-
-
Sterility:
-
Method: Test for bacterial, fungal, and mycoplasma contamination.
-
Acceptance Criteria: No growth.
-
-
Endotoxin Levels:
-
Method: Limulus Amebocyte Lysate (LAL) assay.
-
Acceptance Criteria: Below a specified limit (e.g., < 5 EU/kg).
-
-
Potency:
-
Method: Mixed lymphocyte reaction (MLR) to assess the ability of the DCs to stimulate T cell proliferation, or an ELISpot assay to measure IFN-γ secretion by co-cultured T cells.
-
Acceptance Criteria: Demonstrated ability to induce a T cell response.
-
These protocols provide a foundational framework for the generation of this compound-pulsed dendritic cells for immunotherapy. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. Combination epidermal growth factor receptor variant III peptide-pulsed dendritic cell vaccine with miR-326 results in enhanced killing on EGFRvIII-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of EGFRvIII-derived CTL epitopes restricted by HLA A0201 for dendritic cell based immunotherapy of gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for EGFRvIII Peptide Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor variant III (EGFRvIII) is a tumor-specific mutation of the EGFR, making it a prime target for cancer immunotherapy, including peptide-based vaccines and targeted drug delivery. The stability and proper storage of synthetic EGFRvIII peptides are critical for ensuring their integrity, biological activity, and the reproducibility of experimental results. These application notes provide detailed protocols for the storage, handling, and stability assessment of EGFRvIII peptides.
EGFRvIII Peptide: Characteristics
A commonly used synthetic peptide for research and vaccine development corresponds to the unique amino acid sequence formed by the in-frame deletion of exons 2-7 in the EGFR gene.
Sequence: Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-Val-Thr-Asp-His-Cys (LEEKKGNYVVTDHC)[1][2] Molecular Weight: Approximately 1634.82 g/mol [2]
Storage and Handling Protocols
Proper storage and handling are paramount to prevent degradation and maintain the peptide's biological activity.
Lyophilized Peptide
Protocol for Long-Term Storage:
-
Upon receipt, store the lyophilized this compound in a tightly sealed container at -20°C or -80°C.[2][3]
-
Protect the peptide from moisture and light.[3] Storing under an inert gas like nitrogen or argon is recommended.[3]
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.
Reconstituted Peptide Solutions
Protocol for Reconstitution and Short-Term Storage:
-
For reconstitution, use a sterile, high-purity solvent. For many EGFRvIII peptides, sterile ultrapure water is a suitable solvent.[1]
-
To aid dissolution, sonication can be employed.
-
Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
-
Store the aliquots at -20°C or -80°C.[3]
Quantitative Data on Storage Stability
The following tables summarize the recommended storage conditions and expected stability of EGFRvIII peptides based on commercially available data. It is important to note that stability can be sequence and formulation dependent, and it is recommended to perform stability studies for specific formulations.
Table 1: Storage Stability of Lyophilized this compound [3]
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Table 2: Storage Stability of Reconstituted this compound Solution [3]
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
EGFRvIII Signaling Pathway
EGFRvIII is a constitutively active mutant of EGFR that promotes tumor growth and survival through the activation of several downstream signaling pathways. Understanding these pathways is crucial for developing targeted therapies. The diagram below illustrates the key signaling cascades initiated by EGFRvIII.
Caption: EGFRvIII downstream signaling pathways.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of EGFRvIII peptides in research and development, it is essential to perform stability studies. The following protocols outline a general approach for assessing peptide stability.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the intact peptide from its degradation products.
Protocol:
-
Column Selection: A reversed-phase C18 column is commonly used for peptide analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the peptide and its degradation products. The gradient should be optimized to achieve good resolution.
-
Detection: UV detection at 214 nm or 280 nm is standard for peptides.
-
Sample Preparation: Reconstitute the this compound in a suitable solvent (e.g., water or mobile phase A) to a known concentration.
-
Analysis: Inject a fixed volume of the peptide solution onto the HPLC system and record the chromatogram. The peak area of the intact peptide is used to quantify its concentration.
-
Stability Assessment: Analyze samples stored under different conditions (e.g., temperature, pH, light exposure) at various time points. The percentage of remaining intact peptide is calculated by comparing the peak area at a given time point to the initial peak area.
Mass Spectrometry (MS) for Degradation Product Identification
MS is a powerful tool for identifying the degradation products of the this compound.
Protocol:
-
Sample Preparation: Analyze the same samples used for the HPLC stability study.
-
LC-MS Analysis: Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Data Acquisition: Acquire mass spectra of the eluting peaks.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the degradation products. Compare these masses to the theoretical masses of potential degradation products (e.g., oxidized, deamidated, or truncated forms of the peptide) to identify them.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of the peptide under stress conditions.
Protocol:
-
Acid/Base Hydrolysis: Incubate the peptide solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the peptide solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Expose the lyophilized peptide and peptide solution to high temperatures (e.g., 70°C).
-
Photostability: Expose the peptide solution to UV light.
-
Analysis: Analyze the stressed samples by HPLC and LC-MS to identify and quantify the degradation products.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a comprehensive stability study of an this compound.
Caption: Workflow for this compound stability testing.
Conclusion
The stability of EGFRvIII peptides is a critical factor for their successful application in research and drug development. Adherence to proper storage and handling protocols is essential to maintain peptide integrity. Furthermore, conducting comprehensive stability studies using methods such as HPLC and mass spectrometry will ensure the quality and reliability of experimental data and inform the development of stable peptide-based therapeutics.
References
Application Notes and Protocols for Developing Anti-EGFRvIII Antibodies using Phage Display Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of specific anti-EGFRvIII (Epidermal Growth Factor Receptor variant III) antibodies using phage display technology. This document covers the underlying principles, experimental workflows, and key characterization assays for identifying and validating potent antibody candidates against this important cancer-specific antigen.
Introduction to EGFRvIII and Phage Display
The Epidermal Growth Factor Receptor variant III (EGFRvIII) is a tumor-specific mutation of the EGFR, characterized by an in-frame deletion of exons 2-7. This deletion results in a constitutively active receptor that is expressed in a variety of cancers, including glioblastoma, breast, and lung cancer, but is absent in normal tissues.[1][2] This tumor-specific expression makes EGFRvIII an attractive target for cancer therapy.
Phage display technology is a powerful in vitro selection method used to identify high-affinity antibodies against a target of interest from large combinatorial libraries.[3] This technique involves the expression of antibody fragments, such as single-chain variable fragments (scFv), on the surface of bacteriophages. Through an iterative process of binding, washing, elution, and amplification known as biopanning, phages displaying antibody fragments with high affinity for the target antigen are enriched.[3][4]
Experimental Workflow and Signaling Pathways
The overall workflow for developing anti-EGFRvIII antibodies using phage display involves several key stages, from library screening to in-depth characterization of selected candidates. Understanding the signaling pathways activated by EGFRvIII is also crucial for designing functional assays to evaluate the therapeutic potential of the developed antibodies.
Phage Display Experimental Workflow
Caption: Experimental workflow for anti-EGFRvIII antibody development using phage display.
EGFRvIII Signaling Pathway
Caption: Key signaling pathways activated by EGFRvIII in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for anti-EGFRvIII antibodies developed through phage display, as reported in various studies.
Table 1: Binding Affinities of Anti-EGFRvIII scFv Antibodies
| scFv Clone | Parental Clone | Affinity (KD) | Method | Reference |
| MR1-1 | MR1 | 1.5 x 10-9 M | Surface Plasmon Resonance | [5] |
| A3 | Li3G30 | >50-fold improvement | Surface Plasmon Resonance | [6] |
| A4 | Li3G30 | >50-fold improvement | Surface Plasmon Resonance | [6] |
| RAbDMvIII | MR1-1 | 1.7 x 107 M-1 (Affinity Constant) | ELISA | [5] |
Table 2: In Vitro Efficacy of Anti-EGFRvIII Antibodies
| Antibody Format | Target Cells | Effector Cells | EC50 | Assay | Reference |
| EGFRvIII/CD3 TandAb | CHOEGFRvIII | T-cells | 1-10 pM | FACS-based cytotoxicity | [6] |
| PD0721-DOX ADC | DK-MG (EGFRvIII+) | - | Significantly increased cytotoxicity vs. U-87MG (EGFRvIII-) | Cytotoxicity Assay |
Experimental Protocols
Protocol 1: Biopanning of a scFv Phage Library against EGFRvIII
This protocol describes the selection of anti-EGFRvIII scFv-displaying phages from a naive human scFv phage library.
Materials:
-
Naive human scFv phage library (e.g., Tomlinson I + J libraries)
-
Recombinant EGFRvIII peptide or EGFRvIII-Fc fusion protein
-
96-well Maxisorp plates
-
Phosphate Buffered Saline (PBS)
-
PBST (PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 3% BSA or skim milk in PBS)
-
Elution buffer (e.g., 100 mM Triethylamine or Trypsin)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
E. coli TG1 strain
-
2xTY medium with ampicillin (B1664943) and glucose
-
Helper phage (e.g., M13K07)
Procedure:
-
Antigen Coating:
-
Coat a 96-well Maxisorp plate with 50 µg/mL of this compound in 50 mM carbonate buffer (pH 9.6) overnight at 4°C.[1]
-
For negative selection, coat a separate well with an irrelevant protein (e.g., BSA).
-
-
Blocking:
-
Wash the coated wells three times with PBS.
-
Block the wells with 300 µL of blocking buffer for 2 hours at room temperature.
-
-
Phage Library Incubation (Panning Round 1):
-
Add approximately 1012-1013 phage particles from the library to the blocked, antigen-coated well.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Discard the phage solution and wash the well 10 times with PBST, followed by 10 washes with PBS to remove non-specifically bound phages.
-
-
Elution:
-
Add 100 µL of elution buffer (e.g., 100 mM Triethylamine) to the well and incubate for 10 minutes at room temperature.
-
Neutralize the eluted phages with 50 µL of neutralization buffer.
-
Alternatively, use enzymatic elution with trypsin.
-
-
Amplification:
-
Infect exponentially growing E. coli TG1 cells with the eluted phages for 30 minutes at 37°C.
-
Superinfect the culture with helper phage.
-
Grow the culture overnight at 30°C.
-
Precipitate the phage from the culture supernatant using PEG/NaCl.
-
-
Subsequent Panning Rounds (Rounds 2-5):
-
Use the amplified phage pool from the previous round as the input for the next round of panning.
-
Increase the stringency of washing in subsequent rounds (e.g., increase the number of washes or Tween-20 concentration).
-
A negative selection step against wild-type EGFR can be included to enhance specificity.[6]
-
Protocol 2: ELISA Screening of Selected scFv Clones
This protocol is for identifying individual scFv clones that bind to EGFRvIII after biopanning.
Materials:
-
Phage clones from the final round of biopanning
-
96-well Maxisorp plates
-
This compound and a control protein (e.g., BSA)
-
Blocking buffer (3% BSA in PBS)
-
Anti-M13 HRP-conjugated antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Antigen Coating and Blocking:
-
Coat a 96-well plate with 25 µg/mL of this compound and BSA (as a negative control) overnight at 4°C.[1]
-
Wash and block the plate as described in Protocol 1.
-
-
Phage Binding:
-
Inoculate individual bacterial colonies from the final panning round into a 96-well culture plate containing 2xTY medium with ampicillin and glucose.
-
Induce phage production by adding helper phage.
-
Add the phage-containing supernatant from each well to the antigen-coated ELISA plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate six times with PBST.
-
Add anti-M13 HRP-conjugated antibody (e.g., 1:2000 dilution) and incubate for 1 hour.
-
Wash the plate six times with PBST.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with stop solution.
-
-
Analysis:
-
Read the absorbance at 450 nm.
-
Clones with a high signal for EGFRvIII and a low signal for the control protein are considered positive.
-
Protocol 3: Affinity Determination by Surface Plasmon Resonance (SPR)
This protocol outlines the measurement of binding kinetics and affinity of purified scFv antibodies to EGFRvIII.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit
-
Purified anti-human Fc antibody (for capturing Fc-fusion antigens)
-
EGFRvIII-Fc and EGFR-Fc fusion proteins
-
Purified scFv antibody
-
Running buffer (e.g., HBS-P+)
Procedure:
-
Chip Preparation:
-
Immobilize an anti-human Fc antibody on the sensor chip surface using standard amine coupling chemistry.
-
-
Antigen Capture:
-
Inject the EGFRvIII-Fc fusion protein over one flow cell to be captured by the immobilized anti-Fc antibody.
-
Inject the EGFR-Fc fusion protein over another flow cell as a negative control.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the purified scFv antibody over the flow cells containing the captured antigens.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 4: Specificity Analysis by Flow Cytometry
This protocol is used to confirm the specific binding of the selected scFv to EGFRvIII expressed on the cell surface.
Materials:
-
EGFRvIII-positive cell line (e.g., U87.ΔEGFR)
-
EGFRvIII-negative/wild-type EGFR-positive cell line (e.g., U87-MG)
-
Purified scFv antibody
-
Isotype control antibody
-
FITC-conjugated anti-tag antibody (e.g., anti-His or anti-c-myc)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 106 cells per sample.
-
Wash the cells with cold FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cells in 100 µL of FACS buffer containing the purified scFv antibody or an isotype control at an appropriate concentration.
-
Incubate for 30-60 minutes on ice.
-
Wash the cells three times with cold FACS buffer.
-
-
Secondary Antibody Staining:
-
Resuspend the cells in 100 µL of FACS buffer containing the FITC-conjugated secondary antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells three times with cold FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity. Specific binding is indicated by a shift in fluorescence for the EGFRvIII-positive cells stained with the anti-EGFRvIII scFv compared to the negative control cells and the isotype control.
-
Protocol 5: In Vitro Cytotoxicity Assay
This protocol assesses the ability of an anti-EGFRvIII antibody (e.g., in a bispecific or ADC format) to induce cell killing of EGFRvIII-expressing tumor cells.
Materials:
-
EGFRvIII-positive target cells (e.g., CHOEGFRvIII)
-
Effector cells (e.g., human T-cells or PBMCs)
-
Anti-EGFRvIII antibody construct (e.g., bispecific TandAb)
-
Cell culture medium (e.g., RPMI 1640)
-
Cell viability dye (e.g., Propidium Iodide) or a cell labeling kit (e.g., PKH67 Green Fluorescent Cell Linker Kit)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Label the target cells with a fluorescent dye according to the manufacturer's instructions.
-
Prepare effector cells.
-
-
Co-culture:
-
Plate the labeled target cells in a 96-well plate.
-
Add the effector cells at a specific effector-to-target (E:T) ratio.
-
Add serial dilutions of the anti-EGFRvIII antibody.
-
Incubate the plate for a defined period (e.g., 24-48 hours) at 37°C.
-
-
Analysis:
-
Add a viability dye (e.g., Propidium Iodide) to the wells.
-
Analyze the samples by flow cytometry.
-
Gate on the target cell population (based on their fluorescent label) and quantify the percentage of dead cells (positive for the viability dye).
-
-
Data Interpretation:
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Plot the percentage of specific lysis against the antibody concentration to determine the EC50 value.
-
Conclusion
Phage display technology provides a robust and efficient platform for the discovery and development of high-affinity, specific antibodies against the tumor-associated antigen EGFRvIII. The protocols outlined in these application notes provide a framework for the successful execution of a phage display campaign, from initial library screening to the comprehensive characterization of promising antibody candidates. These methodologies are crucial for advancing the development of novel and effective targeted therapies for EGFRvIII-positive cancers.
References
- 1. Development of a Novel Human Single Chain Antibody Against EGFRVIII Antigen by Phage Display Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Human Single Chain Antibody Against EGFRVIII Antigen by Phage Display Technology [apb.tbzmed.ac.ir]
- 3. Protocol for High Throughput Screening of Antibody Phage Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an EGFRvIII specific recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Specific and Effective Targeting of EGFRvIII-Positive Tumors with TandAb Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Detecting EGFRvIII Expression in Tumor Samples: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate detection of Epidermal Growth Factor Receptor variant III (EGFRvIII) in tumor samples is critical for advancing targeted therapies and personalized medicine, particularly in the context of glioblastoma. EGFRvIII is a tumor-specific mutation of the EGFR gene, resulting from an in-frame deletion of exons 2-7.[1] This mutation leads to a constitutively active receptor that promotes cell proliferation, survival, and migration, making it an attractive therapeutic target.[2][3][4] This document provides detailed application notes and protocols for the principal techniques used to detect EGFRvIII expression.
Introduction to EGFRvIII and its Signaling Pathway
The EGFRvIII mutation results in a truncated extracellular domain, leading to ligand-independent dimerization and constitutive activation of its intracellular tyrosine kinase domain. This perpetual signaling primarily activates the Phosphatidylinositol 3-kinase (PI3K)/Akt and STAT pathways, driving tumor progression.[2][4] Understanding this altered signaling cascade is fundamental for interpreting detection results and developing targeted therapeutic strategies.
Techniques for EGFRvIII Detection
Several methodologies are employed to detect EGFRvIII expression, each with its own advantages and limitations. The choice of technique often depends on the sample type, the required sensitivity and specificity, and the specific research or clinical question being addressed.
Comparison of EGFRvIII Detection Techniques
| Technique | Principle | Sample Type | Sensitivity | Specificity | Throughput |
| Immunohistochemistry (IHC) | Antibody-based detection of EGFRvIII protein | FFPE tissue | Moderate | Variable | High |
| RT-PCR / qRT-PCR | Amplification of EGFRvIII-specific mRNA transcript | Frozen tissue, FFPE tissue, Liquid Biopsy (EVs) | High | High | High |
| Droplet Digital PCR (ddPCR) | Absolute quantification of EGFRvIII mRNA or DNA | Frozen tissue, FFPE tissue, Liquid Biopsy (EVs, ctDNA) | Very High | Very High | Moderate |
| Fluorescence In Situ Hybridization (FISH) | Detection of EGFR gene amplification (often correlated with EGFRvIII) | FFPE tissue | Moderate | High | Low |
| Next-Generation Sequencing (NGS) | DNA or RNA sequencing to identify the specific EGFRvIII deletion | Frozen tissue, FFPE tissue, Liquid Biopsy (ctDNA) | High | Very High | High |
Experimental Protocols
Immunohistochemistry (IHC) for EGFRvIII Protein Expression
IHC is a widely used technique to visualize the presence and localization of the EGFRvIII protein within the tumor microenvironment.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Place slides in a container with 50 mM citrate (B86180) buffer (pH 6.0).
-
Heat in a microwave at full power for 12 minutes, followed by 10 minutes at 20% power.[5]
-
Allow slides to cool for at least 15 minutes at room temperature.[5]
-
Wash slides twice in PBS for 5 minutes each.[5]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash slides three times with PBS.
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody according to the manufacturer's instructions (e.g., Dako Envision kit) and incubate for 30-60 minutes at room temperature.[5][6]
-
Wash slides three times with PBS.
-
Develop the signal with a diaminobenzidine (DAB) substrate for 5 minutes, or until the desired stain intensity is reached.[5][6]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[5]
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Note: The specificity of the primary antibody is crucial for accurate results. Validation with known EGFRvIII-positive and negative controls is essential.[6]
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for EGFRvIII mRNA
RT-PCR is a highly sensitive and specific method for detecting the presence of the EGFRvIII transcript. Quantitative RT-PCR (qRT-PCR) can further provide information on the relative expression level.
Protocol:
-
RNA Extraction:
-
Extract total RNA from fresh frozen or FFPE tumor tissue using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen). For FFPE samples, deparaffinization and proteinase K digestion steps are required.[7]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random hexamers or oligo(dT) primers according to the manufacturer's protocol.
-
-
Real-Time PCR (qPCR):
-
Prepare a PCR reaction mix containing:
-
cDNA template (2 µl)
-
TaqMan Fast Universal PCR Master Mix (20 µl)
-
EGFRvIII-specific forward and reverse primers (1 µl of 25 µM each)
-
EGFRvIII-specific probe (1 µl of 10 µM)
-
Nuclease-free water to a final volume.[8]
-
-
Use primers that specifically span the exon 1-8 junction created by the EGFRvIII deletion.[9][10]
-
Perform thermal cycling on a real-time PCR instrument with the following conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[8]
-
Include a housekeeping gene (e.g., GAPDH) as an internal control for normalization.[8]
-
Data Analysis: The presence of an amplification signal indicates EGFRvIII expression. For qRT-PCR, the cycle threshold (Ct) value can be used to determine the relative abundance of the transcript. A real-time RT-PCR assay for EGFRvIII in FFPE samples has shown a sensitivity of 93% and a specificity of 98%.[9][11]
Fluorescence In Situ Hybridization (FISH) for EGFR Gene Amplification
While FISH does not directly detect the EGFRvIII mutation, it is used to identify amplification of the EGFR gene, which is strongly associated with the presence of EGFRvIII.[7][12]
Protocol:
-
Slide Preparation:
-
Deparaffinization, Pretreatment, and Protease Digestion:
-
Deparaffinize slides in xylene and rehydrate through an ethanol series.
-
Pretreat slides with a commercial paraffin (B1166041) pretreatment kit.[15]
-
Digest with a protease solution to allow for probe penetration. The digestion time may need to be optimized based on the tissue type and fixation.[16]
-
-
Probe Hybridization:
-
Apply an EGFR/CEP7 dual-color probe set to the slides. The EGFR probe is typically labeled with a red fluorophore, and the chromosome 7 centromere (CEP7) probe with a green fluorophore.[16]
-
Denature the probe and the target DNA simultaneously on a hotplate at 75°C for 5 minutes.[16]
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes and Counterstaining:
-
Wash the slides in a stringent wash buffer to remove non-specifically bound probe.
-
Counterstain with DAPI to visualize the nuclei.
-
Analysis:
-
Enumerate the number of red (EGFR) and green (CEP7) signals in at least 100 non-overlapping tumor cell nuclei.[13]
-
An EGFR/CEP7 ratio of ≥2.2 is typically considered amplification.[13]
Next-Generation Sequencing (NGS) for EGFRvIII Detection
NGS offers a comprehensive approach to detect the EGFRvIII mutation by directly sequencing the DNA or RNA. This method can also identify other co-occurring mutations.
Protocol:
-
Nucleic Acid Extraction:
-
Extract high-quality DNA or RNA from tumor samples.
-
-
Library Preparation:
-
Fragment the DNA or RNA to the desired size.
-
Ligate sequencing adapters to the ends of the fragments.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina HiSeq).[17]
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Use specialized algorithms to identify structural variants, specifically the deletion of exons 2-7 in the EGFR gene. Split-read and read-depth based methods can be employed.[18][19] A split-read based approach has demonstrated higher sensitivity than a read-depth based method.[19]
-
Note: NGS can be particularly useful for detecting EGFRvIII in heterogeneous tumors where the mutation may be present in a subclonal population.
Conclusion
The detection of EGFRvIII in tumor samples is a critical component of both basic research and clinical practice in oncology. The choice of detection method should be guided by the specific requirements of the study, including sample availability, desired sensitivity, and the need for quantitative or spatial information. The protocols provided here offer a detailed framework for the successful implementation of these techniques in the laboratory. As targeted therapies against EGFRvIII continue to be developed, the importance of accurate and reliable detection methods will only increase.
References
- 1. Molecular Characterization of EGFR and EGFRvIII Signaling Networks in Human Glioblastoma Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of wild-type EGFR amplification and EGFRvIII mutation in CSF-derived extracellular vesicles of glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Test Details - EGFR FISH [knightdxlabs.ohsu.edu]
- 14. All tests | Sonic Genetics [sonicgenetics.com.au]
- 15. Simultaneous detection of EGFR amplification and EGFRvIII variant using digital PCR-based method in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CytoCell EGFR Amplification FISH Probe [ogt.com]
- 17. Next generation sequencing and molecular imaging identify EGFR mutation and amplification in a glioblastoma multiforme patient treated with an EGFR inhibitor: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Practical Bioinformatic DNA-Sequencing Pipeline for Detecting Oncogene Amplification and EGFRvIII Mutational Status in Clinical Glioblastoma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced Detection of EGFRvIII in Tumors: A Comparative Study of Split Read and Read Depth-Based DNA Sequencing Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Loss of EGFRvIII Expression in Recurrent Glioblastoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the loss of epidermal growth factor receptor variant III (EGFRvIII) expression in recurrent glioblastoma (GBM).
Frequently Asked Questions (FAQs)
Q1: What is the significance of EGFRvIII expression in glioblastoma?
A1: The epidermal growth factor receptor variant III (EGFRvIII) is a mutated, constitutively active form of the EGFR that is commonly expressed in glioblastoma.[1] It plays a crucial role in tumor development by promoting cell proliferation, survival, invasion, and angiogenesis.[1] EGFRvIII is an attractive therapeutic target because it is tumor-specific and generally not found in normal tissues.[1]
Q2: Why is EGFRvIII expression often lost in recurrent glioblastoma?
A2: The loss of EGFRvIII expression in recurrent glioblastoma is a significant challenge in targeted therapy. This phenomenon is often attributed to clonal selection, where EGFRvIII-negative tumor cells, which may be inherently resistant to therapy, survive and repopulate the tumor.[2] This is particularly observed after treatment with EGFRvIII-targeted therapies, such as vaccines and CAR-T cells.[3] Additionally, the inherent heterogeneity of glioblastoma means that tumors are composed of mixed populations of EGFRvIII-positive and negative cells from the outset.[4][5]
Q3: Does the tumor microenvironment influence EGFRvIII expression?
A3: Yes, the tumor microenvironment can influence the expression and signaling of EGFR. For instance, interactions within the microenvironment can lead to the activation of alternative signaling pathways that bypass the need for EGFRvIII, contributing to therapeutic resistance. The immunosuppressive nature of the glioblastoma microenvironment can also hinder the efficacy of immunotherapies targeting EGFRvIII.
Q4: What are the main signaling pathways activated by EGFRvIII?
A4: EGFRvIII preferentially activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6][7] It also activates the signal transducer and activator of transcription 3 (STAT3) pathway.[8][9] Understanding these downstream pathways is crucial for developing combinatorial therapeutic strategies.
Troubleshooting Guides
Issue 1: Inconsistent or negative EGFRvIII detection in tumor samples.
-
Possible Cause 1: Assay Sensitivity and Specificity.
-
Recommendation: The method of detection significantly impacts results. Real-time reverse transcription PCR (RT-PCR) is generally more sensitive and specific than immunohistochemistry (IHC) for detecting EGFRvIII.[10][11] If you are getting inconsistent results with IHC, consider validating with qRT-PCR. For highly sensitive detection, a droplet digital PCR (ddPCR) assay can be employed.[12]
-
-
Possible Cause 2: Tumor Heterogeneity.
-
Recommendation: Glioblastomas exhibit significant intratumoral heterogeneity, meaning EGFRvIII expression can be focal and not present in all tumor regions.[4][5] When taking a biopsy, it's possible to sample a region of the tumor that is EGFRvIII-negative. Analysis of multiple tumor regions or using liquid biopsy techniques to detect circulating tumor DNA/RNA may provide a more comprehensive assessment.[13]
-
-
Possible Cause 3: Sample Quality.
Issue 2: Loss of EGFRvIII expression in in-vitro cell cultures or patient-derived xenografts (PDXs).
-
Possible Cause 1: Culture Conditions.
-
Recommendation: Standard cell culture conditions with serum-containing media can lead to the loss of EGFRvIII expression as cells that are not dependent on this mutation for growth may be selected for.[17] To maintain EGFRvIII expression, consider using serum-free neurosphere culture conditions.[18]
-
-
Possible Cause 2: Clonal Selection.
-
Recommendation: Similar to what is observed in patients, EGFRvIII-negative clones can outcompete EGFRvIII-positive cells over time in culture or in PDX models. It is advisable to periodically re-assess EGFRvIII expression in your models, especially after multiple passages.
-
Issue 3: Acquired resistance to EGFRvIII-targeted therapies in experimental models.
-
Possible Cause 1: Antigen Loss.
-
Recommendation: This is a common mechanism of resistance to immunotherapies.[19][20][21] The therapeutic pressure eliminates the EGFRvIII-positive cells, allowing the pre-existing or newly emerged EGFRvIII-negative cells to proliferate.[22] To address this, consider combination therapies that target alternative pathways or antigens.
-
-
Possible Cause 2: Activation of Bypass Signaling Pathways.
-
Recommendation: Tumor cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of EGFRvIII. The PI3K/Akt and STAT3 pathways are key downstream effectors of EGFRvIII.[6][8][9] Investigating the activation status of these pathways in your resistant models can reveal new therapeutic targets. For example, combining an EGFRvIII inhibitor with a PI3K or STAT3 inhibitor may overcome resistance.
-
Quantitative Data Summary
Table 1: Frequency of EGFRvIII Expression in Primary and Recurrent Glioblastoma
| Study Cohort | Method of Detection | EGFRvIII Positivity in Primary GBM | EGFRvIII Loss in Recurrent GBM | Citation |
| 73 patients | RT-PCR | Not specified | EGFRvIII expression was approximately two-fold lower in recurrent tumors. | [10] |
| 40 matched pairs | FISH and RNA-seq | 50% (20/40) had EGFR amplification | 4/20 (20%) with primary amplification lost it at recurrence. 3/20 (15%) without primary amplification gained it at recurrence. | [23] |
| 106 patients | IHC and RT-PCR | 56.6% (60/106) | EGFRvIII status was unchanged in 87.5% (35/40) of recurrent tumors. | [3] |
| 59 samples | RT-PCR and IHC | 27% (16/59) by RT-PCR | Not applicable (single time point) | [11] |
Key Experimental Protocols
1. Detection of EGFRvIII by Quantitative Real-Time RT-PCR (qRT-PCR) from FFPE Samples
This protocol is adapted from methodologies described in the literature for the detection of EGFRvIII mRNA from FFPE glioblastoma tissue.[11][13]
-
RNA Extraction:
-
Use a commercially available kit specifically designed for RNA extraction from FFPE tissue to obtain high-quality RNA.
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Quantify the extracted RNA and assess its quality.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qRT-PCR:
-
Design primers and a probe that specifically target the unique junction of the EGFRvIII transcript.
-
Set up the qRT-PCR reaction using a suitable master mix, your custom primers and probe, and the synthesized cDNA.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include appropriate controls, such as a no-template control and a positive control (cDNA from a known EGFRvIII-positive cell line).
-
Analyze the data by determining the cycle threshold (Ct) values.
-
2. Detection of EGFRvIII by Immunohistochemistry (IHC)
This protocol provides a general workflow for the immunohistochemical staining of EGFRvIII in FFPE glioblastoma tissue sections.[14][15]
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) at high temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody specific for EGFRvIII (e.g., L8A4).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop the signal with a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the presence and localization of EGFRvIII staining.
-
Visualizations
Caption: EGFRvIII downstream signaling pathways.
Caption: Experimental workflow for EGFRvIII detection.
References
- 1. Targeting EGFRvIII in Glioblastoma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. Changes in the EGFR amplification and EGFRvIII expression between paired primary and recurrent glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GBM heterogeneity as a function of variable epidermal growth factor receptor variant III activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratumoral heterogeneity of receptor tyrosine kinases EGFR and PDGFRA amplification in glioblastoma defines subpopulations with distinct growth factor response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Expression of EGFRvIII in Glioblastoma: Prognostic Significance Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Simultaneous detection of EGFR amplification and EGFRvIII variant using digital PCR-based method in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Sensitive EGFRvIII Detection in Circulating Extracellular Vesicle RNA of Glioma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlantisbioscience.com [atlantisbioscience.com]
- 15. Quantitative Immunohistochemistry of the Cellular Microenvironment in Patient Glioblastoma Resections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TR [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting a Glioblastoma Cancer Stem Cell Population Defined by EGF Receptor Variant III - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of resistance to CAR T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of resistance to CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Understanding the Mechanisms of Resistance to CAR T-Cell Therapy in Malignancies [frontiersin.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Enhancing EGFRvIII Peptide Vaccine Immunogenicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working on EGFRvIII peptide vaccines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting EGFRvIII with a peptide vaccine?
A1: The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation found in several cancers, most notably glioblastoma.[1][2] It arises from an in-frame deletion in the EGFR gene, creating a unique protein sequence at the fusion junction.[3] This neoantigen is not present in normal tissues, making it an ideal target for immunotherapy as it minimizes the risk of autoimmune responses against healthy cells.[3][4] EGFRvIII is known to promote tumor growth and resistance to therapy, further strengthening its position as a critical therapeutic target.[1][5]
Q2: What are the primary challenges in developing an effective this compound vaccine?
A2: The main challenges include:
-
Low Immunogenicity: Peptide antigens alone are often poorly immunogenic and require strategies to enhance their recognition by the immune system.[6][7]
-
Immunosuppressive Tumor Microenvironment: Tumors, particularly glioblastoma, create an environment that suppresses immune responses, hindering the efficacy of vaccines.[8]
-
Antigenic Heterogeneity and Escape: Not all tumor cells within a patient may express EGFRvIII, and its expression can be lost over time, especially after treatment, leading to tumor escape.[1][3][4]
-
Inducing a Robust and Durable Immune Response: Generating both strong antibody (humoral) and T-cell (cellular) responses that are long-lasting is crucial for clinical benefit.[1][9]
Q3: What are the common strategies to enhance the immunogenicity of this compound vaccines?
A3: Several strategies are employed to boost the immune response to EGFRvIII peptides:
-
Adjuvants and Carrier Proteins: Formulating the peptide with adjuvants like granulocyte-macrophage colony-stimulating factor (GM-CSF) or conjugating it to a carrier protein such as keyhole limpet hemocyanin (KLH) can significantly increase the immune response.[1][4][10]
-
Dendritic Cell (DC) Vaccines: Pulsing a patient's own dendritic cells with the this compound ex vivo and re-infusing them can improve antigen presentation and initiate a stronger immune cascade.[2][8][11]
-
Peptide Engineering: Modifying the peptide sequence can enhance its processing and presentation by antigen-presenting cells. For instance, a tyrosine substitution in the pepVIII sequence (Y6-pepVIII) has been shown to increase proteasome cleavage and subsequent T-cell activation.[12]
-
Advanced Delivery Systems: Utilizing delivery platforms like lipopeptide micelles can improve the stability and lymphatic drainage of the vaccine, leading to better delivery to immune cells.[13][14]
-
Combination Therapies: Combining the vaccine with other treatments like chemotherapy, targeted therapies, or immune checkpoint inhibitors can create a more favorable environment for the vaccine to work.[10][12][15]
Troubleshooting Guides
Scenario 1: Low or Undetectable EGFRvIII-Specific Antibody Titer Post-Vaccination
| Potential Cause | Troubleshooting Steps |
| Poor Peptide Immunogenicity | 1. Adjuvant Optimization: Ensure the use of a potent adjuvant. Consider testing different adjuvants such as GM-CSF or Toll-like receptor (TLR) agonists.[6] 2. Carrier Protein Conjugation: If not already in use, conjugate the peptide to a carrier protein like KLH to provide T-cell help.[10] |
| Suboptimal Vaccine Formulation/Delivery | 1. Formulation Stability: Verify the stability of your vaccine formulation. Peptide degradation can lead to loss of immunogenicity. 2. Delivery Route: The route of administration can impact the immune response. Subcutaneous or intradermal injections are commonly used for peptide vaccines.[16] |
| Host-Specific Factors (Pre-clinical) | 1. Mouse Strain: Different mouse strains can have varying immune responses. Ensure the chosen strain is appropriate for your study. 2. Immune Tolerance: The host immune system may have tolerance to the peptide. Strategies to break tolerance, such as using modified peptide sequences, may be necessary.[17] |
| Assay Sensitivity | 1. ELISA Optimization: Optimize your ELISA protocol, including antigen coating concentration, antibody dilutions, and incubation times. 2. Alternative Assays: Consider more sensitive detection methods if available. |
Scenario 2: Weak or Absent EGFRvIII-Specific T-Cell Response
| Potential Cause | Troubleshooting Steps |
| Inefficient Antigen Presentation | 1. Dendritic Cell Pulsing: Utilize dendritic cell-based vaccination strategies. Loading DCs with the peptide can enhance presentation to T-cells.[11][18] 2. Engineered Peptides: Use peptides engineered for enhanced proteasomal processing to improve MHC class I presentation.[12] |
| Immunosuppressive Microenvironment | 1. Combination Therapy: Combine the vaccine with agents that counteract immunosuppression, such as checkpoint inhibitors (e.g., anti-PD-1).[12] In pre-clinical models, co-administration of agents like miR-326 has been shown to reduce immunosuppressive factors like TGF-β1.[8] |
| Inappropriate T-Cell Readout | 1. Assay Selection: Use multiple assays to assess T-cell function, such as ELISpot for cytokine secretion (e.g., IFN-γ), and cytotoxicity assays (e.g., chromium release) to measure killing capacity.[19] 2. Epitope Specificity: Ensure your readout is specific to the correct T-cell epitope within your peptide. |
| T-Cell Exhaustion | 1. Prime-Boost Strategy: Implement a prime-boost immunization schedule to generate and maintain a robust memory T-cell population. 2. Checkpoint Blockade: As mentioned, combining with checkpoint inhibitors can help overcome T-cell exhaustion.[12] |
Scenario 3: Tumor Growth Despite an Initial Immune Response (Tumor Escape)
| Potential Cause | Troubleshooting Steps |
| Antigen Loss | 1. Confirm EGFRvIII Expression: Analyze recurrent tumor tissue to confirm if EGFRvIII expression has been lost. This is a known mechanism of resistance.[3][4] 2. Multi-Antigen Vaccine: Develop a vaccine targeting multiple tumor-associated antigens to reduce the likelihood of escape through the loss of a single antigen.[1] |
| Antigenic Heterogeneity | 1. Pre-treatment Screening: If possible, assess the level of EGFRvIII heterogeneity in the tumor before vaccination. Tumors with subcloncal expression may be less responsive.[1] |
| Adaptive Resistance | 1. Analyze Tumor Microenvironment: Investigate changes in the tumor microenvironment of recurrent tumors, such as upregulation of alternative signaling pathways or immunosuppressive molecules. 2. Combination Therapy: Combine the vaccine with therapies that target potential resistance mechanisms. For example, combining with bevacizumab has shown some promise in recurrent glioblastoma.[15] |
Quantitative Data Summary
Table 1: Pre-clinical Efficacy of this compound Vaccine Strategies
| Vaccine Strategy | Animal Model | Key Outcome | Reference |
| PEPvIII-KLH in Freund's Adjuvant | C3H Mice (intracerebral tumor) | 40% long-term survival | [4] |
| Engineered Peptide (Y6-pepVIII) | Mice (intracranial glioma) | 62% improvement in median survival vs. control | [12] |
| Engineered Peptide (Y6-pepVIII) + anti-PD-1 | Mice | 45% of mice cured | [12] |
| This compound-Pulsed DCs + miR-326 | In vitro (U87-EGFRvIII cells) | Significantly greater killing effect vs. either treatment alone | [8] |
| Self-assembling lipopeptide vaccine | Mice (melanoma xenograft) | Efficiently prevented tumor growth | [13] |
Table 2: Clinical Trial Outcomes for this compound Vaccines
| Trial (Phase) | Vaccine | Combination Therapy | Patient Population | Key Finding(s) | Reference(s) |
| ACTIVATE (II) | PEPvIII-KLH (Rindopepimut) | GM-CSF | Newly Diagnosed Glioblastoma | Median Time-to-Progression of 12 months vs. 7.1 months in historical controls. | [1] |
| ReACT (II) | Rindopepimut | Bevacizumab | Recurrent Glioblastoma | Higher 6-month Progression-Free Survival (28% vs. 16%) and 24-month Overall Survival (20% vs. 3%) vs. bevacizumab alone. | [10][15] |
| ACT IV (III) | Rindopepimut | Temozolomide | Newly Diagnosed Glioblastoma | No significant improvement in overall survival (20.1 months vs. 20.0 months in control group). | [3][15] |
| VICTORI (I) | This compound-Pulsed DCs | - | Newly Diagnosed Malignant Glioma | Median survival of 18.7 months after vaccination. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Dendritic Cell (DC) Vaccine Preparation
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from the patient's blood via leukapheresis and subsequent density gradient centrifugation. Adhere monocytes to a plastic culture flask.[8]
-
DC Differentiation: Culture the adherent monocytes in media supplemented with GM-CSF and Interleukin-4 (IL-4) for 5-7 days to differentiate them into immature DCs.
-
DC Maturation and Antigen Loading: Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) and pulse them with the this compound (e.g., PEPvIII-KLH) for several hours to 24 hours.[8]
-
Harvest and Formulation: Harvest the mature, peptide-loaded DCs, wash them to remove excess peptide and cytokines, and formulate them in a sterile saline solution for injection.
-
Quality Control: Perform quality control tests to assess DC viability, purity, and expression of maturation markers (e.g., CD83, CD86, HLA-DR).
Protocol 2: General Immunization Schedule for Pre-clinical Mouse Studies
-
Vaccine Preparation: Dissolve the this compound in a sterile buffer (e.g., PBS). Emulsify the peptide solution with an equal volume of an adjuvant (e.g., Complete Freund's Adjuvant for the initial immunization, followed by Incomplete Freund's Adjuvant for subsequent boosts).[19]
-
Primary Immunization: Inject mice subcutaneously with 100-200 µL of the vaccine emulsion.[19]
-
Booster Immunizations: Administer booster injections at 1-2 week intervals for a total of 2-3 immunizations to enhance the immune response.
-
Tumor Challenge: After the immunization schedule is complete, challenge the mice with an injection of EGFRvIII-expressing tumor cells.
-
Immune Monitoring: Collect blood samples periodically to measure antibody titers by ELISA. At the end of the study, harvest spleens to assess T-cell responses by ELISpot or other cellular assays.[19]
Visualizations
Caption: Downstream signaling of the constitutively active EGFRvIII mutant receptor.
Caption: Experimental workflow for creating an autologous dendritic cell vaccine.
Caption: Logical relationships of strategies to enhance vaccine immunogenicity.
References
- 1. EGFRvIII‐Targeted Vaccination Therapy of Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in dendritic cell vaccination: enhancing efficacy and optimizing combinatorial strategies for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFRvIII vaccine in glioblastoma—InACT-IVe or not ReACTive enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for improving the immunogenicity and efficacy of cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination epidermal growth factor receptor variant III peptide-pulsed dendritic cell vaccine with miR-326 results in enhanced killing on EGFRvIII-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Epidermal Growth Factor Receptor-Targeted Neoantigen Peptide Vaccination for the Treatment of Non-Small Cell Lung Cancer and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dendritic Cell Vaccination of Glioblastoma: Road to Success or Dead End - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing proteasomal processing improves survival for a peptide vaccine used to treat glioblastoma [cancer.fr]
- 13. Discovery of a self-assembling and self-adjuvant lipopeptide as a saccharide-free peptide vaccine targeting EGFRvIII positive cutaneous melanoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. onclive.com [onclive.com]
- 16. The Value of EGFRvIII as the Target for Glioma Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epidermal growth factor receptor peptide vaccination induces cross-reactive immunity to human EGFR, HER2, and HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. Epidermal Growth Factor Receptor Derived Peptide Vaccination to Prevent Lung Adenocarcinoma Formation: An In Vivo Study in a Murine Model of EGFR Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting EGFRvIII peptide solubility and aggregation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to EGFRvIII peptide solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my synthetic this compound?
A1: The solubility of an this compound is a complex property governed by its physicochemical characteristics. Key factors include:
-
Amino Acid Composition: The polarity of the amino acids in your peptide sequence is a critical determinant. Peptides with a high proportion of hydrophobic (non-polar) amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have lower solubility in aqueous solutions.[1][2][3] Conversely, a higher percentage of charged, hydrophilic amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) generally enhances water solubility.[1][2][3]
-
Peptide Length: Longer peptides often exhibit lower solubility than shorter ones. This is because longer chains have a greater potential for intermolecular hydrophobic interactions, which can lead to aggregation and precipitation.[1][2][3]
-
pH and Net Charge: A peptide's solubility is significantly influenced by the pH of the solution.[1][2][3] Solubility is typically at its minimum at the peptide's isoelectric point (pI), the pH at which the peptide has a net zero charge.[2][3] Adjusting the pH away from the pI increases the net charge, enhancing its interaction with water and improving solubility.[2][4]
-
Secondary Structure and Aggregation: Peptides can form secondary structures like β-sheets, which promote self-aggregation and lead to insolubility.[2] Sequences rich in certain residues can form intermolecular hydrogen bonds, potentially leading to the formation of gels.[2]
Q2: My lyophilized this compound is barely visible or appears as a gel in the vial. Is this normal?
A2: Yes, this is completely normal. Lyophilized peptides are often highly hygroscopic and can appear as a thin, hard-to-see film, a crystalline powder, or even a gel-like substance.[5] The apparent volume can vary significantly between vials containing the same mass of peptide.[5] Before opening, it is crucial to centrifuge the vial (e.g., 10,000 x g for 5 minutes) to pellet all the powder at the bottom of the tube.[6]
Q3: How should I store my this compound to ensure its stability?
A3: Proper storage is critical for maintaining peptide integrity.
-
Lyophilized Peptides: For long-term storage (longer than 4 weeks), keep the lyophilized powder at -20°C or preferably -80°C.[5][7] For short-term storage, 4°C is acceptable for several days to weeks.[5] Always keep the vial tightly capped and protected from light.[5][7]
-
Peptides in Solution: Peptides are much less stable in solution than when lyophilized.[5] It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[5][7] Store solution aliquots at -20°C or -80°C.[5][7] Generally, solutions are stable for a few weeks at -20°C, but stability is sequence-dependent.[5] Peptides containing Cys, Met, Trp, Asn, or Gln are particularly prone to degradation in solution.[5][7]
Q4: What causes my this compound to aggregate in solution?
A4: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, complexes.[3] This is primarily driven by:
-
Hydrophobic Interactions: Hydrophobic amino acid side chains tend to minimize their contact with water by interacting with each other, leading to aggregation.[3]
-
β-Sheet Formation: Peptides can adopt secondary structures, particularly β-sheets, which can stack together to form highly ordered, insoluble fibrils or aggregates.[2]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[8]
-
pH near Isoelectric Point (pI): At the pI, the peptide has no net charge, reducing electrostatic repulsion between molecules and promoting aggregation.[4][8]
Troubleshooting Guides
Problem: My this compound won't dissolve in water.
This is a common issue, especially for peptides that are neutral or contain a high percentage of hydrophobic amino acids. Follow this systematic approach.
Step 1: Determine the Peptide's Net Charge First, calculate the net charge of your peptide at neutral pH (pH 7) to determine if it is acidic, basic, or neutral.[6]
-
Assign a value of +1 to each basic residue (K, R, and the N-terminal amine).
-
Assign a value of -1 to each acidic residue (D, E, and the C-terminal carboxyl).
-
Histidine (H) can be considered neutral or slightly positive at pH 7.
Step 2: Choose an Appropriate Solvent Based on Charge
| Peptide Type | Net Charge | Recommended Solubilization Strategy |
| Basic Peptide | Positive (>0) | 1. Try sterile, purified water first.[1][6] 2. If insoluble, add a small amount of 10% acetic acid dropwise to the suspension and vortex.[1][6] 3. As a last resort for very stubborn peptides, a minimal amount of trifluoroacetic acid (TFA) (<50 µL) can be used, followed by dilution.[1] |
| Acidic Peptide | Negative (<0) | 1. Try sterile, purified water first.[1][6] 2. If insoluble, add a small amount of 0.1 M ammonium (B1175870) bicarbonate or 1% ammonium hydroxide (B78521) dropwise to the suspension and vortex.[1][8] 3. Ensure the final pH is around 7. |
| Neutral or Hydrophobic Peptide | Zero (0) or High % of Hydrophobic Residues (>50%) | 1. These peptides are often insoluble in aqueous solutions.[6] 2. Dissolve the peptide in a minimal volume of a strong organic solvent like Dimethyl Sulfoxide (DMSO).[2][6] 3. Crucially , slowly add the dissolved peptide-DMSO stock solution dropwise into your stirring aqueous buffer to the desired final concentration.[2][8][9] Do not add the buffer to the DMSO. |
Note on DMSO: Avoid using DMSO for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation.[2][10] Use Dimethylformamide (DMF) as an alternative in these cases.[10]
Step 3: Employ Physical Dissolution Aids If solubility is still an issue, gentle physical methods can help.
-
Sonication: Sonicate the vial in a water bath for 5-10 minutes.[1][8] This can help break up aggregates.[9]
-
Gentle Warming: Warming the solution to <40°C can sometimes improve solubility, but use this method with caution to avoid peptide degradation.[1][11]
Problem: My peptide solution is cloudy or forms a precipitate over time.
This indicates that your peptide is aggregating. Here are strategies to minimize this issue.
| Strategy | Description | Typical Parameters |
| Optimize pH | Ensure the pH of your solution is at least 1-2 units away from the peptide's isoelectric point (pI). This increases the net charge and electrostatic repulsion between peptide molecules.[8] | For acidic peptides, use a buffer with pH > pI. For basic peptides, use a buffer with pH < pI. |
| Reduce Concentration | If possible, work with a lower peptide concentration. Aggregation is often a concentration-dependent process.[8] | Dilute your stock solution further before use. |
| Use Additives/Excipients | Certain chemical additives can stabilize peptides and prevent aggregation.[8] The effectiveness is peptide-dependent and may require optimization. | See Table 2 for details. |
| Control Temperature | Store peptide solutions properly (frozen at -20°C or -80°C) and avoid repeated freeze-thaw cycles by making single-use aliquots.[7][8] | Store at recommended temperatures and thaw aliquots only once. |
Table 2: Common Additives to Minimize Peptide Aggregation
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide. | 5-10% (w/v) |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize peptide structure. | 10-50% (v/v) |
| Amino Acids | Arginine, Glycine | Can reduce non-specific interactions and aggregation.[8] | 50-250 mM |
| Detergents | Tween 20, Triton X-100 | Can prevent hydrophobic aggregation at low concentrations. | 0.01-0.1% (v/v) |
Caution: Always verify that any additive is compatible with your downstream experiments.
Key Experimental Protocols
Protocol 1: General Peptide Solubility Assay
This protocol provides a systematic, small-scale approach to test the solubility of a new this compound without risking the entire sample.
Materials:
-
Lyophilized this compound
-
Sterile, purified water
-
0.1 M Ammonium Bicarbonate
-
10% Acetic Acid
-
Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Aliquot Peptide: Carefully weigh a small amount (e.g., 0.5-1 mg) of the lyophilized peptide into a fresh microcentrifuge tube.
-
Aqueous Test: Add a small volume of sterile, purified water to achieve a high concentration (e.g., 5-10 mg/mL). Vortex for 30 seconds.[8] Visually inspect for dissolution. If the solution is clear, the peptide is soluble.
-
pH Adjustment (if insoluble in water):
-
For Acidic Peptides (net negative charge): To the peptide suspension, add small aliquots (e.g., 5 µL) of 0.1 M ammonium bicarbonate. Vortex after each addition and check for dissolution.[8]
-
For Basic Peptides (net positive charge): To the peptide suspension, add small aliquots (e.g., 5 µL) of 10% acetic acid. Vortex after each addition and check for dissolution.[8]
-
-
Organic Solvent Test (if insoluble in aqueous solutions):
-
Final Clarification: Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any remaining micro-aggregates.[8] Carefully transfer the supernatant to a new, clean tube. This is your stock solution.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Detection
This assay is used to detect the formation of β-sheet-rich aggregates, which are common in peptide aggregation. ThT dye fluoresces upon binding to these structures.
Materials:
-
Peptide stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of your peptide at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[8]
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.[8]
-
-
Set up Plate:
-
In the 96-well plate, add your peptide sample to the wells.
-
Add the ThT working solution to each well.
-
Include controls: buffer only, ThT in buffer only, and a known aggregating peptide if available.
-
-
Incubation: Incubate the plate under conditions that may promote aggregation (e.g., 37°C with shaking) or simply at room temperature.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for several hours) using the plate reader.
-
Analysis: An increase in fluorescence intensity over time in the peptide-containing wells compared to controls indicates the formation of β-sheet aggregates.
Visualizations
Caption: Simplified EGFRvIII signaling pathways.[12][13][14][15]
Caption: Experimental workflow for testing this compound solubility.
Caption: Troubleshooting decision tree for solubility and aggregation.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Molecular Characterization of EGFR and EGFRvIII Signaling Networks in Human Glioblastoma Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing EGFRvIII Peptide Presentation on Dendritic Cells
Welcome to the technical support center for optimizing the presentation of EGFRvIII peptides on dendritic cells (DCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the significance of using EGFRvIII as a target for immunotherapy?
The epidermal growth factor receptor variant III (EGFRvIII) is a mutated form of EGFR found in approximately one-third of glioblastoma patients and is not present in normal tissues.[1][2][3] This tumor-specific expression makes it an ideal target for immunotherapies, such as dendritic cell vaccines, aiming to elicit a targeted anti-tumor immune response.[1][2][4]
Q2: Which MHC class presents the EGFRvIII peptide on dendritic cells?
EGFRvIII peptides can be presented by both MHC class I and class II molecules on dendritic cells.[1][2] This allows for the sensitization and activation of both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, which are crucial for a robust anti-tumor response.[1][2][5] The specific presentation is often restricted by the patient's HLA type, with HLA-A2 being a common example.[1][4]
Q3: What are the general steps for pulsing dendritic cells with EGFRvIII peptides?
The general workflow involves generating immature dendritic cells from peripheral blood monocytes, pulsing them with the this compound, and then inducing maturation with a cytokine cocktail before they are used to stimulate T cells.[1][6]
Q4: How can I assess the success of this compound presentation on my dendritic cells?
Several assays can be used to measure the efficacy of peptide presentation:
-
CTL Assay: Co-culture peptide-pulsed DCs with T cells and measure the specific killing of EGFRvIII-expressing target cells.[1]
-
IFN-γ ELISA: Measure the secretion of IFN-γ by T cells when they are stimulated by the peptide-pulsed DCs, indicating T-cell activation.[1][4]
-
Flow Cytometry: Use specific antibodies to detect the presence of peptide-MHC complexes on the surface of dendritic cells.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low T-cell activation (e.g., low IFN-γ secretion) | 1. Inefficient peptide loading onto DCs.2. Suboptimal DC maturation.3. Peptide instability.4. Immunosuppressive factors in the tumor microenvironment (e.g., TGF-β1). | 1. Optimize peptide concentration and incubation time during DC pulsing.2. Use a potent maturation cocktail (e.g., including TLR ligands like LPS or a combination of cytokines like TNF-α, IL-1β, IL-6, and PGE2).[6][8]3. Consider using modified or cyclic peptides to improve stability.[9][10]4. Incorporate strategies to counteract immunosuppression, such as combining the DC vaccine with agents that inhibit TGF-β1.[1][2] |
| Poor killing of EGFRvIII-positive tumor cells in a CTL assay | 1. Low frequency of EGFRvIII-specific CTLs.2. HLA mismatch between effector T cells and target cells.3. Target cells have downregulated MHC expression. | 1. Increase the ratio of peptide-pulsed DCs to T cells during the co-culture to enhance CTL expansion.2. Ensure that the target tumor cells express the correct HLA allele for the specific this compound epitope being presented (e.g., HLA-A2).[1]3. Verify MHC expression on target cells using flow cytometry. |
| High variability between experimental replicates | 1. Inconsistent generation and maturation of DCs.2. Variability in the quality or concentration of the this compound.3. Differences in the health and viability of donor T cells. | 1. Standardize the protocol for DC generation, including cytokine concentrations and timing.2. Ensure consistent sourcing and handling of the this compound. Perform quality control on each new batch.3. Carefully monitor the viability and activation state of T cells before each experiment. |
| Difficulty isolating a pure population of dendritic cells | 1. Contamination with other cell types from the initial monocyte isolation. | 1. Use magnetic-activated cell sorting (MACS) with anti-CD11c microbeads to purify the DC population.[11] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from relevant studies to aid in experimental design.
Table 1: Dendritic Cell Generation and Peptide Pulsing Parameters
| Parameter | Value | Reference |
| GM-CSF Concentration | 250 ng/ml | [1] |
| IL-4 Concentration | 250 ng/ml | [1] |
| This compound (PEPvIII) Concentration | 40 µg/ml | [1] |
| DC Maturation Agent (LPS) | 300 ng/ml | [1] |
| Mature DC to T-cell Ratio | 1:1 to 1:200 | [1] |
Table 2: Example of Maturation Cocktails for Dendritic Cells
| Cocktail Component | Concentration | Reference |
| "Gold Standard" Cocktail | [8] | |
| TNF-α | Varies | [8] |
| IL-1β | Varies | [8] |
| IL-6 | Varies | [8] |
| PGE2 | Varies | [8] |
| Alternative Cocktail | [8] | |
| TNF-α | Varies | [8] |
| IL-1β | Varies | [8] |
| IFN-α | Varies | [8] |
| IFN-γ | Varies | [8] |
| Poly (I:C) | Varies | [8] |
Detailed Experimental Protocols
Protocol 1: Generation and Pulsing of Human Monocyte-Derived Dendritic Cells with this compound
This protocol is adapted from a study by Wang et al. (2017).[1]
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
This compound (PEPvIII)
-
Lipopolysaccharide (LPS)
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Adhere the PBMCs to a culture flask for 2 hours to enrich for monocytes.
-
Remove non-adherent cells (lymphocytes) and culture the adherent monocytes in RPMI-1640 with 10% FBS, 250 ng/ml GM-CSF, and 250 ng/ml IL-4 to induce differentiation into immature dendritic cells (iDCs).
-
Replace half of the medium with fresh medium containing the cytokines every other day.
-
On day 6, add PEPvIII peptide to the iDC culture at a final concentration of 40 µg/ml.
-
On day 7, add LPS to the culture at a final concentration of 300 ng/ml to induce DC maturation.
-
On day 8, harvest the mature, peptide-pulsed DCs for use in downstream applications.
Visualizations
Caption: Workflow for this compound presentation on dendritic cells.
Caption: this compound presentation leading to T-cell mediated tumor killing.
References
- 1. Combination epidermal growth factor receptor variant III peptide-pulsed dendritic cell vaccine with miR-326 results in enhanced killing on EGFRvIII-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination epidermal growth factor receptor variant III peptide-pulsed dendritic cell vaccine with miR-326 results in enhanced killing on EGFRvIII-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Value of EGFRvIII as the Target for Glioma Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of EGFRvIII-derived CTL epitopes restricted by HLA A0201 for dendritic cell based immunotherapy of gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MHC class I and class II Presentation of Tumor Antigen in Retrovirally and Adenovirally Transduced Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and challenges: dendritic cell vaccination strategies for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facilitating the presentation of antigen peptides on dendritic cells for cancer immunotherapy using a polymer-based synthetic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monocyte-derived DC maturation strategies and related pathways: a transcriptional view - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Cyclic Peptides for Targeting EGFR and EGRvIII Mutation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Ligands for Targeting the Extracellular Domain of EGFR: Comparison Between Linear and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | An optimized cocktail of small molecule inhibitors promotes the maturation of dendritic cells in GM-CSF mouse bone marrow culture [frontiersin.org]
Technical Support Center: Managing Off-Target Effects of EGFRvIII-Targeted Therapies
Welcome to the Technical Support Center for EGFRvIII-Targeted Therapies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of on-target and off-target effects associated with therapies targeting the Epidermal Growth Factor Receptor variant III (EGFRvIII). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of EGFRvIII-targeted therapies.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity observed in EGFRvIII-negative cell lines. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target EGFRvIII to see if the toxicity is scaffold-dependent. 3. Perform a dose-response curve in the EGFRvIII-negative line to determine the IC50 for toxicity and compare it to the on-target IC50. | 1. Identification of specific off-target kinases responsible for the toxicity. 2. Confirmation of whether the cytotoxicity is due to the chemical structure or the intended mechanism of action. 3. Determination of the therapeutic window between on-target efficacy and off-target toxicity. |
| Observed cellular phenotype is inconsistent with known EGFRvIII signaling. | 1. The phenotype is mediated by one or more off-target kinases. 2. The inhibitor affects a non-kinase protein. | 1. Use a structurally unrelated inhibitor targeting EGFRvIII to see if the phenotype is conserved. 2. Perform phosphoproteomic profiling to identify unexpectedly altered signaling pathways. 3. Conduct a target deconvolution study using chemical proteomics or thermal shift assays to identify non-kinase protein interactions. | 1. Confirmation that the observed effect is due to on-target inhibition of EGFRvIII. 2. Identification of novel signaling pathways affected by the inhibitor. 3. Discovery of unintended non-kinase protein targets. |
| Inconsistent results across different EGFRvIII-positive cell lines. | The off-target profile of the inhibitor may vary depending on the relative expression levels of different kinases in each cell line. | 1. Characterize the kinome expression profile of your cell lines. 2. Compare the off-target activity of the inhibitor in a panel of cell lines with varying kinase expression. | 1. Understanding of the cellular context-dependency of the inhibitor's effects. 2. Identification of cell lines that are more or less sensitive to the off-target effects of the inhibitor. |
| Reduced inhibitor efficacy in vivo compared to in vitro results. | 1. Poor pharmacokinetic properties of the inhibitor (e.g., low bioavailability, rapid metabolism). 2. Activation of compensatory signaling pathways in the tumor microenvironment. | 1. Assess the pharmacokinetic properties of the inhibitor in an appropriate animal model. 2. Analyze the tumor microenvironment for the activation of alternative survival pathways. | 1. Optimization of the inhibitor's formulation or dosing regimen. 2. Identification of potential combination therapies to overcome resistance. |
II. Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is EGFRvIII and why is it a target for cancer therapy? A1: EGFRvIII is a mutated form of the epidermal growth factor receptor that is expressed in several types of cancer, including glioblastoma, but is largely absent in normal tissues.[1][2] This tumor-specific expression makes it an attractive target for therapies designed to selectively kill cancer cells while sparing healthy ones.[3]
-
Q2: What are the main downstream signaling pathways activated by EGFRvIII? A2: EGFRvIII preferentially activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] It can also activate other pathways such as the Ras/Raf/mitogen-activated protein kinase (MAPK) and the signal transducer and activator of transcription 3 (STAT3) pathways.[1]
Off-Target Effects of Small Molecule Inhibitors (TKIs)
-
Q3: How can I determine if my EGFRvIII tyrosine kinase inhibitor (TKI) is causing off-target effects? A3: Several experimental approaches can be used to identify off-target effects:
-
Kinome Profiling: This technique screens your inhibitor against a large panel of kinases to determine its selectivity.[4]
-
Phosphoproteomics: This method analyzes the phosphorylation status of thousands of proteins in a cell, providing a global view of the signaling pathways affected by your inhibitor.
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of EGFRvIII inhibition can reveal discrepancies that may suggest off-target effects.
-
-
Q4: My TKI shows potent EGFRvIII inhibition in biochemical assays, but the cellular effects are not as expected. What could be the cause? A4: This discrepancy can arise from several factors, including off-target kinase inhibition that may lead to paradoxical pathway activation or inhibition of pathways that counteract the effect of EGFRvIII inhibition. The cellular context, including the unique genetic background and signaling pathway dependencies of different cell lines, can also play a significant role.[5]
Toxicities of Immunotherapies
-
Q5: What is Cytokine Release Syndrome (CRS) in the context of EGFRvIII-targeted CAR-T cell therapy and how is it managed? A5: Cytokine Release Syndrome (CRS) is a systemic inflammatory response caused by the activation and proliferation of CAR-T cells, leading to the release of a large amount of inflammatory cytokines.[6] Management of CRS is graded by severity and can include supportive care, antipyretics, and in more severe cases, the use of immunosuppressants like tocilizumab (an IL-6 receptor antagonist) and corticosteroids.[6]
-
Q6: What is Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) and how is it managed? A6: ICANS is a neurological toxicity associated with CAR-T cell therapy, with symptoms ranging from headache and confusion to seizures and cerebral edema.[7] Management of ICANS is also grade-dependent and may involve supportive care, corticosteroids, and close neurological monitoring, including EEG.[8][9] It is important to note that tocilizumab does not cross the blood-brain barrier and is not effective for treating ICANS.[10]
III. Data Presentation
Table 1: Comparative Off-Target Profiles of Common EGFR Tyrosine Kinase Inhibitors
This table summarizes the inhibitory activity (IC50 in nM) of three common EGFR TKIs against a selection of off-target kinases. Lower values indicate stronger inhibition.
| Kinase | Lapatinib (IC50 nM) | Gefitinib (IC50 nM) | Erlotinib (B232) (IC50 nM) |
| EGFR | 10.8 | 26 - 37 | 2 |
| ErbB2 (HER2) | 9.2 | >10,000 | 400 |
| ErbB4 (HER4) | 367 | >10,000 | 1,000 |
| SRC | >10,000 | >10,000 | >10,000 |
| KDR (VEGFR2) | >10,000 | >10,000 | >10,000 |
| c-ABL | >10,000 | >10,000 | >10,000 |
Data is compiled from various sources and should be used for comparative purposes. Actual IC50 values may vary depending on experimental conditions.[3][11][12][13]
Table 2: Comparative Efficacy of EGFR-Targeted Therapies in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)
This table provides an overview of the efficacy of different EGFR TKIs in clinical trials for NSCLC, which can offer insights into their potential performance against EGFRvIII-driven tumors.
| Therapy | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Gefitinib | IPASS (EGFR mutation-positive) | 1st-line advanced NSCLC | 71.2% | 9.5 months |
| Erlotinib | EURTAC | 1st-line advanced NSCLC | 58% | 9.7 months |
| Lapatinib + Letrozole | EGF30008 (HER2-negative, low ER) | Postmenopausal metastatic breast cancer | - | 13.6 months |
Data is compiled from various sources and represents outcomes in specific patient populations. Efficacy in EGFRvIII-positive glioblastoma may differ.[11][14][15]
IV. Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling using a Competition Binding Assay (e.g., KINOMEscan®)
Objective: To determine the selectivity of an EGFRvIII inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[16]
-
Experimental Procedure:
-
A panel of recombinant kinases (typically >400) is used.
-
The test compound is incubated with the kinases at a specified concentration (e.g., 1 µM).
-
The kinase-compound mixture is then added to beads coated with the immobilized ligand.
-
After an incubation period to allow for binding, the beads are washed to remove unbound components.
-
The amount of kinase bound to the beads is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis:
-
The results are typically reported as a percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor to the kinase.
-
A common threshold for a significant "hit" is a %Ctrl of <10% or <35%.
-
For significant off-target hits, a dissociation constant (Kd) can be determined by running a dose-response curve.
-
Protocol 2: Phosphoproteomic Analysis for Off-Target Identification (SILAC-based)
Objective: To identify the cellular signaling pathways affected by an EGFRvIII inhibitor through quantitative analysis of protein phosphorylation.
Methodology:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC):
-
Culture EGFRvIII-expressing cells for at least 6 doublings in "light" (normal amino acids) or "heavy" (isotope-labeled amino acids, e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine) SILAC medium to ensure >98% isotope incorporation.[2]
-
-
Inhibitor Treatment:
-
Treat the "heavy" labeled cells with the EGFRvIII inhibitor at a desired concentration and duration.
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse both "light" and "heavy" labeled cells.
-
Combine equal amounts of protein from both lysates.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the mixed peptide sample using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the "light" and "heavy" forms of each phosphopeptide.
-
Calculate the heavy/light (H/L) ratio for each phosphopeptide to determine the change in phosphorylation upon inhibitor treatment.
-
Use bioinformatics tools to map the significantly altered phosphopeptides to their respective proteins and signaling pathways.
-
V. Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 6. Management of chimeric antigen receptor T (CAR-T) cell-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sponsored.conexiant.com [sponsored.conexiant.com]
- 8. Managing CAR-T Neurotoxicity: EEG Bests the Rest | MDedge [mdedge.com]
- 9. Assessing and Management of Neurotoxicity After CAR-T Therapy in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management and Prevention of Cellular-Therapy-Related Toxicity: Early and Late Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing EGFRvIII CAR T-Cell Therapy in Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficacy of EGFRvIII CAR T-cell therapy in solid tumors.
Troubleshooting Guides
This section addresses common issues encountered during pre-clinical and clinical research, offering potential causes and solutions.
Issue 1: Rapid Tumor Relapse After Initial Response
Question: Our in vivo solid tumor models show initial regression after EGFRvIII CAR T-cell infusion, but the tumors relapse quickly. What could be the cause and how can we address it?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Experimental Strategy | Key Considerations |
| Antigen Escape | 1. Confirm Antigen Loss: Analyze relapsed tumor tissue for EGFRvIII expression via IHC or flow cytometry.[1][2][3] 2. Dual Antigen Targeting: Engineer CAR T-cells to target a secondary tumor-associated antigen (TAA) expressed on the tumor, such as IL-13Rα2 or HER2.[4][5] 3. Bispecific T-cell Engager (BiTE) Secretion: Modify CAR T-cells to secrete BiTEs that can engage bystander T-cells to target another antigen, like wild-type EGFR.[1][4][6] | - Selection of the second antigen is critical and should be based on its expression profile on the tumor. - Targeting ubiquitously expressed antigens like EGFR raises the risk of on-target, off-tumor toxicity.[1][6] |
| CAR T-cell Exhaustion | 1. Assess Exhaustion Markers: Analyze CAR T-cells from the tumor microenvironment (TME) for expression of exhaustion markers like PD-1, TIM-3, and LAG-3. 2. Incorporate 4-1BB Co-stimulatory Domain: Utilize a CAR construct with a 4-1BB co-stimulatory domain, which has been shown to promote T-cell persistence and reduce exhaustion compared to CD28.[7][8] 3. Combination with Checkpoint Inhibitors: Administer anti-PD-1/PD-L1 antibodies in combination with CAR T-cell therapy.[4][9] | - The timing and dosage of checkpoint inhibitors need to be optimized to avoid systemic toxicities. |
Issue 2: Poor CAR T-Cell Infiltration into the Solid Tumor
Question: We observe high levels of circulating CAR T-cells in our animal models, but histological analysis shows minimal infiltration into the tumor mass. How can we improve tumor trafficking?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Experimental Strategy | Key Considerations |
| Physical Barriers of the TME | 1. Local/Regional Delivery: Administer CAR T-cells directly into the tumor (intratumoral) or into the cerebrospinal fluid (intraventricular for brain tumors).[1][4][10] 2. Enzymatic Degradation of ECM: Co-administer enzymes that degrade the extracellular matrix (ECM), such as hyaluronidase. | - Local delivery may not be suitable for metastatic disease. - Enzymatic degradation of the ECM needs to be carefully controlled to avoid damage to healthy tissue. |
| Mismatch of Chemokine Receptors | 1. Profile Tumor Chemokines: Analyze the chemokine profile of the tumor to identify the predominantly secreted chemokines. 2. Engineer CAR T-cells with Matching Receptors: Genetically modify CAR T-cells to express the corresponding chemokine receptors (e.g., CXCR2/CCR2b) to enhance migration towards the tumor.[4] | - The chemokine profile of tumors can be heterogeneous. |
| Abnormal Tumor Vasculature | 1. Combination with Anti-Angiogenic Therapy: Treat with anti-VEGF antibodies to normalize tumor blood vessels, which can improve T-cell infiltration.[1][2] | - The timing of anti-angiogenic therapy relative to CAR T-cell infusion is crucial for optimal effect. |
Issue 3: Suboptimal CAR T-Cell Persistence and Function in the TME
Question: Our CAR T-cells show reduced viability and cytokine production after co-culture with tumor cells or after infiltration into the tumor. What strategies can enhance their persistence and function?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Experimental Strategy | Key Considerations |
| Immunosuppressive Cytokines (e.g., TGF-β) | 1. Engineer TGF-β Resistance: Modify CAR T-cells to express a dominant-negative TGF-β receptor or a TGF-β trap, sequestering TGF-β in the TME.[11] 2. CRISPR/Cas9 Knockout: Use CRISPR/Cas9 to knock out the endogenous TGF-β receptor in CAR T-cells.[12] | - Complete blockade of TGF-β signaling could have unintended effects on T-cell homeostasis. |
| Suppressive Immune Cells (e.g., GAMs, MDSCs) | 1. Modulate Myeloid Cells: Engineer CAR T-cells to secrete factors that reprogram tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype. 2. CD47 Blockade: Engineer CAR T-cells to secrete a CD47 blocker to promote phagocytosis of tumor cells by macrophages.[13][14] | - Systemic modulation of myeloid cells can lead to inflammatory side effects. |
| Metabolic Stress (Hypoxia, Nutrient Depletion) | 1. Metabolic Preconditioning: Pre-treat CAR T-cells with metabolic modulators like metformin (B114582) and rapamycin (B549165) before infusion to improve their fitness in the hypoxic TME.[1][2] | - The optimal preconditioning protocol (drug concentration, duration) needs to be determined empirically. |
| Insufficient Co-stimulation | 1. Armored CAR T-cells: Engineer CAR T-cells to constitutively or inducibly secrete pro-inflammatory cytokines like IL-12, which can enhance their own function and remodel the TME.[15][16] | - Uncontrolled cytokine secretion can lead to systemic toxicity. The use of inducible promoters is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the limited success of EGFRvIII CAR T-cell therapy in solid tumors compared to hematological malignancies?
A1: The primary challenges for EGFRvIII CAR T-cell therapy in solid tumors are:
-
Antigen Heterogeneity and Escape: Solid tumors are often heterogeneous, with variable expression of EGFRvIII. Treatment can lead to the eradication of EGFRvIII-positive cells, allowing EGFRvIII-negative cells to proliferate and cause relapse.[1][2][3]
-
Immunosuppressive Tumor Microenvironment (TME): The TME of solid tumors is a complex barrier that actively suppresses T-cell function through physical barriers, immunosuppressive cells (like regulatory T-cells and myeloid-derived suppressor cells), and inhibitory cytokines (such as TGF-β and IL-10).[11][17][18]
-
Poor Trafficking and Infiltration: CAR T-cells administered systemically struggle to migrate to the tumor site and penetrate the dense tumor stroma.[1][18]
-
Limited Persistence: CAR T-cells can become exhausted and lose their effector function over time due to chronic antigen stimulation and the hostile TME.[1][9]
Q2: What are the advantages of targeting EGFRvIII in glioblastoma (GBM)?
A2: EGFRvIII is a compelling target for CAR T-cell therapy in GBM because it is a tumor-specific mutation of the epidermal growth factor receptor.[19] It is expressed on the surface of GBM cells but is absent from normal tissues, which significantly reduces the risk of on-target, off-tumor toxicity.[1][2][19]
Q3: Can combining EGFRvIII CAR T-cell therapy with other treatments improve efficacy?
A3: Yes, combination therapies are a promising strategy. Several approaches are being investigated:
-
Immune Checkpoint Inhibitors: Combining with PD-1/PD-L1 inhibitors can help overcome T-cell exhaustion within the TME.[4][9]
-
Chemotherapy: Lymphodepleting chemotherapy administered before CAR T-cell infusion can create a more favorable environment for CAR T-cell expansion and persistence.[15]
-
Radiation Therapy: Radiation can increase the expression of tumor antigens and induce the release of pro-inflammatory cytokines, potentially enhancing CAR T-cell recruitment and function.[15]
-
Oncolytic Viruses: These can be used to selectively infect and kill cancer cells, while also remodeling the TME to be more receptive to CAR T-cell therapy.[1][2]
-
Cytokine Therapy: Co-administration of cytokines like IL-12 can enhance CAR T-cell cytotoxicity and remodel the TME.[15][16]
Q4: What are "armored" CAR T-cells and how do they work?
A4: "Armored" CAR T-cells are next-generation CAR T-cells that are engineered to express additional molecules that enhance their function and resistance to the TME.[1] This can include the secretion of pro-inflammatory cytokines (e.g., IL-12) to stimulate a broader anti-tumor immune response, or the expression of dominant-negative receptors to block inhibitory signals (e.g., from TGF-β).[11][16] The goal is to make the CAR T-cells more self-sufficient and potent within the hostile solid tumor environment.
Experimental Protocols and Visualizations
Protocol: Generation of TGF-β Resistant EGFRvIII CAR T-Cells
This protocol describes the generation of EGFRvIII-specific CAR T-cells engineered to co-express a TGF-β "trap" to overcome immunosuppression in the TME.
1. Vector Construction:
- A lentiviral vector is designed to encode the EGFRvIII-specific CAR and the TGF-β trap.
- The CAR construct consists of an anti-EGFRvIII single-chain variable fragment (scFv), a hinge region, a transmembrane domain (e.g., from CD8α), a 4-1BB co-stimulatory domain, and a CD3ζ signaling domain.
- The TGF-β trap consists of the extracellular domain of the TGF-β receptor II (TGFβRII) fused to an IgG Fc domain.
- A self-cleaving 2A peptide is placed between the CAR and the TGF-β trap sequences to ensure separate protein expression.
2. Lentivirus Production:
- HEK293T cells are co-transfected with the lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
- Lentiviral supernatants are harvested 48-72 hours post-transfection, filtered, and concentrated.
3. T-Cell Transduction:
- Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
- T-cells are activated using anti-CD3/CD28 beads in the presence of IL-2.
- Activated T-cells are transduced with the lentiviral particles.
- Transduction efficiency is assessed by flow cytometry for CAR expression.
4. Functional Assays:
- Cytotoxicity Assay: Co-culture the engineered CAR T-cells with EGFRvIII-positive tumor cells in the presence or absence of recombinant TGF-β. Measure tumor cell lysis via a chromium-51 (B80572) release assay or flow cytometry-based methods.
- Cytokine Release Assay: Measure the secretion of IFN-γ and IL-2 by CAR T-cells upon antigen stimulation using ELISA or CBA.
- Proliferation Assay: Assess the proliferation of CAR T-cells in response to antigen stimulation using CFSE dilution or similar methods.
5. In Vivo Model:
- Establish orthotopic glioblastoma xenografts in immunodeficient mice using EGFRvIII-positive tumor cells.
- Administer the engineered CAR T-cells intravenously or intraventricularly.
- Monitor tumor growth via bioluminescence imaging or MRI and assess overall survival.
Diagrams
Caption: EGFRvIII CAR T-cell activation upon antigen recognition.
Caption: Strategies to counteract immunosuppressive TME components.
Caption: Experimental workflow for investigating and addressing antigen escape.
References
- 1. EGFRVIII and EGFR targeted chimeric antigen receptor T cell therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | EGFRVIII and EGFR targeted chimeric antigen receptor T cell therapy in glioblastoma [frontiersin.org]
- 3. Enhancing CAR T-cell therapies against solid tumors: Mechanisms and reversion of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies to Enhance the Efficacy of T-Cell Therapy for Central Nervous System Tumors [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. New Approach to CAR T-Cell Therapy for Glioblastoma Aims to Circumvent Antigen Escape - Mass General Advances in Motion [advances.massgeneral.org]
- 7. Strategies for Improving the Efficacy of CAR T Cells in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Can We Engineer CAR T Cells to Overcome Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Case Report: Prolonged Survival Following EGFRvIII CAR T Cell Treatment for Recurrent Glioblastoma [frontiersin.org]
- 10. A long way to the battlefront: CAR T cell therapy against solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Arming Anti-EGFRvIII CAR-T With TGFβ Trap Improves Antitumor Efficacy in Glioma Mouse Models [frontiersin.org]
- 12. Strategies to overcome tumour relapse caused by antigen escape after CAR T therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P06.03.A Combination of EGFRvIII CAR T cell therapy and paracrine GAM modulation for the treatment of GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. dovepress.com [dovepress.com]
- 16. Breaking barriers: enhancing CAR-armored T cell therapy for solid tumors through microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Frontiers | The current landscape of CAR T-cell therapy for solid tumors: Mechanisms, research progress, challenges, and counterstrategies [frontiersin.org]
- 19. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to EGFRvIII Peptide Vaccines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of resistance to EGFRvIII peptide vaccines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound vaccines observed in preclinical and clinical studies?
A1: Resistance to this compound vaccines is a multifaceted problem. The primary mechanisms include:
-
Antigen Loss: The most frequently cited mechanism is the loss of EGFRvIII expression on tumor cells. Following vaccination, there is a strong selective pressure that leads to the outgrowth of tumor cells that no longer express the target antigen.[1][2][3][4] In some studies, as many as 82% of recurrent tumors after vaccination were found to be EGFRvIII-negative.[2][5]
-
Tumor Heterogeneity: Glioblastoma (GBM), a common target for these vaccines, is notoriously heterogeneous. The EGFRvIII mutation is often present in only a sub-population of tumor cells.[3][6] The vaccine may successfully eliminate EGFRvIII-positive cells, but EGFRvIII-negative cells can persist and drive tumor recurrence.[7][8]
-
Immunosuppressive Tumor Microenvironment (TME): The TME of tumors like GBM is highly immunosuppressive.[9][10][11] This is mediated by various factors including:
-
Inhibitory Immune Cells: Regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) are recruited to the tumor site, where they dampen the anti-tumor immune response.[9][10][11][12]
-
Immunosuppressive Cytokines: Tumor cells and associated stromal cells secrete cytokines like TGF-β and IL-10, which inhibit the function of effector T cells.[11][12]
-
-
Upregulation of Alternative Signaling Pathways: Tumor cells can develop resistance by activating compensatory signaling pathways that allow them to survive and proliferate independently of EGFRvIII. These can include the PI3K/AKT, STAT3, and MET pathways.[13][14][15][16][17]
-
Impaired Antigen Presentation: Tumor cells can downregulate the expression of Major Histocompatibility Complex (MHC) class I molecules, which are essential for presenting the this compound to cytotoxic T lymphocytes (CTLs).[18][19][20] This prevents the immune system from recognizing and killing the tumor cells.
-
Upregulation of Immune Checkpoints: Increased expression of immune checkpoint proteins, such as PD-L1, on tumor cells can lead to the exhaustion and inactivation of tumor-infiltrating T cells.[9]
Q2: My vaccinated animal models initially show a response, but the tumors eventually recur. How can I determine the mechanism of resistance?
A2: This is a common observation. To investigate the mechanism of resistance in your model, a multi-step approach is recommended:
-
Analyze Recurrent Tumors: Harvest the recurrent tumors and compare them to pre-treatment tumors.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain tissue sections for EGFRvIII to determine if there has been antigen loss.[1]
-
Flow Cytometry: If tumors can be disaggregated into a single-cell suspension, flow cytometry can quantify the percentage of EGFRvIII-expressing cells.
-
Western Blot: Analyze protein lysates from the tumors to confirm the presence or absence of the EGFRvIII protein.
-
-
Characterize the Tumor Microenvironment:
-
Flow Cytometry/IHC: Analyze the immune cell infiltrate in the recurrent tumors. Look for changes in the populations of CD8+ T cells, regulatory T cells (FoxP3+), and myeloid-derived suppressor cells (CD11b+Gr1+).[9][10]
-
ELISA/Luminex: Measure the levels of immunosuppressive cytokines (e.g., TGF-β, IL-10) in the tumor microenvironment.[11]
-
-
Assess Immune Response:
-
ELISPOT/Intracellular Cytokine Staining: Evaluate the functionality of EGFRvIII-specific T cells from the spleen or lymph nodes of the vaccinated animals. A decrease in IFN-γ production may indicate T cell exhaustion.
-
ELISA: Measure the titer of EGFRvIII-specific antibodies in the serum. While antibody presence indicates an immune response, it may not be sufficient for tumor control.[21]
-
Q3: We are observing a robust anti-EGFRvIII antibody response in our vaccinated patients, but minimal clinical benefit. What could be the issue?
A3: A strong humoral (antibody) response does not always correlate with clinical efficacy.[8] The primary issue could be a lack of a potent and sustained cellular (T-cell) immune response, which is crucial for killing tumor cells. Several factors could contribute:
-
Insufficient T-Cell Priming: The vaccine formulation or adjuvant may not be optimal for inducing a strong cytotoxic T-lymphocyte (CTL) response.
-
T-Cell Dysfunction in the TME: Even if EGFRvIII-specific T cells are generated, they may become dysfunctional upon entering the immunosuppressive tumor microenvironment.[9][10] Upregulation of checkpoint inhibitors like PD-L1 on tumor cells can lead to T-cell exhaustion.
-
MHC Downregulation: Tumor cells may have downregulated MHC class I expression, making them invisible to CTLs, even if a strong T-cell response is present peripherally.[18][19][20]
-
Antigen Escape: The antibody response may have successfully eliminated the EGFRvIII-positive tumor cells, but a population of EGFRvIII-negative cells, which are not targeted by the vaccine, may be driving disease progression.[3][7]
Troubleshooting Guides
Problem 1: Low or Undetectable Immune Response Post-Vaccination
| Potential Cause | Troubleshooting Steps |
| Suboptimal Vaccine Formulation | - Adjuvant Selection: Ensure the adjuvant used is appropriate for inducing a Th1-biased cellular immune response (e.g., CpG oligodeoxynucleotides, poly I:C). Freund's adjuvant is common in preclinical models but not for human use. - Peptide-Carrier Conjugation: Verify the efficiency of conjugating the this compound to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.[22] - Peptide Stability: Confirm the stability and purity of the synthetic peptide. |
| Inadequate Antigen Presentation | - Route of Administration: The route of vaccination can influence the type of immune response. Subcutaneous or intradermal injections are commonly used. - Dosing and Schedule: Optimize the vaccine dose and the number and timing of booster immunizations. |
| Host-Specific Factors (Clinical) | - Patient Immune Status: Concurrent treatments like chemotherapy (e.g., temozolomide) can be lymphotoxic and may impair the ability to mount an effective immune response.[12] - HLA Haplotype: The patient's HLA type must be capable of presenting the this compound. |
Problem 2: Evidence of Immune Response, but No Tumor Control
| Potential Cause | Troubleshooting Steps |
| Antigen Loss/Tumor Heterogeneity | - Biopsy Recurrent Tumor: Obtain a biopsy of the progressing tumor to assess EGFRvIII expression via IHC or other methods. Loss of the target antigen is a primary escape mechanism.[1] - Multi-Antigen Vaccine: Consider developing a vaccine that targets multiple tumor-associated antigens to reduce the likelihood of antigen escape.[3][7] |
| Immunosuppressive TME | - Combination Therapy: Combine the EGFRvIII vaccine with therapies that modulate the TME, such as: - Immune Checkpoint Inhibitors: Anti-PD-1 or anti-CTLA-4 antibodies to reinvigorate exhausted T cells.[9] - Targeted Therapies: Inhibitors of STAT3 or TGF-β to reduce immunosuppression.[13][16] |
| MHC Downregulation | - Assess MHC Expression: Analyze tumor biopsies for MHC class I expression. - Modulate MHC Expression: Preclinical studies suggest that some therapies, like EGFR tyrosine kinase inhibitors or radiotherapy, can increase MHC expression on tumor cells.[18][23] |
Quantitative Data Summary
Table 1: EGFRvIII Expression in Glioblastoma at Recurrence Post-Vaccination
| Study/Trial | Number of Patients/Subjects Analyzed | Percentage of Recurrent Tumors with EGFRvIII Loss | Reference |
| Preclinical Murine Model | 5 | 80% | [1] |
| Phase II Clinical Trial | 11 | 82% | [2][24] |
| General Observation | N/A | Spontaneous loss in 50% of GBM at recurrence without targeted therapy | [8] |
Table 2: Clinical Trial Outcomes for Rindopepimut (this compound Vaccine)
| Trial | Phase | Patient Population | Key Finding | Reference |
| ACTIVATE | II | Newly Diagnosed GBM | Median OS: 26.0 months (vs. 15 months in historical controls). Development of anti-EGFRvIII immune response correlated with improved OS. | [21][24] |
| ACT III | II | Newly Diagnosed GBM | Median OS: 24.6 months. | [12] |
| ReACT | II | Recurrent GBM | 6-month Progression-Free Survival: 28% (Rindopepimut + Bevacizumab) vs. 16% (Control + Bevacizumab). | [25] |
| ACT IV | III | Newly Diagnosed GBM | No significant improvement in overall survival compared to control. | [25][26] |
Experimental Protocols
Protocol 1: Immunohistochemical (IHC) Analysis of EGFRvIII Expression in Tumor Tissue
-
Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5-micron sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding using a suitable blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a validated anti-EGFRvIII specific monoclonal antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Score slides based on the percentage of positive tumor cells and staining intensity. Compare pre- and post-treatment samples.
Protocol 2: ELISPOT Assay for EGFRvIII-Specific T-Cell Response
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from patient blood or splenocytes from animal models using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate and block with sterile culture medium. Add 2x10^5 PBMCs or splenocytes to each well.
-
Antigen Stimulation: Add the this compound (or a peptide pool) to the appropriate wells. Use a mitogen (e.g., PHA) as a positive control and medium alone as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody. Following incubation and washing, add streptavidin-alkaline phosphatase (ALP).
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop. Stop the reaction by washing with distilled water.
-
Analysis: Dry the plate and count the spots using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Visualizations
Caption: Key resistance pathways to this compound vaccines.
Caption: Troubleshooting workflow for investigating vaccine resistance.
Caption: Activation of alternative signaling pathways as a mechanism of resistance.
References
- 1. Tumor-specific Immunotherapy Targeting the EGFRvIII Mutation in Patients with Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EGFRvIII‐Targeted Vaccination Therapy of Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccine Extends Glioblastoma Patients' Survival in Phase II Trial | MD Anderson Cancer Center [mdanderson.org]
- 5. Frontiers | Immunotherapy Resistance in Glioblastoma [frontiersin.org]
- 6. Overcoming immunotherapy resistance in glioblastoma: challenges and emerging strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EGFRvIII vaccine in glioblastoma—InACT-IVe or not ReACTive enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Barriers to overcoming immunotherapy resistance in glioblastoma [frontiersin.org]
- 10. Frontiers | Unraveling the immunosuppressive microenvironment of glioblastoma and advancements in treatment [frontiersin.org]
- 11. Frontiers | Immunosuppression in Glioblastoma: Current Understanding and Therapeutic Implications [frontiersin.org]
- 12. Vaccination in the immunotherapy of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming resistance of targeted EGFR monotherapy by inhibition of STAT3 escape pathway in soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Challenges to targeting epidermal growth factor receptor in glioblastoma: escape mechanisms and combinatorial treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of MHC-I Downregulation and Role in Immunotherapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Decoding MHC loss: Molecular mechanisms and implications for immune resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 22. The evolution of the EGFRvIII (rindopepimut) immunotherapy for glioblastoma multiforme patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ascopubs.org [ascopubs.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Efficacy and Safety of EGF/EGFR Vaccines in EGFR‐Driven Solid Tumors: A Systematic Review and Meta‐Analysis of Controlled and Single‐Arm Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Engineered EGFRvIII Peptides for Improved Survival Rates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with engineered EGFRvIII peptides to improve cancer survival rates.
Troubleshooting Guides
This section addresses common issues encountered during experiments with engineered EGFRvIII peptides, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or undetectable immune response (antibody or T-cell) to the EGFRvIII peptide vaccine. | 1. Peptide Instability: The peptide may be degrading due to improper storage or handling. 2. Low Immunogenicity: The peptide sequence itself may have low intrinsic immunogenicity. 3. Improper Adjuvant/Carrier: The choice or conjugation of the adjuvant (e.g., KLH) or carrier protein may be suboptimal. 4. Immunosuppressive Tumor Microenvironment: The tumor may be actively suppressing the immune response.[1] 5. Patient-Specific Factors: Individual patient immune status can vary significantly. | 1. Peptide Handling: Store peptides at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] Reconstitute peptides in appropriate sterile buffers. 2. Peptide Engineering: Consider engineering the peptide sequence to enhance proteasomal processing and improve T-cell epitope presentation.[3] 3. Adjuvant Optimization: Ensure proper conjugation of the peptide to a carrier like Keyhole Limpet Hemocyanin (KLH) to enhance the immune response.[4] Experiment with different adjuvants (e.g., GM-CSF).[5] 4. Combination Therapies: Consider combination with therapies that modulate the tumor microenvironment, such as checkpoint inhibitors.[6] 5. Patient Monitoring: Closely monitor patient immune responses using techniques like ELISpot or intracellular cytokine staining. |
| Antigen loss in tumor cells following vaccination or CAR-T cell therapy. | 1. Immune Escape: The therapy successfully eliminates EGFRvIII-positive cells, leading to the selection and outgrowth of EGFRvIII-negative tumor cells.[5][7] 2. Tumor Heterogeneity: The initial tumor may have a mixed population of EGFRvIII-positive and -negative cells.[1] | 1. Multi-Antigen Targeting: Develop therapies that target multiple tumor antigens simultaneously to prevent the escape of antigen-negative cells.[5][8] 2. Combination Approaches: Combine EGFRvIII-targeted therapy with other treatments that can target the broader tumor population. 3. Regular Monitoring: Monitor EGFRvIII expression in tumor biopsies or circulating tumor DNA/extracellular vesicles to detect antigen loss early.[9][10] |
| Poor trafficking and infiltration of CAR-T cells into the solid tumor. | 1. Immunosuppressive Tumor Microenvironment: Physical and chemical barriers within the tumor can prevent T-cell infiltration and function.[1] 2. Suboptimal CAR-T Cell Fitness: The ex vivo expansion process may lead to T-cell exhaustion. | 1. Locoregional Delivery: Consider direct intratumoral or intracavitary delivery of CAR-T cells. 2. Armored CARs: Engineer CAR-T cells to secrete cytokines (e.g., IL-12) that can remodel the tumor microenvironment. 3. Combination with TME-Modulating Agents: Use in combination with drugs that reduce immunosuppression. 4. Optimized T-Cell Culture: Optimize ex vivo culture conditions to maintain a less differentiated and more persistent T-cell phenotype. |
| Toxicity or off-tumor effects of CAR-T cell therapy. | 1. Cross-reactivity: The CAR construct may have some level of cross-reactivity with wild-type EGFR, although EGFRvIII is tumor-specific.[11] 2. Cytokine Release Syndrome (CRS): A systemic inflammatory response caused by the activation of a large number of T cells. | 1. Rigorous Specificity Testing: Thoroughly screen CAR constructs for any cross-reactivity to wild-type EGFR and other normal tissues.[11] 2. Safety Switches: Incorporate suicide genes or other safety mechanisms into the CAR-T cells to allow for their depletion in case of severe toxicity. 3. Careful Dose Escalation: In clinical trials, start with low doses of CAR-T cells and carefully monitor for toxicity before escalating the dose.[12] 4. CRS Management: Be prepared to manage CRS with supportive care and anti-cytokine therapies like tocilizumab. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with engineered EGFRvIII peptides.
1. What is the significance of targeting EGFRvIII in cancer therapy?
The epidermal growth factor receptor variant III (EGFRvIII) is a mutated form of EGFR that is expressed in a significant proportion of glioblastomas and other cancers but is absent in normal tissues.[13] This tumor-specific expression makes it an ideal target for therapies like vaccines and CAR-T cells, as it allows for the specific targeting of cancer cells while sparing healthy ones.[13]
2. How can I detect EGFRvIII expression in my tumor samples?
EGFRvIII expression can be detected using several methods, including:
-
Immunohistochemistry (IHC): Uses antibodies specific to the EGFRvIII protein to stain tissue sections.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): Detects the specific mRNA transcript of EGFRvIII.[12]
-
Next-Generation Sequencing (NGS): Can identify the EGFRvIII mutation in the tumor's DNA or RNA.[14]
-
Droplet Digital PCR (ddPCR): A highly sensitive method for quantifying EGFRvIII RNA, even in liquid biopsies like CSF-derived extracellular vesicles.[9]
3. What are the key considerations for designing an this compound vaccine?
Key considerations include:
-
Peptide Sequence: The peptide should encompass the unique fusion junction of EGFRvIII to ensure specificity. A common sequence is a 14-amino acid peptide.[4]
-
Carrier Protein: Conjugating the peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH) is often necessary to enhance its immunogenicity.[4]
-
Adjuvant: An adjuvant, such as GM-CSF, is typically co-administered to boost the immune response.[5]
-
Delivery Method: Intradermal injection is a common route of administration.[5]
4. What are the challenges in manufacturing EGFRvIII-targeted CAR-T cells?
Manufacturing CAR-T cells is a complex process with several challenges:[15]
-
Time-consuming: The process of collecting patient T-cells, genetically modifying them, and expanding them to a therapeutic dose can take several weeks.[15]
-
Scalability: Scaling up production for a large number of patients while maintaining quality and consistency is difficult.[15][16]
-
Cost: The manufacturing process is expensive due to the specialized materials, equipment, and highly trained personnel required.[15]
-
Quality Control: Ensuring the final product is safe, potent, and free of contaminants is critical.[15]
5. How can I monitor the immune response to an this compound vaccine in a clinical or preclinical setting?
Immune responses can be monitored by:
-
Measuring EGFRvIII-specific antibodies: This can be done using an enzyme-linked immunosorbent assay (ELISA).
-
Assessing T-cell responses:
-
Delayed-type hypersensitivity (DTH) test: Involves injecting a small amount of the peptide intradermally and measuring the resulting skin reaction.
-
ELISpot assay: Measures the number of cytokine-secreting T-cells (e.g., IFN-γ) in response to stimulation with the this compound.
-
Intracellular cytokine staining (ICS) followed by flow cytometry: Detects cytokine production within individual T-cells.
-
Quantitative Data Summary
The following tables summarize quantitative data on survival rates from various studies involving EGFRvIII-targeted therapies.
Table 1: Survival Rates in Preclinical Studies of Engineered EGFRvIII Peptides
| Therapeutic Agent | Cancer Model | Control Group Survival | Treatment Group Survival | Reference |
| Engineered this compound Vaccine | Glioblastoma (Animal Model) | 55% | 70-90% | [3] |
| EGFRvIII-targeted Alpha Therapy | Glioblastoma (PDX Model) | - | > 3-fold increase in survival | [17] |
| EGFRvIII mCAR-T Cells | Intracranial Glioma (Mouse Model) | No apparent impact | Cures in all mice at elevated doses | [18] |
Table 2: Survival Outcomes in Clinical Trials of EGFRvIII-Targeted Therapies
| Trial Name/Phase | Therapy | Patient Population | Median Overall Survival (OS) | Progression-Free Survival (PFS) | Reference |
| Phase II (Multicenter) | This compound Vaccine (Rindopepimut) | Newly Diagnosed EGFRvIII+ GBM | 26.0 months | 6-month PFS rate of 67% | [7] |
| ACT III (Phase II) | Rindopepimut + Temozolomide | Newly Diagnosed EGFRvIII+ GBM | 21.8 months | - | [4] |
| Phase I | EGFRvIII CAR-T Cells | Recurrent Glioblastoma | - | Median PFS of 1.3 months | [12] |
| Phase I/II | CDX-110 (Rindopepimut) + Radiotherapy + TMZ | Newly Diagnosed EGFRvIII+ GBM | 22.8 months | 6.8 months from vaccination | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving engineered EGFRvIII peptides.
Protocol 1: this compound Vaccination in a Murine Glioblastoma Model
Objective: To evaluate the efficacy of an this compound vaccine in a preclinical mouse model of glioblastoma.
Materials:
-
This compound (e.g., LEEKKGNYVVTDHC) conjugated to KLH (PEPvIII-KLH)[19]
-
Adjuvant (e.g., GM-CSF)
-
Syngeneic mouse strain (e.g., C57BL/6)
-
EGFRvIII-expressing murine glioma cell line (e.g., GL261-EGFRvIII)
-
Sterile PBS and syringes
Procedure:
-
Tumor Implantation: Intracranially implant EGFRvIII-expressing glioma cells into the brains of the syngeneic mice.
-
Vaccination Schedule:
-
Begin vaccinations 3-7 days after tumor implantation.
-
Administer intradermal injections of PEPvIII-KLH (e.g., 100 µg) mixed with the adjuvant.
-
Administer booster vaccinations every 2 weeks for a total of 3-4 vaccinations.
-
-
Control Groups:
-
A group receiving the adjuvant with unconjugated KLH.
-
A group receiving PBS only.
-
-
Monitoring:
-
Monitor mice daily for signs of neurological deficits and overall health.
-
Measure tumor growth using bioluminescence imaging or MRI.
-
Monitor survival and record the date of death or euthanasia due to tumor burden.
-
-
Immune Response Analysis:
-
Collect blood samples periodically to measure EGFRvIII-specific antibody titers by ELISA.
-
At the end of the study, harvest spleens and lymph nodes to assess T-cell responses by ELISpot or ICS.
-
Protocol 2: Generation and In Vitro Testing of EGFRvIII-Targeted CAR-T Cells
Objective: To generate and assess the in vitro functionality of CAR-T cells targeting EGFRvIII.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Lentiviral or retroviral vector encoding the EGFRvIII-specific CAR construct.
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads).
-
T-cell culture medium and cytokines (e.g., IL-2, IL-7, IL-15).
-
EGFRvIII-positive and EGFRvIII-negative target cell lines.
-
Reagents for cytotoxicity assays (e.g., chromium-51 (B80572) release assay or luciferase-based assay).
-
Reagents for cytokine release assays (e.g., ELISA or multiplex bead array).
Procedure:
-
T-Cell Isolation and Activation: Isolate PBMCs from buffy coats and activate the T-cells using anti-CD3/CD28 beads.
-
Transduction: Transduce the activated T-cells with the viral vector encoding the EGFRvIII CAR.
-
Expansion: Expand the transduced T-cells in culture medium supplemented with cytokines for 10-14 days.
-
CAR Expression Confirmation: Confirm CAR expression on the T-cell surface using flow cytometry with an anti-CAR antibody or a reagent that binds to a tag on the CAR.
-
In Vitro Cytotoxicity Assay:
-
Co-culture the EGFRvIII CAR-T cells with EGFRvIII-positive and EGFRvIII-negative target cells at various effector-to-target ratios.
-
Measure target cell lysis after 4-24 hours.
-
-
Cytokine Release Assay:
-
Co-culture the CAR-T cells with target cells.
-
After 24 hours, collect the supernatant and measure the concentration of cytokines such as IFN-γ and IL-2 by ELISA.
-
-
Proliferation Assay:
-
Label the CAR-T cells with a proliferation dye (e.g., CFSE).
-
Co-culture with target cells and measure dye dilution by flow cytometry after several days to assess proliferation.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways and experimental workflows using the DOT language for Graphviz.
EGFRvIII Signaling Pathway in Glioblastoma
Caption: EGFRvIII constitutively activates downstream signaling pathways like PI3K/AKT and RAS/MAPK.
Experimental Workflow for this compound Vaccine Development
References
- 1. EGFRVIII and EGFR targeted chimeric antigen receptor T cell therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cancer vaccine optimization with EGFRvIII-derived peptide | Explore Technologies [techfinder.stanford.edu]
- 4. Recent developments in peptide vaccines against Glioblastoma, a review and update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFRvIII‐Targeted Vaccination Therapy of Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor-Targeted Neoantigen Peptide Vaccination for the Treatment of Non-Small Cell Lung Cancer and Glioblastoma | MDPI [mdpi.com]
- 7. Immunologic escape after prolonged progression-free survival with epidermal growth factor receptor variant III peptide vaccination in patients with newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tandem chimeric antigen receptor (CAR) T cells targeting EGFRvIII and IL-13Rα2 are effective against heterogeneous glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Detection of wild-type EGFR amplification and EGFRvIII mutation in CSF-derived extracellular vesicles of glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing CAR T cells for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pilot trial of adoptive transfer of chimeric antigen receptor transduced T cells targeting EGFRvIII in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Manufacturing CAR T Cell Therapies: Challenges, Insights and Solutions - Behind the Bench [thermofisher.com]
- 16. Manufacturing CAR T Cell Therapies Challenges Insights And Solutions [cellandgene.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. genscript.com [genscript.com]
Validation & Comparative
Rindopepimut Clinical Trial Results: A Comparative Guide for EGFRvIII-Positive Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for rindopepimut, an EGFRvIII-targeted peptide vaccine for glioblastoma (GBM), against standard-of-care therapies. The information is compiled from key clinical trials to support further research and development in neuro-oncology.
Executive Summary
Rindopepimut is a peptide vaccine designed to elicit a tumor-specific immune response against the epidermal growth factor receptor variant III (EGFRvIII), a mutation found in approximately 30% of glioblastomas.[1][2] Clinical trials have evaluated its efficacy and safety in both newly diagnosed and recurrent GBM. While early-phase trials showed promising results, the pivotal Phase III ACT IV study did not demonstrate a statistically significant improvement in overall survival in the intent-to-treat population.[3] However, subgroup analyses and results from the Phase II ReACT trial in recurrent GBM suggested potential clinical benefit, warranting a detailed examination of the data.
Comparative Clinical Trial Data
The following tables summarize the key quantitative outcomes from the major clinical trials of rindopepimut.
Table 1: Rindopepimut in Newly Diagnosed EGFRvIII-Positive Glioblastoma
| Clinical Trial | Treatment Arm | Control Arm | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) | Reference |
| ACT IV (Phase III) | Rindopepimut + Temozolomide (B1682018) | Placebo (KLH) + Temozolomide | 20.1 months | Not significantly different | [3] |
| (Minimal Residual Disease) | (95% CI: 18.5-22.1) | ||||
| ACT III (Phase II) | Rindopepimut + Temozolomide | Historical Controls | 21.8 months | 9.2 months | [1][4] |
| ACT II (Phase II) | Rindopepimut + Temozolomide | Historical Controls | ~24 months | ~15 months | [5] |
| ACTIVATE (Phase II) | Rindopepimut + Temozolomide | Historical Controls | ~24 months | ~15 months | [5] |
Table 2: Rindopepimut in Recurrent EGFRvIII-Positive Glioblastoma
| Clinical Trial | Treatment Arm | Control Arm | Median Overall Survival (mOS) | 6-Month Progression-Free Survival (PFS6) | Objective Response Rate (ORR) | Reference |
| ReACT (Phase II) | Rindopepimut + Bevacizumab | Placebo (KLH) + Bevacizumab | 11.3 months | 28% | 30% | [6][7][8] |
| (vs. 9.3 months) | (vs. 16%) | (vs. 18%) |
Experimental Protocols
ACT IV: A Randomized, Double-Blind, Phase III Trial
-
Objective: To determine if adding rindopepimut to standard temozolomide improves overall survival in patients with newly diagnosed, surgically resected, EGFRvIII-positive glioblastoma.[9][10]
-
Patient Population: Adult patients (≥18 years) with newly diagnosed, histologically confirmed glioblastoma expressing EGFRvIII.[9][11] Patients had undergone maximal surgical resection and completed standard chemoradiation without evidence of progression.[9][11]
-
Treatment Regimen:
-
Rindopepimut Arm: Rindopepimut (500 µg) admixed with granulocyte-macrophage colony-stimulating factor (GM-CSF; 150 µg) administered intradermally.[10]
-
Control Arm: Keyhole limpet hemocyanin (KLH; 100 µg) as a control.[10]
-
Both arms received standard maintenance temozolomide (150-200 mg/m² for 5 days of a 28-day cycle).[10]
-
-
Primary Endpoint: Overall survival in patients with minimal residual disease.[12]
-
Secondary Endpoints: Overall survival in the intent-to-treat population, progression-free survival, safety, and immunogenicity.[3]
ReACT: A Randomized, Double-Blind, Phase II Trial
-
Objective: To evaluate the efficacy and safety of rindopepimut in combination with bevacizumab in patients with recurrent EGFRvIII-positive glioblastoma.[6][7]
-
Patient Population: Patients with bevacizumab-naïve, recurrent EGFRvIII-positive glioblastoma.[6][7]
-
Treatment Regimen:
-
Primary Endpoint: 6-month progression-free survival (PFS6).[7]
-
Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.[6]
Mechanism of Action & Signaling Pathways
Rindopepimut is a peptide vaccine that targets the unique EGFRvIII mutation.[12] The vaccine consists of a 13-amino acid peptide sequence specific to the EGFRvIII fusion junction, conjugated to keyhole limpet hemocyanin (KLH) to enhance immunogenicity.[1][12] Administration of rindopepimut is intended to stimulate the patient's immune system to produce a specific cytotoxic T-lymphocyte and antibody response against glioblastoma cells expressing EGFRvIII.[14]
EGFRvIII Signaling Pathway
EGFRvIII is a constitutively active mutant of the epidermal growth factor receptor, which drives tumor cell proliferation, survival, and invasion through several downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[15]
Caption: EGFRvIII downstream signaling pathways.
Rindopepimut Mechanism of Action Workflow
The proposed mechanism of action for rindopepimut involves the activation of the adaptive immune system to target and eliminate EGFRvIII-expressing tumor cells.
Caption: Rindopepimut's proposed mechanism of action.
Comparator Therapies
Temozolomide
Temozolomide is an oral alkylating agent that is the standard of care for newly diagnosed glioblastoma.[8] It works by methylating DNA, which leads to DNA damage and triggers tumor cell death.[16][17] Its efficacy is enhanced in patients with a methylated O6-methylguanine-DNA methyltransferase (MGMT) promoter.[8]
Bevacizumab
Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A).[3] By inhibiting VEGF-A, bevacizumab can prevent the formation of new blood vessels (angiogenesis) that tumors need to grow.[12] It is approved for the treatment of recurrent glioblastoma.
Caption: Mechanisms of comparator therapies.
Conclusion
The clinical development of rindopepimut for EGFRvIII-positive glioblastoma has provided valuable insights into the potential and challenges of targeted immunotherapy in this aggressive disease. While the Phase III ACT IV trial did not meet its primary endpoint, the data from the ReACT trial suggest a potential synergistic effect with bevacizumab in the recurrent setting. These findings underscore the importance of patient selection, combination therapies, and the need for further research to understand the complex interplay between the immune system and glioblastoma. The detailed data and protocols presented in this guide are intended to serve as a resource for the scientific community to build upon these lessons and advance the development of more effective treatments for glioblastoma.
References
- 1. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of bevacizumab in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Glioblastoma - Wikipedia [en.wikipedia.org]
- 9. Treatment mechanism and research progress of bevacizumab for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 11. Phase III Study of Rindopepimut/GM-CSF in Patients With Newly Diagnosed Glioblastoma [clinicaltrials.stanford.edu]
- 12. How Avastin® (bevacizumab) works for recurrent glioblastoma (rGBM) [avastin.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A phase II, multicenter trial of rindopepimut (CDX-110) in newly diagnosed glioblastoma: the ACT III study [pubmed.ncbi.nlm.nih.gov]
- 15. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EGFRvIII-Targeted Immunotherapies: Peptide Vaccines vs. CAR T-Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation arising from an in-frame deletion in the EGFR gene.[1][2][3] This mutation results in a constitutively active, ligand-independent receptor that is expressed in a significant subset of glioblastoma (GBM) cases—approximately 30%—and is absent from normal tissues, making it an ideal target for cancer immunotherapy.[1][2][3][4] Two distinct immunotherapeutic strategies have been prominently explored to target this neoantigen: peptide vaccines, exemplified by rindopepimut, and adoptive cell transfer using Chimeric Antigen Receptor (CAR) T-cells. This guide provides an objective comparison of these two approaches, supported by clinical trial data and detailed experimental methodologies.
EGFRvIII: A Tumor-Specific Target
The EGFRvIII mutation leads to the continuous activation of downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which drive tumor cell proliferation, survival, and invasion.[5][6][7] Its exclusive presence on tumor cells minimizes the risk of on-target, off-tumor toxicities, a critical consideration for immunotherapy development.[4][8][9]
Modality 1: EGFRvIII Peptide Vaccines (Rindopepimut)
Peptide vaccines represent an "active" immunotherapy approach, designed to stimulate the patient's own immune system to recognize and attack cancer cells.
Mechanism of Action
Rindopepimut (also known as CDX-110) consists of a 14-amino acid peptide unique to the EGFRvIII fusion junction, conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity.[2][4][10][11] The vaccine is administered with an adjuvant like GM-CSF. The mechanism involves uptake by antigen-presenting cells (APCs), which then process the peptide and present it to T-cells, stimulating both humoral (B-cell) and cellular (T-cell) immune responses against EGFRvIII-expressing tumor cells.[2]
Clinical Performance
Phase II trials of rindopepimut showed promising results, suggesting a survival benefit compared to historical controls.[12] However, the subsequent Phase III "ACT IV" trial was terminated after it was deemed unlikely to meet its primary endpoint of improving overall survival in patients with newly diagnosed GBM.[2][13]
| Clinical Trial (Rindopepimut) | Metric | Vaccine Arm | Control Arm | P-value | Reference |
| ReACT (Phase II, Recurrent GBM) | Progression-Free Survival @ 6 mos | 28% | 16% | 0.12 | [14] |
| Median Overall Survival (OS) | 12.0 months | 8.8 months | 0.01 | [14] | |
| Objective Response Rate (ORR) | 30% | 18% | 0.38 | [14] | |
| ACT IV (Phase III, Newly Diagnosed) | Overall Survival (OS) | No significant benefit | N/A | >0.05 | [13] |
Safety and Tolerability: Rindopepimut was generally well-tolerated. The most common adverse events were low-grade (Grades 1-2) injection site reactions, fatigue, rash, and nausea.[12][15]
Modality 2: EGFRvIII CAR T-Cell Therapy
CAR T-cell therapy is a form of "passive" immunotherapy where a patient's T-cells are harvested and genetically engineered ex vivo to express a synthetic receptor that targets a specific tumor antigen.
Mechanism of Action
Autologous T-cells are collected from the patient via leukapheresis. These cells are then transduced with a viral vector (e.g., lentivirus) carrying the gene for a CAR.[16][17] The CAR is designed with an extracellular single-chain variable fragment (scFv) that specifically binds to EGFRvIII, linked to intracellular co-stimulatory (e.g., CD28, 4-1BB) and primary signaling (CD3-zeta) domains. After expansion, these engineered CAR T-cells are infused back into the patient, where they can directly recognize and kill EGFRvIII-expressing tumor cells without requiring traditional immune activation pathways.[18]
Clinical Performance
Clinical investigation of EGFRvIII CAR T-cell therapy is in earlier stages compared to rindopepimut, primarily in Phase I trials. These studies have demonstrated feasibility and initial signs of biological activity, though durable clinical responses have been challenging to achieve.
| Clinical Trial (EGFRvIII CAR-T) | Metric | Observation | Reference |
| Phase I (UPenn, n=10) | Safety | Feasible and safe; no systemic cytokine release syndrome (CRS) or on-target, off-tumor toxicity. | [19] |
| Efficacy Signal | CAR T-cell infiltration into tumors confirmed. | [16][20] | |
| Efficacy Signal | Antigen loss (elimination of EGFRvIII) observed in tumor tissue post-infusion. | [16][19][20] | |
| Clinical Outcome | One patient showed stable disease for >18 months; others had transient responses. | [19] |
Safety and Tolerability: A key advantage is the tumor-specific target, which minimizes on-target, off-tumor toxicity.[8][9][16] Unlike CD19 CAR T-cell therapies, systemic cytokine release syndrome (CRS) has not been a significant issue in EGFRvIII CAR T-cell trials for GBM.[16][19] However, localized neurotoxicity, including seizures, has been reported, potentially due to localized T-cell activation and cytokine release within the brain.[16][19]
Head-to-Head Comparison
| Feature | This compound Vaccine (Rindopepimut) | EGFRvIII CAR T-Cell Therapy |
| Therapeutic Principle | Active Immunotherapy: Stimulates host immune system. | Passive Immunotherapy: Infusion of engineered effector cells. |
| Mechanism | APC-mediated presentation of peptide to activate a polyclonal T-cell and B-cell response. | Direct recognition of tumor antigen by engineered T-cells leading to cytotoxic killing. |
| Manufacturing | "Off-the-shelf" synthetic peptide, relatively simple manufacturing. | Complex, personalized process: leukapheresis, ex vivo cell engineering, and expansion.[17] |
| Clinical Development | Advanced to Phase III, but failed to show survival benefit in a large trial.[13] | Early-phase (Phase I/II) trials ongoing; long-term efficacy is still under investigation.[21] |
| Efficacy | Modest efficacy signals in Phase II, not confirmed in Phase III.[13][14] Loss of EGFRvIII expression seen in tumors post-treatment.[12] | Potent preclinical activity.[9][22] In humans, shows clear biological activity (T-cell trafficking, antigen loss) but durable clinical responses are rare so far.[19][20] |
| Key Safety Concerns | Generally very safe; primarily low-grade injection site reactions.[15] | No systemic CRS observed, but risk of localized neurotoxicity.[19] Potential for manufacturing failure. |
| Major Challenge | Overcoming tumor-induced immunosuppression and generating a sufficiently potent immune response. | Antigen escape (loss of EGFRvIII on tumor cells) and the highly immunosuppressive GBM microenvironment.[21][23][24] |
Experimental Protocols & Evaluation Methods
The evaluation of these distinct immunotherapies requires a range of specialized assays to measure immune response, therapeutic efficacy, and safety.
References
- 1. Molecular Characterization of EGFR and EGFRvIII Signaling Networks in Human Glioblastoma Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospect of rindopepimut in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The evolution of the EGFRvIII (rindopepimut) immunotherapy for glioblastoma multiforme patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EGFRVIII and EGFR targeted chimeric antigen receptor T cell therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | EGFRVIII and EGFR targeted chimeric antigen receptor T cell therapy in glioblastoma [frontiersin.org]
- 10. ReACT Phase II trial: a critical evaluation of the use of rindopepimut plus bevacizumab to treat EGFRvIII-positive recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Lessons learned from rindopepimut treatment in patients with EGFRvIII-expressing glioblastoma - Binder - Translational Cancer Research [tcr.amegroups.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. targetedonc.com [targetedonc.com]
- 16. ascopubs.org [ascopubs.org]
- 17. lymphoma.ca [lymphoma.ca]
- 18. Anti-EGFRvIII Chimeric Antigen Receptor-Modified T Cells for Adoptive Cell Therapy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A single dose of peripherally infused EGFRvIII-directed CAR T cells mediates antigen loss and induces adaptive resistance in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. Frontiers | Arming Anti-EGFRvIII CAR-T With TGFβ Trap Improves Antitumor Efficacy in Glioma Mouse Models [frontiersin.org]
- 22. Human EGFRvIII chimeric antigen receptor T cells demonstrate favorable safety profile and curative responses in orthotopic glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. EGFRvIII mCAR-modified T-cell therapy cures mice with established intracerebral glioma and generates host immunity against tumor-antigen loss - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gatewaycr.org [gatewaycr.org]
EGFRvIII Peptide Vaccines: A Comparative Analysis in Newly Diagnosed vs. Recurrent Glioblastoma
A detailed examination of the clinical efficacy and underlying mechanisms of EGFRvIII-targeted peptide vaccines in glioblastoma, with a focus on key clinical trials in both newly diagnosed and recurrent patient populations.
The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation that arises from an in-frame deletion in the extracellular domain of the EGFR gene. This mutation is a common occurrence in glioblastoma (GBM), the most aggressive primary brain tumor in adults, and is associated with a more aggressive disease course and poor prognosis.[1] The exclusive expression of EGFRvIII on tumor cells makes it an attractive target for immunotherapy, leading to the development of peptide vaccines designed to elicit a tumor-specific immune response. This guide provides a comparative analysis of the efficacy of EGFRvIII peptide vaccines, primarily focusing on rindopepimut (CDX-110), in the context of newly diagnosed versus recurrent GBM.
Efficacy in Newly Diagnosed Glioblastoma: The ACT IV Trial
The ACT IV trial was a pivotal Phase III, randomized, double-blind, placebo-controlled study that evaluated the addition of rindopepimut to standard-of-care temozolomide (B1682018) chemotherapy in patients with newly diagnosed, EGFRvIII-positive GBM following surgical resection and chemoradiation.[2][3][4]
Quantitative Data Summary
| Endpoint | Rindopepimut + Temozolomide | Placebo + Temozolomide | Hazard Ratio (HR) | p-value |
| Median Overall Survival (OS) - Intent-to-Treat (ITT) Population | 17.4 months | 17.4 months | 1.01 | 0.93 |
| Median Overall Survival (OS) - Minimal Residual Disease (MRD) Population | 20.1 months | 20.0 months | 1.01 | 0.93 |
Data from the ACT IV trial as reported in Weller et al., 2017.[4][5][6]
Despite earlier Phase II trials suggesting a survival benefit, the ACT IV study did not demonstrate a statistically significant improvement in overall survival with the addition of rindopepimut to standard chemotherapy in patients with newly diagnosed GBM.[5][6][7]
Experimental Protocol: ACT IV Trial
-
Patient Population: Adult patients (≥18 years) with newly diagnosed, histologically confirmed, EGFRvIII-positive glioblastoma who had undergone maximal surgical resection and completed standard chemoradiation with temozolomide.[2][4]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either rindopepimut plus temozolomide or keyhole limpet hemocyanin (KLH) as a control plus temozolomide.[2][3]
-
Treatment: Rindopepimut (500 µg) or KLH was administered intradermally along with granulocyte-macrophage colony-stimulating factor (GM-CSF; 150 µg) as an adjuvant.[3] Treatment was given monthly. All patients continued to receive standard maintenance temozolomide.
-
Primary Endpoint: Overall survival in patients with minimal residual disease (MRD).[5][6]
Efficacy in Recurrent Glioblastoma: The ReACT Trial
The ReACT trial was a Phase II, randomized, double-blind, placebo-controlled study that investigated the efficacy of rindopepimut in combination with bevacizumab, a standard therapy for recurrent GBM, in patients with EGFRvIII-positive recurrent glioblastoma.[8][9]
Quantitative Data Summary
| Endpoint | Rindopepimut + Bevacizumab | Control + Bevacizumab | Hazard Ratio (HR) | p-value |
| Median Overall Survival (OS) | 11.3 months | 9.3 months | 0.53 | 0.0137 |
| 6-Month Progression-Free Survival (PFS6) | 28% | 16% | 0.72 | 0.12 |
| Overall Response Rate (ORR) | 30% | 18% | N/A | 0.38 |
| 24-Month Overall Survival Rate | 25% | 0% | N/A | N/A |
Data from the ReACT trial as reported in Reardon et al.[8][10]
In contrast to the findings in newly diagnosed GBM, the ReACT trial demonstrated a significant survival benefit for patients with recurrent GBM who received rindopepimut in addition to bevacizumab.[8][10] A notable observation was that 80% of patients treated with rindopepimut developed robust anti-EGFRvIII antibody titers, and this immune response was associated with prolonged survival.[8][9]
Experimental Protocol: ReACT Trial
-
Patient Population: Bevacizumab-naïve adult patients with recurrent, EGFRvIII-positive glioblastoma.[8][9][11]
-
Randomization: Patients were randomized 1:1 to receive either rindopepimut plus bevacizumab or KLH (control) plus bevacizumab.[8][9]
-
Treatment: Rindopepimut (500 µg) or KLH was administered intradermally with GM-CSF (150 µg) as an adjuvant. Bevacizumab was administered intravenously at a standard dose.[12]
-
Primary Endpoint: 6-month progression-free survival (PFS6).[8][9]
Visualizing the Mechanisms
EGFRvIII Signaling Pathway
The EGFRvIII mutation results in a constitutively active receptor that promotes tumor growth and survival through the activation of several downstream signaling pathways, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[1][13][14]
Caption: EGFRvIII downstream signaling pathways in glioblastoma.
Experimental Workflow of a Representative EGFRvIII Vaccine Trial
The following diagram illustrates a generalized workflow for a clinical trial investigating an this compound vaccine.
Caption: Generalized workflow of a randomized EGFRvIII vaccine clinical trial.
Conclusion
The clinical development of this compound vaccines for glioblastoma has yielded contrasting results between newly diagnosed and recurrent disease settings. While the Phase III ACT IV trial did not show a survival benefit in newly diagnosed patients receiving rindopepimut with temozolomide, the Phase II ReACT trial demonstrated a significant improvement in overall survival in recurrent GBM patients treated with rindopepimut and bevacizumab.[5][6][8]
Several factors may contribute to this discrepancy. The immune microenvironment of recurrent GBM, potentially altered by prior therapies, may be more permissive to vaccine-induced anti-tumor immunity. Furthermore, the combination with bevacizumab in the ReACT trial may have had synergistic effects, possibly by reducing tumor-induced immunosuppression. The strong correlation between anti-EGFRvIII antibody titers and survival in the ReACT study underscores the importance of generating a robust and specific immune response.[8]
These findings highlight the complexities of immunotherapy for GBM and suggest that the timing of intervention and the combination with other therapies are critical for success. Future research should focus on strategies to enhance the immunogenicity of EGFRvIII vaccines and to overcome the immunosuppressive tumor microenvironment, particularly in the newly diagnosed setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Rindopepimut with temozolomide for patients with newly diagnosed, EGFRvIII-expressing glioblastoma (ACT IV): a randomised, double-blind, international phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. ACT IV: Rindopepimut Not Effective for Glioblastoma [medscape.com]
- 7. Lessons learned from rindopepimut treatment in patients with EGFRvIII-expressing glioblastoma - Binder - Translational Cancer Research [tcr.amegroups.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Rindopepimut with Bevacizumab for Patients with Relapsed EGFRvIII-Expressing Glioblastoma (ReACT): Results of a Double-Blind Randomized Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. A Phase II Study of Rindopepimut/GM-CSF in Patients with Relapsed EGFRvIII-Positive Glioblastoma | Dana-Farber Cancer Institute [dana-farber.org]
- 12. ReACT Phase II trial: a critical evaluation of the use of rindopepimut plus bevacizumab to treat EGFRvIII-positive recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validating EGFRvIII as a Specific Therapeutic Target in Oncology: A Comparative Guide
The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation of the EGFR protein, making it an ideal candidate for targeted cancer therapies.[1][2][3][4] This guide provides a comparative overview of therapeutic strategies targeting EGFRvIII, experimental data supporting its validation, and detailed protocols for key assays. It is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of EGFRvIII-Targeted Therapies
EGFRvIII is expressed in a significant percentage of glioblastomas (GBM), the most aggressive primary brain tumor, and is associated with a poor prognosis.[2][5][6] Its absence in normal tissues makes it a highly specific target.[1][2][4] Several therapeutic modalities have been developed, including vaccines, antibody-drug conjugates (ADCs), and chimeric antigen receptor (CAR) T-cell therapies.
| Therapeutic Modality | Examples (Drug/Therapy Name) | Mechanism of Action | Key Efficacy Data (Clinical/Preclinical) | Limitations & Considerations |
| Vaccine Immunotherapy | Rindopepimut (CDX-110) | EGFRvIII-specific peptide vaccine designed to elicit a targeted immune response against tumor cells.[2][7] | In a Phase II trial for newly diagnosed GBM, Rindopepimut plus standard of care showed a median overall survival (OS) of 26 months vs. 15 months for controls.[8] The combination of Rindopepimut with bevacizumab also showed a promising OS advantage in recurrent GBM.[6] | Loss of EGFRvIII expression in recurrent tumors is a major mechanism of immune escape.[7][9] |
| Antibody-Drug Conjugates (ADCs) | Depatuxizumab mafodotin (Depatux-M), AMG 595 | An anti-EGFRvIII antibody linked to a potent cytotoxic agent (e.g., DM1, MMAF), enabling targeted delivery of the toxin to tumor cells.[1][6] | Preclinical studies with various anti-EGFRvIII ADCs demonstrated potent anti-tumor activity in xenograft models, leading to complete remissions in some cases.[10][11][12] Phase I/II studies have shown potential efficacy, particularly when combined with standard chemotherapy.[1][6] | Efficacy can be limited by heterogeneous antigen expression and drug resistance. |
| CAR T-Cell Therapy | CART-EGFRvIII | Patient's T-cells are genetically engineered to express a chimeric antigen receptor that recognizes and binds to EGFRvIII on tumor cells, leading to their destruction.[13] | Early-phase clinical trials have shown dramatic and rapid tumor regression in some patients with recurrent GBM following a single infusion.[14][15] Post-treatment analysis confirmed T-cell trafficking to the tumor and specific loss of the EGFRvIII antigen.[13][16] | Responses have often been transient, with eventual tumor progression. Overcoming the immunosuppressive tumor microenvironment and limited T-cell persistence are key challenges.[14][16] |
| Standard EGFR Inhibitors (TKIs) | Gefitinib, Erlotinib | Small molecule inhibitors that target the intracellular tyrosine kinase domain of EGFR. | Generally show limited efficacy in EGFRvIII-positive GBM.[17] This is partly because EGFRvIII signaling can preferentially activate pathways like PI3K/AKT, making it less dependent on the pathways effectively blocked by some TKIs.[18] | EGFRvIII's constitutive activity is ligand-independent, and its signaling differs from wild-type EGFR, contributing to TKI resistance.[6][17] |
Key Experimental Protocols for EGFRvIII Validation
Accurate detection and validation of EGFRvIII expression are critical for patient stratification and therapeutic development.
This assay is highly sensitive and specific for detecting EGFRvIII transcripts in formalin-fixed, paraffin-embedded (FFPE) tissue, which is often the most readily available clinical material.[19]
Protocol:
-
RNA Extraction: Extract total RNA from FFPE tumor tissue sections using a commercially available kit optimized for FFPE samples.
-
cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Real-Time PCR:
-
Use primers and a probe specifically designed to span the unique junction created by the deletion in the EGFRvIII transcript.
-
Include primers/probes for a housekeeping gene (e.g., GAPDH) for normalization.
-
Run the PCR on a real-time thermal cycler.
-
Data Analysis: Determine the cycle threshold (Ct) values. A positive result is indicated by amplification of the EGFRvIII target within a defined Ct range. The assay's sensitivity can be as high as 93% and specificity as high as 98%.[19]
-
This in vitro assay assesses the cytotoxic effect of an antibody-drug conjugate on cancer cells expressing EGFRvIII compared to cells that do not.
Protocol:
-
Cell Culture: Culture EGFRvIII-positive cells (e.g., U87-EGFRvIII glioblastoma cells) and EGFRvIII-negative control cells (e.g., parental U87MG cells) in appropriate media.
-
Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the EGFRvIII-targeted ADC and a non-targeting control ADC. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period sufficient to allow for ADC internalization and induction of cytotoxicity (typically 72-96 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent).
-
Measure the signal (luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the untreated controls and plot cell viability against ADC concentration to determine the IC50 (half-maximal inhibitory concentration). A significantly lower IC50 in EGFRvIII-positive cells indicates specific, on-target cytotoxicity.
-
Visualizing EGFRvIII Signaling and Therapeutic Validation
EGFRvIII is constitutively active, meaning it signals continuously without the need for a ligand.[1][20] This persistent signaling drives tumor growth and survival primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[17][18][21]
The development of a targeted therapy follows a structured workflow, from initial discovery through preclinical and clinical validation.
References
- 1. ADC Development Services Targeting EGFRvIII - Creative Biolabs [creative-biolabs.com]
- 2. Targeting EGFRvIII in Glioblastoma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Scholars@Duke publication: EGFRvIII as a promising target for antibody-based brain tumor therapy. [scholars.duke.edu]
- 4. Tumor-specific Immunotherapy Targeting the EGFRvIII Mutation in Patients with Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comparative efficacy and safety of therapeutic strategies for EGFRvIII positive recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFRvIII‐Targeted Vaccination Therapy of Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vaccine Extends Glioblastoma Patients' Survival in Phase II Trial | MD Anderson Cancer Center [mdanderson.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody drug conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. medpagetoday.com [medpagetoday.com]
- 15. Preliminary Clinical Trial Results Show ‘Dramatic and Rapid’ Regression of Glioblastoma after Next Generation CAR-T Therapy [massgeneral.org]
- 16. A single dose of peripherally infused EGFRvIII-directed CAR T cells mediates antigen loss and induces adaptive resistance in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Glioblastoma Treatment: A Comparative Analysis of EGFRvIII Peptide Immunotherapy and Standard Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Epidermal Growth Factor Receptor variant III (EGFRvIII) peptide immunotherapy and standard chemotherapy for the treatment of glioblastoma, supported by experimental data and detailed methodologies.
Glioblastoma remains one of the most aggressive and challenging cancers to treat. The current standard of care, established by the Stupp protocol, involves surgical resection followed by concurrent radiation and temozolomide (B1682018) (TMZ) chemotherapy.[1] However, the prognosis for patients remains poor, driving the development of novel therapeutic strategies. One such approach is peptide immunotherapy targeting EGFRvIII, a tumor-specific mutation found in a subset of glioblastoma patients. This guide delves into a comparative analysis of these two treatment modalities.
Performance Data: A Quantitative Comparison
The efficacy of EGFRvIII peptide immunotherapy, primarily with the vaccine rindopepimut, has been evaluated in several clinical trials and compared against historical and concurrent control groups undergoing standard chemotherapy. The following tables summarize key quantitative data from these studies.
| Metric | Rindopepimut + Temozolomide (ACT IV Trial - EGFRvIII-positive patients with minimal residual disease) | Control (Temozolomide alone) (ACT IV Trial) |
| Median Overall Survival (mOS) | 20.1 months | 20.0 months |
| Hazard Ratio (HR) for OS | 1.01 | - |
| Grade 3-4 Adverse Events | Thrombocytopenia (9%), Fatigue (2%), Brain Edema (2%), Seizure (2%), Headache (2%) | Thrombocytopenia (6%), Fatigue (5%), Brain Edema (3%), Seizure (2%), Headache (3%) |
| Metric | Rindopepimut + Temozolomide (ACT III Trial - Single-arm) | Historical Controls (Temozolomide alone) |
| Median Overall Survival (mOS) | 21.8 months | ~16 months |
| Progression-Free Survival (PFS) at 5.5 months | 66% | Not directly comparable |
| Metric | Standard Chemotherapy (Stupp Protocol) |
| Median Overall Survival (mOS) | 14.6 months (vs. 12.1 months with radiation alone)[1] |
| 2-Year Overall Survival Rate | 26.5% (vs. 10.4% with radiation alone)[2] |
| Median Progression-Free Survival (PFS) | 9.39 months (in a 2022 study)[1][3] |
Experimental Protocols
Rindopepimut (ACT IV Trial)
The ACT IV trial was a randomized, double-blind, phase 3 study.[4]
-
Patient Population: Adults with newly diagnosed, surgically resected, EGFRvIII-positive glioblastoma.[4]
-
Treatment Protocol:
-
Standard of Care: All patients received standard chemoradiation followed by maintenance temozolomide (150-200 mg/m² for 5 days of a 28-day cycle for 6-12 cycles).[4]
-
Randomization: Patients were randomly assigned (1:1) to receive either rindopepimut or a control (keyhole limpet hemocyanin).[4]
-
Vaccine Administration: Rindopepimut (500 μg) was mixed with 150 μg of GM-CSF and administered via monthly intradermal injections until disease progression or intolerance.[4]
-
-
Endpoints: The primary endpoint was overall survival in patients with minimal residual disease.[4]
Standard Chemotherapy (Stupp Protocol)
The Stupp protocol is the established standard of care for newly diagnosed glioblastoma.[5]
-
Patient Population: Patients with newly diagnosed glioblastoma following maximal safe surgical resection.[5]
-
Treatment Protocol:
-
Endpoints: Key outcomes measured are overall survival and progression-free survival.[1]
Signaling Pathways and Mechanisms of Action
EGFRvIII Signaling Pathway
EGFRvIII is a constitutively active mutant of the epidermal growth factor receptor, driving tumor growth through several downstream signaling pathways.
Caption: EGFRvIII signaling cascade in glioblastoma.
Rindopepimut Immunotherapy Workflow
Rindopepimut is a peptide vaccine designed to elicit an immune response against EGFRvIII-expressing tumor cells.
Caption: Rindopepimut's mechanism of action.
Temozolomide Mechanism of Action
Temozolomide is an alkylating agent that damages the DNA of cancer cells, leading to apoptosis.
Caption: Mechanism of action of Temozolomide.
Conclusion
Standard chemotherapy with temozolomide, as part of the Stupp protocol, remains the foundational treatment for newly diagnosed glioblastoma, offering a modest but significant survival benefit over radiotherapy alone.[1] this compound immunotherapy with rindopepimut, when added to standard temozolomide treatment, did not demonstrate a statistically significant improvement in overall survival in the large-scale ACT IV phase 3 trial for patients with minimal residual disease.[4] Earlier phase 2 trials had shown promise, suggesting a potential benefit in certain patient populations.[7] The field of immunotherapy for glioblastoma is rapidly evolving, with newer approaches like CAR-T cell therapy also targeting EGFRvIII. For drug development professionals, the journey of rindopepimut highlights the challenges of translating promising early-phase results into late-stage clinical success and underscores the need for continued research into patient selection, combination therapies, and overcoming tumor-induced immunosuppression.
References
- 1. Evaluating treatment outcome of Glioblastoma with Stupp’s regimen: an experienced in single Institute - Nguyen - Chinese Clinical Oncology [cco.amegroups.org]
- 2. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating treatment outcome of Glioblastoma with Stupp's regimen: an experienced in single Institute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glioblastoma's Dismal Standard of Care: The Stupp Protocol | Depth-First [depth-first.com]
- 6. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to EGFRvIII-Specific Antibodies
For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, the epidermal growth factor receptor variant III (EGFRvIII) presents a compelling target. This tumor-specific antigen, absent in normal tissues, offers a unique opportunity for developing highly specific treatments for cancers like glioblastoma.[1][2][3] However, the success of these therapies hinges on the meticulous characterization of antibody specificity and the avoidance of cross-reactivity with wild-type EGFR (wtEGFR), which can lead to significant side effects.[2][4] This guide provides a comparative analysis of EGFRvIII-specific antibodies, supported by experimental data and detailed protocols, to aid in the selection of optimal reagents and therapeutic candidates.
Performance Comparison of EGFRvIII-Specific Antibodies
The specificity of an antibody for EGFRvIII over wtEGFR is a critical determinant of its therapeutic potential and utility as a research tool. Below is a summary of quantitative data for several EGFRvIII-specific antibodies, highlighting their binding affinities and cross-reactivity profiles.
| Antibody/Platform | Target(s) | Affinity (K_D) for EGFRvIII | Cross-Reactivity with wtEGFR | Key Findings & Applications | Reference |
| TandAb Antibodies | EGFRvIII, CD3 | Picomolar range | No residual binding detected | High specificity and potent T-cell mediated cytotoxicity against EGFRvIII-positive tumors.[4][5] | [4][5] |
| RAbDMvIII | EGFRvIII | 1.7 x 10^7 M^-1 (for peptide) | Does not recognize wtEGFR in various assays | A recombinant antibody with high specificity, suitable for Western blot, IHC, IF, and FACS.[2][3] | [2][3] |
| 40H3 | EGFRvIII, overexpressed wtEGFR | Not specified | Binds to overexpressed wtEGFR | A monoclonal antibody with potential for broad therapeutic application in cancers with EGFR overexpression.[6] | [6] |
| mAb806 | EGFRvIII, conformationally altered wtEGFR | Low affinity for wtEGFR | Binds to a cryptic epitope exposed in overexpressed or mutated wtEGFR.[7][8][9][10] | Demonstrates tumor-specific binding with reduced on-target, off-tumor toxicity.[7][8][9][10] | [7][8][9][10] |
| GCT02 scFv | EGFRvIII | High affinity (not quantified) | No binding to wtEGFR detected | A novel, high-affinity scFv for the development of CAR-T cell therapies.[11] | [11] |
| RM419 | EGFRvIII | Not specified | No cross-reactivity with wtEGFR | A recombinant monoclonal antibody validated for IHC, Western blot, and flow cytometry.[12] | [12] |
Experimental Protocols for Cross-Reactivity Analysis
Accurate assessment of antibody cross-reactivity is paramount. The following are detailed methodologies for key experiments cited in the analysis of EGFRvIII-specific antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the binding specificity of an antibody to EGFRvIII and wtEGFR antigens.
Protocol:
-
Antigen Coating: Coat separate wells of a 96-well microplate with recombinant EGFRvIII-Fc and wtEGFR-Fc fusion proteins at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Blocking: Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the wells. Add serial dilutions of the EGFRvIII-specific antibody to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the wells. Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Compare the signal intensity between EGFRvIII and wtEGFR-coated wells to determine specificity.
Western Blot
Objective: To assess the specificity of an antibody for EGFRvIII and wtEGFR in cell lysates under denaturing conditions.
Protocol:
-
Sample Preparation: Prepare cell lysates from cells expressing EGFRvIII (e.g., U87-vIII) and cells expressing only wtEGFR (e.g., A431). Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the EGFRvIII-specific antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The expected molecular weight for EGFRvIII is approximately 145 kDa, while wtEGFR is 170 kDa.[2]
Flow Cytometry (FACS Analysis)
Objective: To evaluate the binding of an antibody to cell surface-expressed EGFRvIII and wtEGFR.
Protocol:
-
Cell Preparation: Harvest cells expressing EGFRvIII and cells expressing only wtEGFR. Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Primary Antibody Incubation: Incubate the cells with the EGFRvIII-specific antibody for 30-60 minutes on ice. Include an isotype control antibody as a negative control.
-
Secondary Antibody Incubation: Wash the cells with FACS buffer. If the primary antibody is not directly conjugated, incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Analyze the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of cells stained with the EGFRvIII-specific antibody to the MFI of the isotype control and the staining of wtEGFR-expressing cells to determine specificity.
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding kinetics (association and dissociation rates) and affinity of an antibody to EGFRvIII and wtEGFR.
Protocol:
-
Chip Preparation: Immobilize recombinant EGFRvIII-Fc and wtEGFR-Fc proteins on separate flow cells of a sensor chip.
-
Binding Analysis: Inject a series of concentrations of the EGFRvIII-specific antibody over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to measure the association and dissociation of the antibody.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D). A lower K_D value indicates higher affinity.
Visualizing EGFRvIII Signaling and Experimental Workflows
To further clarify the biological context and experimental design, the following diagrams illustrate the EGFRvIII signaling pathway and a typical workflow for cross-reactivity analysis.
References
- 1. ADC Development Services Targeting EGFRvIII - Creative Biolabs [creative-biolabs.com]
- 2. Development of an EGFRvIII specific recombinant antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Specific and Effective Targeting of EGFRvIII-Positive Tumors with TandAb Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Highly Specific and Effective Targeting of EGFRvIII-Positive Tumors with TandAb Antibodies [frontiersin.org]
- 6. Available Technologies - NCI [techtransfer.cancer.gov]
- 7. High-Affinity Chimeric Antigen Receptor With Cross-Reactive scFv to Clinically Relevant EGFR Oncogenic Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 11. Novel high‐affinity EGFRvIII‐specific chimeric antigen receptor T cells effectively eliminate human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFRvIII Recombinant Monoclonal Antibody (RM419) (MA5-36216) [thermofisher.com]
A Comparative Analysis of Humoral vs. Cellular Immune Responses to EGFRvIII Vaccination
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation found in a significant subset of glioblastomas (GBM) and other cancers, but not in normal tissues.[1][2][3] This tumor-exclusive expression makes it an ideal target for immunotherapy. Peptide vaccines, such as rindopepimut (CDX-110), have been developed to elicit a targeted immune response against cancer cells expressing this neoantigen.[4][5] Rindopepimut consists of a 14-amino acid peptide specific to the EGFRvIII mutation, conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to enhance immunogenicity.[5][6] This guide provides a detailed comparison of the humoral and cellular immune responses generated by EGFRvIII vaccination, supported by experimental data and methodologies.
EGFRvIII Signaling Pathway
EGFRvIII is a result of an in-frame deletion in the extracellular domain of the EGFR gene, leading to a constitutively active receptor.[5][7] This ligand-independent activation drives tumor growth and proliferation through downstream signaling cascades, primarily the PI3K/AKT, MAPK, and STAT3 pathways.[7] Understanding this pathway is critical for appreciating the mechanism of action for EGFRvIII-targeted therapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. EGFRvIII vaccine in glioblastoma—InACT-IVe or not ReACTive enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFRvIII‐Targeted Vaccination Therapy of Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Prospect of rindopepimut in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Survival in Glioblastoma: A Comparative Analysis of EGFRvIII Peptide Vaccines
For Researchers, Scientists, and Drug Development Professionals
The landscape of glioblastoma (GBM) treatment, a notoriously aggressive and challenging malignancy, has been a focal point of intensive research. Among the innovative therapeutic strategies explored, peptide vaccines targeting the tumor-specific epidermal growth factor receptor variant III (EGFRvIII) have emerged as a promising avenue. This guide provides a comprehensive comparison of the long-term survival data for patients treated with EGFRvIII peptide vaccines, primarily focusing on rindopepimut (CDX-110), against alternative treatments. The information is supported by experimental data from key clinical trials, detailed methodologies, and a visualization of the underlying signaling pathway.
Comparative Survival Data
The efficacy of the this compound vaccine, rindopepimut, has been evaluated in a series of clinical trials. The following tables summarize the long-term survival data from these trials in comparison to standard-of-care therapies for glioblastoma.
Table 1: Overall Survival (OS) in Newly Diagnosed EGFRvIII-Positive Glioblastoma
| Clinical Trial | Treatment Group | N | Median Overall Survival (mOS) from Diagnosis (months) | 2-Year Survival Rate | 3-Year Survival Rate |
| ACTIVATE (Phase II) | Rindopepimut + Temozolomide (B1682018) | 18 | 26.0[1] | 50%[2] | 33%[3] |
| Matched Historical Control | 17 | 15.0[4] | - | 6%[3] | |
| ACT II (Phase II) | Rindopepimut + Temozolomide | - | 24.4[3] | 50%[2] | 23%[3] |
| ACT III (Phase II) | Rindopepimut + Temozolomide | 65 | 24.6[2][5] | 52%[2] | 26%[5] |
| ACT IV (Phase III) | Rindopepimut + Temozolomide | 371 | 20.1[6] | - | - |
| Placebo (KLH) + Temozolomide | 374 | 20.0[6][7] | - | - | |
| Standard of Care | Temozolomide + Radiation | - | 14.6[8] | 26.5%[1] | - |
Table 2: Progression-Free Survival (PFS) in Newly Diagnosed EGFRvIII-Positive Glioblastoma
| Clinical Trial | Treatment Group | N | Median Progression-Free Survival (mPFS) from Diagnosis (months) | 6-Month PFS Rate |
| ACTIVATE (Phase II) | Rindopepimut + Temozolomide | 18 | 14.2[4] | - |
| Matched Historical Control | 17 | 6.3[4] | - | |
| ACT III (Phase II) | Rindopepimut + Temozolomide | 65 | - | 66% (at 8.5 months from diagnosis)[5] |
| Standard of Care | Temozolomide + Radiation | - | 6.9 | - |
Table 3: Survival Data in Recurrent EGFRvIII-Positive Glioblastoma (ReACT Trial - Phase II)
| Outcome | Rindopepimut + Bevacizumab (N=36) | Placebo (KLH) + Bevacizumab (N=37) | p-value | Hazard Ratio (HR) |
| Median Overall Survival (mOS) | 11.6 months[8] | 9.3 months[8] | 0.039[8] | 0.57[8] |
| 6-Month Progression-Free Survival (PFS6) | 28%[8] | 16%[8] | 0.116[8] | - |
| 2-Year Survival Rate | 25%[9] | 0%[9] | - | - |
Experimental Protocols
The clinical trials for this compound vaccines employed specific methodologies for vaccine administration and the monitoring of immune responses.
Vaccine Composition and Administration
The rindopepimut vaccine consists of a 14-amino acid peptide (PEPvIII) corresponding to the unique fusion junction of the EGFRvIII protein. This peptide is conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity.
-
Dosage: In the ACT IV trial, patients in the treatment arm received 500 µg of rindopepimut admixed with 150 µg of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) as an adjuvant. The control group received 100 µg of KLH.
-
Administration: The vaccine was administered via intradermal injection. The regimen in the ACT IV study involved initial priming doses followed by monthly injections. The initial injections were administered on days 1 and 15 of the first cycle, and then monthly on day 22 of each subsequent temozolomide cycle.
Immunological Monitoring
The immune response to the vaccine was a key secondary endpoint in these trials. The primary methods for immunological monitoring included the assessment of humoral (antibody-mediated) and cellular (T-cell-mediated) immunity.
-
Humoral Immune Response (Antibody Titer Measurement):
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) was used to measure the levels of anti-EGFRvIII antibodies in patient serum.
-
Protocol Outline:
-
Microtiter plates were coated with the synthetic EGFRvIII-specific peptide.
-
Serial dilutions of patient plasma were added to the wells and incubated.
-
After washing, a secondary antibody (e.g., horseradish peroxidase-conjugated goat anti-human IgG) was added to detect bound anti-EGFRvIII antibodies.
-
A substrate was added to produce a colorimetric reaction, and the absorbance was measured using a plate reader.
-
Antibody titers were determined by comparing the patient sample dilutions to a standard curve. A significant humoral response was often defined as a four-fold or greater increase in antibody titer from baseline. In the ReACT study, high-titer responses were defined as ≥1:12,800.
-
-
-
Cellular Immune Response:
-
Method: While less detailed in some public reports, cellular immune responses were assessed using techniques such as the enzyme-linked immunosorbent spot (ELISPOT) assay to detect antigen-specific T-cells.
-
Protocol Outline (General ELISPOT):
-
Peripheral blood mononuclear cells (PBMCs) were isolated from patient blood samples.
-
PBMCs were stimulated in vitro with the this compound.
-
The stimulated cells were plated on an ELISPOT plate pre-coated with an antibody specific for a cytokine, typically interferon-gamma (IFN-γ).
-
After an incubation period, the cells were washed away, and a secondary detection antibody for the cytokine was added.
-
A substrate was then added, resulting in the formation of colored spots, each representing a cytokine-secreting T-cell.
-
The spots were counted to quantify the number of antigen-specific T-cells.
-
-
EGFRvIII Signaling Pathway
The EGFRvIII mutation results in a constitutively active receptor that drives tumor growth through several downstream signaling pathways. Understanding this pathway is crucial for appreciating the rationale behind targeting EGFRvIII.
Caption: EGFRvIII downstream signaling pathways in glioblastoma.
Conclusion
The journey of this compound vaccines, particularly rindopepimut, illustrates both the promise and the challenges of targeted immunotherapy in glioblastoma. Early phase II trials demonstrated encouraging improvements in overall and progression-free survival for patients with newly diagnosed EGFRvIII-positive GBM when the vaccine was added to standard temozolomide chemotherapy. The ReACT trial also suggested a survival benefit in the recurrent setting when combined with bevacizumab.
However, the large, randomized phase III ACT IV trial did not show a statistically significant improvement in overall survival for the rindopepimut group compared to the control group in the intent-to-treat population with minimal residual disease.[6][7] Despite this, exploratory analyses suggested a potential long-term survival benefit in patients with more significant residual disease.
These findings underscore the complexity of treating glioblastoma and the need for further research to identify patient populations who may derive the most benefit from such targeted immunotherapies. The robust immune responses generated by the vaccine in most patients suggest that the strategy of targeting this tumor-specific antigen is immunologically viable. Future research may focus on combination therapies that can overcome the immunosuppressive tumor microenvironment of glioblastoma and prevent antigen escape, ultimately aiming to translate potent immune responses into more consistent and significant clinical benefits for patients.
References
- 1. Epidermal Growth Factor Receptor-Targeted Neoantigen Peptide Vaccination for the Treatment of Non-Small Cell Lung Cancer and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ReACT Phase II trial: a critical evaluation of the use of rindopepimut plus bevacizumab to treat EGFRvIII-positive recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFRvIII‐Targeted Vaccination Therapy of Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercepharma.com [fiercepharma.com]
- 7. Lessons learned from rindopepimut treatment in patients with EGFRvIII-expressing glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. researchgate.net [researchgate.net]
Navigating the Controversy: A Comparative Guide to the Validation of EGFRvIII as a Prognostic Biomarker in Glioma
For researchers, scientists, and drug development professionals, the quest for reliable prognostic biomarkers in glioma is paramount. The epidermal growth factor receptor variant III (EGFRvIII) has long been a molecule of interest, yet its validation as a consistent prognostic indicator remains a complex and debated topic. This guide provides an objective comparison of the evidence, presenting quantitative data, experimental methodologies, and visual pathways to aid in the critical evaluation of EGFRvIII's role in glioma.
The presence of EGFRvIII, a constitutively active mutation of the EGFR gene, is a frequent event in glioblastoma (GBM), the most aggressive form of glioma.[1] It is found in approximately 25-33% of GBM patients and has been linked to tumor progression, therapeutic resistance, and poor long-term survival.[1][2] However, its definitive prognostic value is still under scrutiny, with conflicting results emerging from numerous studies.
Quantitative Data Summary: A Tale of Heterogeneity
The prognostic significance of EGFRvIII in glioma patients is not straightforward. A systematic review and meta-analysis of 32 studies involving 4208 GBM patients revealed that while EGFR amplification was significantly correlated with worse overall survival (OS), the prognostic value of EGFRvIII was inconclusive.[3][4][5] The pooled hazard ratio (HR) for OS in EGFRvIII-positive patients was 1.13 (95% CI: 0.94–1.36), indicating no statistically significant effect on survival in the general GBM population.[3][4][5]
However, subgroup analyses suggest a more nuanced role. EGFRvIII may be associated with poorer outcomes in patients with recurrent GBM.[3][4][5] Furthermore, a geographic disparity has been observed, with a significantly higher risk of death for EGFRvIII-positive patients in American populations (HR = 1.51, 95% CI: 1.02–2.24), a trend not seen in European or Asian cohorts.[3] In contrast, some studies have even suggested that EGFRvIII positivity might be associated with a better prognosis in patients treated with temozolomide (B1682018) (TMZ).[6]
| Prognostic Indicator | Patient Population | Number of Studies (Patients) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Conclusion | Reference |
| EGFRvIII | General Glioblastoma | 20 (2571) | 1.13 | 0.94–1.36 | Not statistically significant | [3] |
| EGFRvIII | Recurrent Glioblastoma | Subgroup Analysis | - | - | Associated with poorer outcomes | [3][4][5] |
| EGFRvIII | American Population | Subgroup Analysis | 1.51 | 1.02–2.24 | Significantly higher risk of death | [3] |
| EGFRvIII | European Population | Subgroup Analysis | 1.12 | 0.83–1.51 | No significant association | [3] |
| EGFRvIII | Asian Population | Subgroup Analysis | 0.92 | 0.64–1.32 | No significant association | [3] |
| EGFR Amplification | General Glioblastoma | 32 (4208) | 1.27 | 1.03–1.57 | Independent prognostic marker of worse OS | [3][4][5] |
Experimental Protocols for EGFRvIII Detection
The method used to detect EGFRvIII can influence the reported incidence and may contribute to the heterogeneity of prognostic findings. Several techniques are employed, each with its own advantages and limitations.
1. Immunohistochemistry (IHC):
-
Principle: Uses antibodies to detect the EGFRvIII protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Methodology:
-
Deparaffinize and rehydrate FFPE tumor tissue sections.
-
Perform antigen retrieval to unmask the epitope.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific to the EGFRvIII neo-epitope.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate to visualize the antibody binding.
-
Counterstain and mount for microscopic evaluation. A pathologist assesses the percentage of positive tumor cells and staining intensity.[7][8]
-
2. Reverse Transcription Polymerase Chain Reaction (RT-PCR):
-
Principle: Detects the specific mRNA transcript resulting from the in-frame deletion of exons 2-7 that characterizes EGFRvIII.
-
Methodology:
-
Extract total RNA from fresh-frozen or FFPE tumor tissue.[9]
-
Assess RNA quality and integrity.[9]
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.[10]
-
Perform PCR using primers that flank the exon 2-7 deletion junction, leading to the amplification of a specific product for EGFRvIII.[9]
-
Analyze the PCR products by gel electrophoresis.[9]
-
3. Digital Droplet PCR (ddPCR):
-
Principle: A highly sensitive method that partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for the absolute quantification of target nucleic acids. This method is particularly useful for liquid biopsy applications.
-
Methodology:
-
Extract RNA from plasma-derived extracellular vesicles or tissue.[11]
-
Synthesize cDNA.
-
Prepare a PCR mix containing cDNA, primers, and probes specific for EGFRvIII and a reference gene.
-
Partition the mix into droplets using a droplet generator.
-
Perform PCR amplification in a thermal cycler.
-
Read the droplets in a droplet reader to determine the number of positive and negative droplets for both EGFRvIII and the reference gene, allowing for precise quantification.[12]
-
4. Next-Generation Sequencing (NGS):
-
Principle: Allows for the comprehensive analysis of a tumor's genomic and transcriptomic landscape, including the detection of the EGFRvIII mutation.
-
Methodology:
-
Extract DNA or RNA from tumor tissue.[10]
-
Prepare sequencing libraries.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the human reference genome.
-
Analyze the data to identify the specific genomic deletion or the resulting fusion transcript characteristic of EGFRvIII.[10]
-
Visualizing the Molecular Landscape and Experimental Process
To better understand the biological context and the process of validating EGFRvIII as a biomarker, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: EGFRvIII signaling pathways in glioma.
Caption: Experimental workflow for biomarker validation.
Conclusion and Future Directions
The validation of EGFRvIII as a prognostic biomarker in glioma remains a work in progress. While its role in driving tumorigenesis is well-established, its ability to consistently predict patient outcomes is less clear and appears to be context-dependent. The heterogeneity in study populations, treatment regimens, and detection methodologies likely contributes to the conflicting findings.
For researchers and drug development professionals, this underscores the need for standardized, highly sensitive, and specific assays for EGFRvIII detection. Future studies should focus on large, well-defined patient cohorts with standardized treatment protocols to clarify its prognostic significance, particularly within specific molecular subtypes of glioma. The development of non-invasive methods, such as liquid biopsies, for detecting and monitoring EGFRvIII holds promise for real-time patient stratification and treatment response assessment.[11][13][14] Ultimately, a multi-faceted approach that considers EGFRvIII in conjunction with other molecular markers will be crucial for improving prognostic accuracy and guiding personalized therapeutic strategies in glioma.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting EGFRvIII in Glioblastoma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. The Prognostic Significance of Epidermal Growth Factor Receptor Amplification and Epidermal Growth Factor Receptor Variant III Mutation in Glioblastoma: A Systematic Review and Meta-Analysis with Implications for Targeted Therapy [mdpi.com]
- 4. The Prognostic Significance of Epidermal Growth Factor Receptor Amplification and Epidermal Growth Factor Receptor Variant III Mutation in Glioblastoma: A Systematic Review and Meta-Analysis with Implications for Targeted Therapy [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression of EGFRvIII in Glioblastoma: Prognostic Significance Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. henryford.com [henryford.com]
- 10. In vivo detection of EGFRvIII in glioblastoma via perfusion magnetic resonance imaging signature consistent with deep peritumoral infiltration: the φ index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Sensitive EGFRvIII Detection in Circulating Extracellular Vesicle RNA of Glioma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous detection of EGFR amplification and EGFRvIII variant using digital PCR-based method in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Investigational Blood Test May Help Improve Diagnosis and Monitoring of Glioma - The ASCO Post [ascopost.com]
A Comparative Analysis of Anti-EGFRvIII Antibody Affinities for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various anti-epidermal growth factor receptor variant III (EGFRvIII) antibodies. EGFRvIII is a tumor-specific mutation of the epidermal growth factor receptor and a prominent target in cancer immunotherapy. The affinity of an antibody for its target is a critical parameter that influences its therapeutic efficacy. This document summarizes quantitative affinity data, details common experimental methodologies for affinity determination, and provides visual representations of key biological pathways and experimental workflows.
Comparative Affinity of Anti-EGFRvIII Antibodies
The binding affinities of different anti-EGFRvIII antibodies, primarily single-chain variable fragments (scFv) and TandAb formats, have been determined using methods such as Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a common metric for affinity, with a lower Kd value indicating a higher affinity. The following table summarizes the reported affinity data for several anti-EGFRvIII antibodies. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Antibody/Format | Target | k_on (1/Ms) | k_off (1/s) | Kd (nM) | Source |
| scFv | |||||
| Li3G30 (parental) | EGFRvIII-Fc | 1.1 x 10^5 | 1.9 x 10^-3 | 17.5 | [1] |
| A3 (affinity matured) | EGFRvIII-Fc | 1.1 x 10^6 | 3.5 x 10^-5 | 0.032 | [1] |
| A4 (affinity matured) | EGFRvIII-Fc | 1.1 x 10^6 | 3.9 x 10^-5 | 0.036 | [1] |
| GCT02 | recombinant EGFRvIII | - | - | 0.327 | [2] |
| Murine 3C10 | EGFRvIII ECD | - | - | 25.8 | [3] |
| Humanized 2173 | EGFRvIII ECD | - | - | 101 | [3] |
| TandAb | |||||
| EGFRvIIIA3/CD3x | EGFRvIII-Fc | 1.2 x 10^6 | 7.2 x 10^-6 | 0.006 | [1] |
Experimental Protocols for Antibody Affinity Measurement
The determination of antibody affinity is crucial for the selection of therapeutic candidates. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two widely used label-free technologies for real-time analysis of biomolecular interactions.
Surface Plasmon Resonance (SPR)
SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Representative Protocol for scFv-EGFRvIII Interaction:
-
Immobilization:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Recombinant EGFRvIII-Fc fusion protein is injected over the activated surface at a concentration of 10 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level.
-
Remaining active groups on the surface are deactivated with ethanolamine-HCl.
-
-
Binding Analysis:
-
A serial dilution of the anti-EGFRvIII scFv in a running buffer (e.g., HBS-EP+) is injected over the sensor surface at a constant flow rate.
-
The association of the scFv to the immobilized EGFRvIII is monitored in real-time.
-
After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the antibody-antigen complex.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).
-
Bio-Layer Interferometry (BLI)
BLI measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.
Representative Protocol for Antibody-EGFRvIII Interaction:
-
Biosensor Hydration:
-
Streptavidin (SA) biosensors are hydrated in kinetics buffer (e.g., PBS with 0.02% Tween 20 and 0.1% BSA) for at least 10 minutes.
-
-
Immobilization:
-
Biotinylated anti-EGFRvIII antibody is loaded onto the SA biosensors to a defined response level.
-
-
Binding Analysis:
-
The loaded biosensors are dipped into wells containing a serial dilution of the EGFRvIII antigen in kinetics buffer to measure association.
-
The biosensors are then moved to wells containing only kinetics buffer to measure dissociation.
-
-
Data Analysis:
-
The binding curves are analyzed using the instrument's software to calculate k_on, k_off, and Kd values.
-
Visualizing Key Concepts
To better understand the context of anti-EGFRvIII antibody development, the following diagrams illustrate the EGFRvIII signaling pathway and a typical experimental workflow for affinity determination.
Caption: EGFRvIII Signaling Pathways.
Caption: Experimental Workflow for Antibody Affinity.
Caption: Affinity and Therapeutic Efficacy.
References
- 1. Highly Specific and Effective Targeting of EGFRvIII-Positive Tumors with TandAb Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel high‐affinity EGFRvIII‐specific chimeric antigen receptor T cells effectively eliminate human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational development and characterization of humanized anti–EGFR variant III chimeric antigen receptor T cells for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of EGFRvIII Peptide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of synthetic peptides like the Epidermal Growth Factor Receptor variant III (EGFRvIII) peptide is a cornerstone of laboratory safety and environmental stewardship. While Safety Data Sheets (SDS) for EGFRvIII peptide and its corresponding protein indicate they are not classified as hazardous substances, their biological activity necessitates that they be handled with care and disposed of according to established laboratory chemical waste procedures.[1][2] Adherence to these protocols is essential for ensuring a safe and compliant work environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated contaminated materials. The procedures outlined are based on general best practices for peptide and chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle the this compound with standard laboratory caution. The full toxicological properties of many research-grade peptides may not be fully known.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][3] When handling lyophilized powder, which can become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[3]
-
Designated Area: Confine all handling of the peptide to a designated laboratory area to prevent cross-contamination.[3]
-
Spill Response: In the event of a spill, contain the area.[1] For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or wipe the material to avoid generating dust.[1] The contaminated area and cleanup materials should then be decontaminated and disposed of as chemical waste.[1][4]
Core Disposal Principles
The fundamental principle for the disposal of this compound is to treat all forms of it—unused product, solutions, and contaminated labware—as laboratory chemical waste.[5]
-
Consult Institutional Guidelines: The most critical step is to adhere to your institution's specific Environmental Health and Safety (EHS) protocols.[3][4] These procedures are designed to comply with local, state, and federal regulations.
-
No Drain or Regular Trash Disposal: Never pour peptide solutions down the sink or discard solid peptide waste in the regular trash.[3][5] This practice prevents environmental contamination and accidental exposure.[5]
-
Proper Waste Segregation: Collect all peptide waste in designated, properly labeled, and leak-proof hazardous waste containers.[3][4]
Step-by-Step Disposal Protocol
Proper disposal begins with the correct characterization and segregation of waste streams.
1. Waste Segregation and Collection:
-
Unused/Expired Peptide: Keep the original container of lyophilized powder tightly sealed. Place it directly into a designated container for solid chemical waste.[6]
-
Liquid Waste: Collect all solutions containing the this compound, including unused stock solutions, experimental buffers, and the first rinse of any contaminated labware, in a dedicated, leak-proof, and clearly labeled container for liquid chemical waste.[6][7][8]
-
Contaminated Solid Waste (Non-Sharps): Any materials that have come into contact with the peptide, such as gloves, pipette tips, vials, tubes, and bench paper, must be collected in a designated container for solid chemical or biohazardous waste, as per your institution's guidelines.[4][5][6]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed immediately into a designated, puncture-proof sharps container that is clearly labeled for chemical or biohazardous waste.[9][10]
2. Decontamination of Reusable Labware:
-
Initial Rinse: The first rinse of any non-disposable labware (e.g., glass beakers, flasks) that contained the peptide solution must be collected as liquid chemical waste.[8][11]
-
Cleaning: After the initial rinse, labware can be further decontaminated. Soaking and washing with an enzymatic detergent solution is effective for removing residual peptides.[8][12] A subsequent wash with a bleach solution can provide further decontamination before a final, thorough rinse with distilled water.[8][12]
3. Final Disposal:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other constituents (e.g., solvents).[7]
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials until pickup.[7][11]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste.[3][7]
Data Summary for Decontamination Procedures
The following table summarizes key quantitative parameters for common peptide decontamination methods.
| Parameter | Method | Value | Source(s) |
| Chemical Inactivation | Bleach Concentration | 10% (final concentration) | [4] |
| Bleach-to-Waste Ratio | ≥ 1:10 | [4] | |
| Minimum Contact Time | 30 minutes | [4] | |
| Autoclaving | Temperature | 121°C | [4] |
| Pressure | 15 psi | [4] | |
| Minimum Cycle Time | 30-60 minutes | [4] | |
| Labware Cleaning | Enzymatic Detergent | 1% (m/v) | [12] |
| Secondary Bleach Rinse | 6% | [8][12] |
Detailed Decontamination Protocols
While not always required before disposal pickup, chemical inactivation or autoclaving can be used to treat peptide waste, especially liquids, to degrade the peptide before final disposal.
Protocol 1: Chemical Inactivation
This method uses a strong oxidizing agent like sodium hypochlorite (B82951) (bleach) to degrade the peptide. This procedure should be performed in a chemical fume hood.
-
Preparation: Carefully measure the volume of the liquid peptide waste to be treated.
-
Inactivation: Add a 10% bleach solution to the liquid waste to achieve a final bleach-to-waste ratio of at least 1:10. For example, add at least 100 mL of 10% bleach to 1 L of peptide waste.[4]
-
Contact Time: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.[4]
-
Neutralization & Disposal: After the inactivation period, neutralize the bleach if required by your local wastewater or EHS regulations. Dispose of the treated solution as chemical waste according to your institution's guidelines.[4]
Protocol 2: Autoclaving (Thermal Inactivation)
This method uses high-pressure saturated steam to degrade the peptide.
-
Preparation: Place the peptide waste into an autoclave-safe container or bag. For liquid waste, ensure the container cap is loosened to prevent pressure buildup. For solid waste, add a small amount of water to facilitate steam penetration.[4]
-
Autoclaving Cycle: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be extended for larger loads.[4]
-
Disposal: After the cycle is complete and the waste has cooled, manage the waste as directed by your institution's EHS department.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated laboratory waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. targetmol.com [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medicalwastepros.com [medicalwastepros.com]
- 10. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Safeguarding Your Research: Essential Protocols for Handling EGFRvIII Peptide
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with EGFRvIII peptide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation representing a key target in cancer research.[1][2] Proper handling and disposal of the synthetic this compound are paramount to mitigate potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound, particularly when in powdered form or when there is a risk of aerosol generation.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved respirator (N95 or higher) | Essential when handling the lyophilized powder to prevent inhalation of fine particles. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[3] |
| Hand Protection | Double nitrile gloves | Provides an extra layer of protection. The outer pair should be changed immediately if contaminated and every 30-60 minutes during prolonged handling.[3] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Must be worn at all times to protect the eyes from splashes of solutions or airborne particles.[3] Tightly fitting safety goggles are recommended.[4] |
| Body Protection | Disposable, fluid-resistant lab coat or gown | Should be worn over personal clothing to prevent contamination and changed immediately in case of a spill.[3] Fire/flame resistant and impervious clothing is also advised.[4] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Closed-toe shoes are a standard laboratory requirement. Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[3] |
Operational Plan: From Receipt to Use
Follow these procedural steps to ensure the safe handling of this compound throughout your research workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Lyophilized Peptide: For long-term stability, store the lyophilized peptide at -20°C or colder, away from bright light.[3][5] Exposure to moisture will decrease long-term stability.[3]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to reduce moisture uptake.[3][5]
Reconstitution and Handling
-
Designated Area: All handling of the this compound, especially the initial reconstitution of the lyophilized powder, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Solubilization: There is no universal solvent for all peptides.[3] The solubility of the this compound may depend on its specific sequence and modifications.
-
For a standard this compound (LEEKKGNYVVTDHC), which is acidic, a small amount of 0.1 M ammonium (B1175870) bicarbonate can be used to dissolve the peptide, followed by dilution with sterile water to the desired concentration.[3][6]
-
Always test the solubility of a small portion of the peptide first.[3]
-
If the peptide is difficult to dissolve, sonication can be used to aid dissolution.[3][5]
-
-
Solution Handling: Use appropriate pipettes and techniques to prevent the generation of aerosols and to avoid spills.
-
Storage of Peptide Solutions: For optimal stability, peptide solutions should be aliquoted and stored at -20°C or colder.[5] Avoid repeated freeze-thaw cycles.[5] The use of sterile buffers at a pH of 5-6 can prolong storage life.[5]
Disposal Plan: Managing Contaminated Waste
Due to the lack of specific toxicological data for many synthetic peptides, all materials contaminated with this compound should be treated as hazardous chemical waste.[7] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Liquid Waste
-
Collection: All solutions containing this compound, including unused stock solutions and the initial rinse of any contaminated labware, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.[7]
-
Inactivation (Recommended): The peptide's activity can be neutralized by adding a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH and allowing it to react for at least 30-60 minutes in a chemical fume hood.[7]
-
Neutralization: If strong acids or bases are used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0 before disposal.[7]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "this compound" and any other components of the solution.[7]
Solid Waste
-
Collection: All contaminated solid waste, such as pipette tips, gloves, vials, and paper towels, should be placed into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant ("this compound contaminated debris").[7]
Experimental Protocols
Below are detailed methodologies for common experiments involving the this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Binding
This protocol is adapted from procedures used to assess antibody binding to the this compound.[6]
Objective: To quantify the binding of an antibody or other molecule to the this compound.
Materials:
-
96-well ELISA plates
-
This compound (e.g., LEEKKGNYVVTDHC)
-
Carbonate buffer (pH 9.0)
-
Blocking buffer (e.g., 2% milk powder in PBS)
-
Primary antibody or molecule of interest
-
Secondary biotinylated antibody specific for the primary antibody
-
Streptavidin-alkaline phosphatase
-
Substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Coat the 96-well ELISA plates by incubating them overnight at 4°C with 10 µg/ml of this compound in carbonate buffer.[2][6]
-
Wash the plates three times with wash buffer.[2]
-
Block the plates by adding 200 µl per well of blocking buffer and incubating for 1 hour at room temperature.[2]
-
Wash the plates three times with wash buffer.
-
Add serial dilutions of the primary antibody or molecule of interest to the wells and incubate for 1 hour at room temperature.[2]
-
Wash the plates three times with wash buffer.
-
Add the biotinylated secondary antibody and incubate for 1 hour at room temperature.[6]
-
Wash the plates three times with wash buffer.
-
Add streptavidin-alkaline phosphatase and incubate for 30 minutes at room temperature.[6]
-
Wash the plates three times with wash buffer.
-
Add the substrate and measure the absorbance at the appropriate wavelength using a plate reader.
Cell Binding Assay
This protocol is based on methods for assessing the binding of molecules to cells expressing EGFRvIII.[2]
Objective: To determine the binding affinity of a molecule to EGFRvIII expressed on the cell surface.
Materials:
-
Cells expressing EGFRvIII (e.g., transfected NR6M or U87MG cells) and a negative control cell line.
-
Binding buffer (e.g., DMEM with 20 mM Hepes, pH 7.4, and 0.2% gelatin)
-
Labeled molecule of interest (e.g., radiolabeled or fluorescently tagged)
-
Unlabeled this compound for competition assay
-
Wash buffer (e.g., 0.2% BSA in PBS)
-
Cell solubilization buffer (e.g., 2% Triton X-100/0.2% BSA in PBS)
-
Gamma counter or fluorescence plate reader
Procedure:
-
Plate the EGFRvIII-expressing cells and control cells in appropriate culture vessels.
-
On the day of the assay, wash the cells with binding buffer.
-
Incubate the cells at 4°C with varying concentrations of the labeled molecule in binding buffer for 2 hours.[2]
-
For non-specific binding determination, incubate a parallel set of cells with the labeled molecule in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).[2]
-
After incubation, wash the cells four times with cold wash buffer to remove unbound molecules.[2]
-
Solubilize the bound molecule by incubating the cells with cell solubilization buffer for 30 minutes at room temperature.[2]
-
Measure the amount of bound molecule using a gamma counter or fluorescence plate reader.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
EGFRvIII Signaling Pathway
The EGFRvIII mutation leads to the constitutive, ligand-independent activation of the receptor.[8] This results in the aberrant activation of downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which promote cell proliferation, survival, and invasion.[1][4][8][9][10]
Caption: EGFRvIII constitutively activates downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Constitutive Signaling by EGFRvIII | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of EGFRvIII cellular signaling networks reveals a combinatorial therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
